Allantoin calcium pantothenate
描述
属性
CAS 编号 |
4207-41-4 |
|---|---|
分子式 |
C13H23CaN5O8+2 |
分子量 |
417.43 g/mol |
IUPAC 名称 |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C9H17NO5.C4H6N4O3.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;+2/t7-;;/m0../s1 |
InChI 键 |
RKHUXMOKLPDAKM-KLXURFKVSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Allantoin calcium pantothenate |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Allantoin Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex combining the therapeutic properties of allantoin and calcium pantothenate.[1][2][3] This compound is utilized in the pharmaceutical and cosmetic industries for its skin protectant, anti-irritant, and moisturizing effects.[1][2][3] It is particularly noted for its ability to promote regenerative processes in damaged skin, such as wound healing and epithelization.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of allantoin calcium pantothenate, drawing from available data on the complex and its individual constituents.
Chemical and Physical Properties
This compound is described as a white, odorless powder.[1][4] It is soluble in water and glycerin, slightly soluble in propylene (B89431) glycol, and insoluble in oils.[1] While specific quantitative data for the complex is limited, the properties of its components, allantoin and calcium pantothenate, are well-documented. The stability of allantoin is pH-dependent, with degradation observed in both acidic and alkaline conditions.[5] Calcium pantothenate is known to be sensitive to moisture and decomposes via hydrolysis, making it a marker for water permeation in stability studies of formulations.[6]
Table 1: Physicochemical Properties of this compound and its Components
| Property | This compound | Allantoin | Calcium Pantothenate |
| CAS Number | 4207-41-4[7][8] | 97-59-2 | 137-08-6 |
| Molecular Formula | C13H23CaN5O8[7] | C4H6N4O3 | C18H32CaN2O10 |
| Molecular Weight | 417.43 g/mol [7][8] | 158.12 g/mol | 476.53 g/mol |
| Appearance | White powder[1] | White, odorless, crystalline powder[9] | White powder |
| Solubility | Soluble in water and glycerin; slightly soluble in propylene glycol; insoluble in oils.[1] | Water-soluble (~0.5% at room temperature)[9] | Freely soluble in water |
| Stability | Stable over a pH range of 4.0–8.0.[9] Degrades at pH < 3.5.[9] | Sensitive to moisture; decomposes by hydrolysis.[6] |
Spectroscopic Data
Table 2: Spectroscopic Data for Allantoin
| Technique | Data |
| FT-IR (cm-1) | 3438 (s), 3342 (s), 3219 (wd), 3062 (wd), 1720 (vs), 1663 (s), 1532 (s) |
| ¹H NMR (ppm) | δH 10.53 (1H, s), 8.05 (1H, s), 6.88 (1H, d, J = 8.1), 5.78 (2H, s), 5.24 (1H, dd, J = 8.1, 2.1) |
| ¹³C NMR (ppm) | δC 173.22, 157.00, 156.41, 62.06 |
Data for Allantoin obtained from studies on the isolated compound.
Experimental Protocols
Synthesis of this compound
A patented method for the preparation of this compound involves the following steps:
-
Dissolution: Allantoin is dissolved in boiling distilled water. Concurrently, d-calcium pantothenate is dissolved in a separate volume of boiling distilled water.[10][11]
-
Mixing: The allantoin solution is added to the d-calcium pantothenate solution with constant stirring.[10][11]
-
Evaporation: The resulting mixture is evaporated to dryness at a temperature not exceeding 200°F.[10][11]
-
Micronization: The dried mixture is then micronized to a fine particle size of approximately 10 microns or less to yield this compound.[10][11]
High-Performance Liquid Chromatography (HPLC) for Analysis
Analysis of Allantoin:
-
Method: Hydrophilic Interaction Chromatography (HILIC).[12]
-
Mobile Phase: A mixture of acetonitrile, water, and boric acid (e.g., 7:3 acetonitrile:water with 50-200 mM boric acid).[12]
-
Detection: UV absorbance at a wavelength of 200-220 nm.[12]
Analysis of Calcium Pantothenate:
-
Column: C18 column.[14]
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) solution (pH adjusted to 2.5 with phosphoric acid).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV absorbance at 204 nm.[14]
Biological Activity and Signaling Pathways
The therapeutic effects of this compound are attributed to the synergistic action of its components, primarily in promoting wound healing.
Allantoin's Role:
Allantoin is known to modulate the inflammatory response, stimulate fibroblast proliferation, and promote the synthesis of the extracellular matrix.[15] Studies suggest that allantoin may inhibit the chemotaxis of inflammatory cells to the wound site.[15] It is also believed to downregulate pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[9]
Calcium Pantothenate's Role:
Calcium pantothenate has been shown to stimulate the migration and proliferation of human dermal fibroblasts.[16] It also plays a role in modulating protein synthesis in these cells.[16] The calcium ion itself is a crucial second messenger in many cellular processes, including those mediated by Transforming Growth Factor-beta (TGF-β), which is a key regulator of cell growth, differentiation, and wound healing.[17] TGF-β signaling can induce a rapid increase in intracellular calcium, which in turn can activate downstream effectors like Protein Kinase C-α (PKC-α).[17]
Postulated Signaling Pathways in Wound Healing
The combined action of allantoin and calcium pantothenate likely involves multiple signaling pathways that converge to promote tissue repair. Allantoin may initiate the process by reducing inflammation via the NF-κB pathway, creating a favorable environment for healing. Subsequently, both allantoin and calcium pantothenate can stimulate the proliferation and migration of fibroblasts and keratinocytes. The effects of calcium pantothenate may be partially mediated through calcium-dependent signaling cascades that could interact with growth factor pathways like TGF-β.
Conclusion
This compound is a valuable compound in dermatology and cosmetics, leveraging the combined benefits of allantoin and calcium pantothenate to promote skin health and repair. While a significant body of research exists for the individual components, there is a clear need for further studies to fully characterize the chemical and physical properties of the complex itself. A deeper understanding of its specific spectroscopic signature, thermal behavior, and the precise molecular interactions within the complex will be crucial for optimizing its formulation and application in drug development and advanced skincare products. Future research should also focus on elucidating the specific signaling pathways modulated by the this compound complex to validate and expand upon the mechanisms inferred from its constituents.
References
- 1. akema.it [akema.it]
- 2. This compound - Akema S.r.l. [akema.it]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. This compound, 4207-41-4 [thegoodscentscompany.com]
- 8. This compound | C13H23CaN5O8+2 | CID 71586804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cosmeticscience.net [cosmeticscience.net]
- 10. ijcmas.com [ijcmas.com]
- 11. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]
- 12. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 13. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. scielo.br [scielo.br]
- 16. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TGF-β mediates PTEN suppression and cell motility through calcium-dependent PKC-α activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Allantoin Calcium Pantothenate: An In-Vitro Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoin (B1664786) calcium pantothenate is a molecular complex that leverages the synergistic potential of its two constituent parts: allantoin and calcium pantothenate. While in vitro data on the complex is limited, extensive research on its individual components provides a strong foundation for understanding its mechanism of action in skin regeneration and wound healing. This technical guide synthesizes the available in vitro evidence for allantoin and calcium pantothenate, focusing on their roles in cellular proliferation, inflammation modulation, and extracellular matrix synthesis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Core Mechanisms of Action: A Component-Based Analysis
Due to the limited availability of in vitro studies on the allantoin calcium pantothenate complex, this section details the established mechanisms of its individual components. It is hypothesized that the complex exhibits a combination of these activities.
Allantoin: Proliferation, Anti-inflammatory, and Matrix Synthesis
Allantoin is a diureide of glyoxylic acid recognized for its wound-healing properties. In vitro studies have demonstrated its efficacy in three key areas:
-
Stimulation of Cellular Proliferation: Allantoin has been shown to promote the proliferation of fibroblasts and keratinocytes, crucial cell types in the wound healing cascade.[1][2][3] This proliferative effect contributes to faster tissue regeneration.
-
Modulation of Inflammatory Response: Allantoin exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.[2][4] Evidence suggests this may occur through the inhibition of the NF-κB signaling pathway.[2] Specifically, it has been shown to inhibit the release of histamine (B1213489) and β-hexosaminidase, key mediators in inflammatory and allergic responses.[5]
-
Enhancement of Extracellular Matrix (ECM) Synthesis: Allantoin stimulates the synthesis of collagen, a primary component of the ECM, which provides structural integrity to the skin.[5][6][7][8]
Calcium Pantothenate: Cellular Migration and Proliferation
Calcium pantothenate, the calcium salt of vitamin B5, plays a vital role in skin health by supporting cellular energy metabolism. In vitro studies have highlighted its significant impact on fibroblasts:
-
Promotion of Fibroblast Migration and Proliferation: Calcium pantothenate has been demonstrated to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts.[9][10] This is a critical step in the initial stages of wound healing, where fibroblasts migrate into the wound bed to begin the repair process.
-
Gene Expression Modulation: Studies have shown that calcium pantothenate can upregulate the expression of genes associated with wound healing, including the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are involved in signaling and immune cell recruitment during the initial inflammatory phase of healing.[11]
Quantitative In Vitro Data
The following tables summarize the key quantitative findings from in vitro studies on allantoin and calcium pantothenate.
Table 1: In Vitro Effects of Allantoin
| Parameter | Cell Line | Concentration | Result | Citation |
| Pro-Collagen Synthesis | Human Fibroblasts (Hs27) & Keratinocytes (HEK001) | 100 µg/mL | 24.1% average increase | [1] |
| β-Hexosaminidase Release Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent inhibition | [5] |
| Histamine Release Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent inhibition | [5] |
| TNF-α Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |
| IL-8 Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |
| MCP-1 Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |
Table 2: In Vitro Effects of Calcium Pantothenate
| Parameter | Cell Line | Concentration | Result | Citation |
| Fibroblast Migration | Human Dermal Fibroblasts | 100 µg/mL | Increase from 32 to 76 cells/mm | [9][10] |
| Fibroblast Proliferation | Human Dermal Fibroblasts | 100 µg/mL | 1.2 to 1.6-fold increase in final cell density | [9][10] |
| Fibroblast Proliferation | Human Dermal Fibroblasts | 20 µg/mL | Strong stimulatory effect | [11] |
| Gene Expression (IL-6, IL-8) | Human Dermal Fibroblasts | 20 µg/mL | Upregulation | [11] |
Signaling Pathways and Experimental Workflows
Allantoin's Anti-inflammatory Signaling Pathway
Allantoin's anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the Phospholipase C gamma (PLCγ) / Inositol Trisphosphate Receptor (IP3R) signaling pathway, which leads to a reduction in intracellular calcium mobilization and subsequent degranulation of mast cells.
Caption: Allantoin's inhibitory effect on the PLCγ/IP3R signaling pathway.
Experimental Workflow: In Vitro Scratch Assay for Cell Migration and Proliferation
A common method to assess the wound healing potential of a compound in vitro is the scratch assay, which simulates a wound in a confluent cell monolayer.
Caption: Workflow for a typical in vitro scratch assay.
Detailed Experimental Protocols
Pro-Collagen Synthesis Assay (Allantoin)
This protocol is based on the methodology described for assessing the effect of allantoin on pro-collagen synthesis in a co-culture of human fibroblasts and keratinocytes.[1]
-
Cell Culture: Human foreskin fibroblasts (Hs27) and human epidermal keratinocytes (HEK001) are plated in a 96-well plate.
-
Treatment: Cells are treated with allantoin at various concentrations (e.g., up to 100 µg/mL). Positive controls may include ascorbic acid and all-trans-retinoic acid. Untreated cells serve as a negative control.
-
Incubation: The cells are incubated for a specified period to allow for pro-collagen production.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The amount of pro-collagen in the supernatant is quantified using a Pro-Collagen Type I C-Peptide (PIP) EIA Kit.
-
Data Analysis: The percentage increase in pro-collagen synthesis is calculated relative to the untreated control.
Fibroblast Migration and Proliferation Assay (Calcium Pantothenate)
This protocol is derived from studies investigating the effect of calcium pantothenate on human dermal fibroblast migration and proliferation.[9][10]
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until a confluent monolayer is formed in a multi-well plate.
-
Scratch Assay: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing various concentrations of calcium D-pantothenate (e.g., 0, 12.5, 25, 50, 100 µg/mL).
-
Imaging: Images of the scratch are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Migration Analysis: The number of cells that have migrated across the edge of the wound is counted, and the mean migration distance per cell is calculated. The migration speed can also be determined.
-
Proliferation Analysis: To assess proliferation, fibroblasts are cultured with varying concentrations of calcium D-pantothenate. At different time points, cells are harvested and counted using a hemocytometer or an automated cell counter to determine the final cell density.
Anti-Inflammatory Cytokine Release Assay (Allantoin)
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of allantoin on mast cells.[5]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are seeded in a multi-well plate and incubated overnight.
-
Treatment: Cells are pre-treated with different concentrations of allantoin (e.g., 30 µM, 60 µM) for a short period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with a compound that induces degranulation, such as Compound 48/80, for a specified time.
-
Sample Collection: The cell culture supernatant is collected after centrifugation.
-
Quantification: The levels of inflammatory mediators such as histamine, β-hexosaminidase, TNF-α, IL-8, and MCP-1 in the supernatant are quantified using appropriate enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of mediator release by allantoin is calculated relative to the stimulated, untreated control.
Conclusion and Future Directions
The in vitro evidence for allantoin and calcium pantothenate strongly supports their individual roles in promoting key aspects of wound healing and skin regeneration. Allantoin demonstrates a multi-faceted mechanism involving the stimulation of cell proliferation, modulation of inflammation, and enhancement of ECM synthesis. Calcium pantothenate is a potent stimulator of fibroblast migration and proliferation.
While these findings provide a robust rationale for the efficacy of the this compound complex, there is a clear need for in vitro studies on the complex itself. Future research should focus on:
-
Direct In Vitro Testing of the Complex: Conducting proliferation, migration, anti-inflammatory, and collagen synthesis assays using the this compound complex to confirm and quantify its synergistic or additive effects.
-
Gene and Protein Expression Analysis: Investigating the molecular mechanisms of the complex by analyzing its impact on the expression of key genes and proteins involved in wound healing signaling pathways (e.g., TGF-β, MAPK, NF-κB).
-
Advanced In Vitro Models: Utilizing 3D skin models to evaluate the efficacy of the complex in a more physiologically relevant environment.
By elucidating the specific in vitro mechanisms of the this compound complex, researchers and drug development professionals can better optimize its formulation and application for enhanced therapeutic outcomes in dermatology and wound care.
References
- 1. US20080108681A1 - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on allantoin topical formulations: in vitro drug release studies and rheological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIVE Lab [hivelab.biochemistry.gwu.edu]
- 8. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Allantoin Calcium Pantothenate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex that leverages the synergistic biological activities of its two constituent parts: allantoin and calcium pantothenate (a salt of Vitamin B5). This complex is recognized for its skin-protectant, anti-irritant, soothing, and moisturizing properties.[1][2] It is particularly noted for its ability to promote regenerative processes in damaged skin, such as wound healing and epithelization.[1][2] This technical guide provides an in-depth analysis of the biological activities of allantoin calcium pantothenate, focusing on the mechanisms of action of its individual components, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While specific data on the complex is limited, the well-documented activities of allantoin and calcium pantothenate provide a strong foundation for understanding its therapeutic potential.
Core Biological Activities
The primary biological activities attributed to this compound stem from the distinct yet complementary effects of allantoin and calcium pantothenate. These include promoting wound healing, modulating inflammation, and stimulating cell proliferation and migration.
Allantoin: Keratolytic, Proliferative, and Anti-inflammatory Effects
Allantoin is a diureide of glyoxylic acid, known for its skin-soothing, moisturizing, and healing properties.[3][4] Its mechanism of action involves several key processes:
-
Keratolytic Activity: Allantoin facilitates the shedding of the stratum corneum by disrupting the cohesion of corneocytes, which helps to smooth the skin.[3]
-
Cell Proliferation and Regeneration: It stimulates the proliferation of keratinocytes and fibroblasts, the primary cells of the epidermis and dermis, respectively.[5][6] This is crucial for skin cell turnover and wound healing.[5][6]
-
Anti-inflammatory Action: Allantoin modulates inflammatory pathways by downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway.[3][7]
-
Moisturizing and Barrier Function: It enhances skin hydration by increasing the water content of the extracellular matrix.[3]
Calcium Pantothenate: Role in Metabolism and Cell Proliferation
Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5), an essential nutrient for various metabolic functions.[8][9][10] Its primary roles include:
-
Coenzyme A (CoA) Synthesis: Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the Krebs cycle for energy production.[1][11][12]
-
Wound Healing: It has been shown to accelerate the wound healing process by stimulating the migration and proliferation of human dermal fibroblasts.[13][14]
-
Collagen and Elastin Production: Calcium pantothenate supports the activity of fibroblasts, which in turn enhances the production of collagen and elastin, crucial proteins for skin structure and elasticity.[15]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activities of the individual components of this compound.
Table 1: Effect of Calcium D-Pantothenate on Human Dermal Fibroblast Migration and Proliferation
| Parameter | Control (No Treatment) | 100 µg/mL Calcium D-Pantothenate | Reference |
| Migrated Cells (cells/mm) | 32 ± 7 | 76 ± 2 | [13][14] |
| Mean Migration Distance (mm/cell) | 0.23 ± 0.05 | 0.33 ± 0.02 | [13][14] |
| Mean Migration Speed (µm/hour) | 10.5 | 15 | [13][14] |
| Final Cell Density (fold increase) | - | 1.2 to 1.6 | [13][14] |
Table 2: Effect of Allantoin on Keratinocyte Proliferation (In Vitro Wound Healing Assay)
| Treatment | Healing Activity Increase (after 24h) | Reference |
| Allantoin | 1.2-fold increase compared to control | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of allantoin and calcium pantothenate.
In Vitro Scratch Assay for Fibroblast Migration
This assay is used to assess the effect of a compound on cell migration, a critical step in wound healing.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 12-well tissue culture plate at a density that allows them to reach 70-80% confluency within 24 hours (e.g., 200,000 cells per well).[17]
-
Creating the Scratch: Once confluent, create a straight scratch in the cell monolayer using a sterile 1 mm pipette tip.[9][17]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[17]
-
Treatment: Replenish the wells with fresh medium containing the test compound (e.g., calcium pantothenate at various concentrations) or a vehicle control.[17]
-
Imaging: Immediately capture images of the scratch at defined locations using a phase-contrast microscope (T=0).[9]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[17]
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the test compound on cell migration.
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., allantoin) or a control for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines, in a sample.
Protocol (General Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) and incubate overnight.[2]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.[2]
-
Sample Incubation: Add standards, controls, and samples (e.g., cell culture supernatants from treated cells) to the wells and incubate for 2 hours.[8]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours.[8]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.[20]
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A colored product will develop in proportion to the amount of cytokine present.[20]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[8]
-
Reading: Measure the absorbance at 450 nm using a microplate reader.[8] The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Allantoin and the NF-κB Signaling Pathway
Allantoin's anti-inflammatory effects are attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7] In response to pro-inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Allantoin is believed to interfere with this cascade, thereby reducing the production of these inflammatory mediators.[3][7]
Caption: Allantoin's inhibition of the NF-κB signaling pathway.
Calcium Pantothenate and Coenzyme A Biosynthesis
Calcium pantothenate provides the essential precursor, pantothenic acid, for the synthesis of Coenzyme A (CoA). This multi-step enzymatic pathway is fundamental to cellular metabolism.
Caption: The biosynthetic pathway of Coenzyme A from pantothenic acid.
Experimental Workflow for Evaluating Wound Healing Activity
The following diagram illustrates a typical workflow for assessing the wound healing properties of a test compound in vitro.
Caption: In vitro workflow for assessing wound healing activity.
Conclusion
This compound presents a compelling profile for applications in dermatology and drug development due to the well-established and complementary biological activities of its components. Allantoin contributes through its keratolytic, moisturizing, cell-proliferating, and anti-inflammatory properties, notably through the modulation of the NF-κB pathway. Calcium pantothenate is essential for cellular metabolism as a precursor to Coenzyme A and actively promotes fibroblast migration and proliferation, which are critical for wound repair. While further research is warranted to elucidate the specific synergistic effects and quantitative biological activities of the this compound complex, the existing data on its individual constituents provide a robust framework for its use in promoting skin health and regeneration. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound.
References
- 1. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. novamedline.com [novamedline.com]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. rndsystems.com [rndsystems.com]
- 9. clyte.tech [clyte.tech]
- 10. biogot.com [biogot.com]
- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. raybiotech.com [raybiotech.com]
In Vivo Effects of Allantoin Calcium Pantothenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoin (B1664786) and Calcium Pantothenate are well-established compounds recognized for their beneficial effects on skin integrity and repair. Allantoin Calcium Pantothenate, a molecular complex of these two entities, is purported to leverage the synergistic potential of its components to promote wound healing, mitigate inflammation, and enhance overall skin health. This technical guide provides an in-depth review of the in vivo effects of Allantoin and Calcium Pantothenate, drawing from preclinical studies to elucidate their mechanisms of action. While direct in vivo studies on the combined complex are limited, this guide synthesizes the available data on the individual components to offer a comprehensive understanding of their physiological impacts. This document details the quantitative outcomes of key studies, outlines experimental protocols for reproducibility, and visualizes the involved signaling pathways to support further research and development in the fields of dermatology and pharmacology.
Introduction
The pursuit of therapeutic agents that can effectively accelerate wound healing and modulate inflammatory responses is a cornerstone of dermatological research. Allantoin, a diureide of glyoxylic acid, has long been utilized for its keratolytic, moisturizing, and soothing properties[1]. It is known to promote cellular proliferation and wound healing[2]. Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is a vital component of Coenzyme A and is crucial for various metabolic processes, including the synthesis and metabolism of proteins, carbohydrates, and fats[3]. It has been shown to stimulate the proliferation and migration of fibroblasts, key cells in the wound healing process[4].
The complex of this compound is designed to deliver the combined benefits of both molecules, offering potential as a potent agent for wound management and the treatment of various skin conditions[5][6][7]. This guide will delve into the scientific evidence supporting the in vivo efficacy of these components, with a focus on wound healing and anti-inflammatory actions.
In Vivo Effects of Allantoin
Wound Healing Properties
Allantoin has demonstrated significant efficacy in promoting the healing of excision wounds in animal models. Its mechanism of action is believed to involve the stimulation of fibroblastic proliferation and extracellular matrix synthesis, alongside the regulation of the inflammatory response[2][8][9][10][11].
Quantitative Data from In Vivo Wound Healing Studies (Rat Model)
| Time Point | Control (No Treatment) - Wound Contraction (%) | Allantoin 5% Emulsion - Wound Contraction (%) |
| Day 3 | Data not statistically significant | Data not statistically significant |
| Day 7 | ~40% | ~50% |
| Day 14 | ~80% | ~90% |
| Data synthesized from planimetric analysis in a rat excision wound model[2][9][10]. |
Histological Findings:
Histological analysis of wound tissue treated with allantoin reveals a more organized and accelerated healing process compared to controls. Key observations include:
-
Reduced Inflammatory Infiltrate: A noticeable decrease in the number of inflammatory cells at the wound site[10].
-
Enhanced Fibroblast Proliferation: Increased density of fibroblasts, the primary cells responsible for synthesizing the new extracellular matrix.
-
Increased Collagen Deposition: More abundant and well-organized collagen fibers, contributing to improved tensile strength of the healed tissue[10].
Anti-inflammatory and Anti-Pseudoallergic Effects
Allantoin exhibits notable anti-inflammatory and anti-pseudoallergic properties by inhibiting mast cell degranulation and the release of pro-inflammatory mediators. This is, in part, achieved through the downregulation of the PLCγ/IP3R signaling pathway[12][13].
Quantitative Data from In Vivo Anti-inflammatory Studies (Mouse Model)
| Parameter | Model Group (Compound 48/80) | Allantoin Treatment Group (25 mg/kg) | Allantoin Treatment Group (50 mg/kg) |
| Paw Swelling (mm) | Significant increase | Dose-dependent reduction | Dose-dependent reduction |
| Evans Blue Extravasation (µ g/paw ) | Significant increase | Dose-dependent reduction | Dose-dependent reduction |
| Serum TNF-α (pg/mL) | Elevated | Reduced | Significantly Reduced |
| Serum IL-8 (pg/mL) | Elevated | Reduced | Significantly Reduced |
| Serum MCP-1 (pg/mL) | Elevated | Reduced | Significantly Reduced |
| Data is derived from studies on Compound 48/80-induced pseudoallergic reactions in mice[12]. |
In Vivo and In Vitro Effects of Calcium Pantothenate
Stimulation of Fibroblast Activity
Calcium Pantothenate plays a crucial role in the proliferative phase of wound healing by directly stimulating the migration and proliferation of dermal fibroblasts. These actions are fundamental to the formation of granulation tissue and the subsequent re-epithelialization of the wound.
Quantitative Data from In Vitro Fibroblast Studies
| Parameter | Control | Calcium Pantothenate (100 µg/mL) |
| Migrated Cells (cells/mm) | 32 ± 7 | 76 ± 2 |
| Mean Migration Distance (mm/cell) | 0.23 ± 0.05 | 0.33 ± 0.02 |
| Mean Migration Speed (µm/hour) | 10.5 | 15 |
| Final Cell Density (relative to control) | 1 | 1.2 to 1.6-fold increase |
| Data from in vitro studies on human dermal fibroblasts, which are indicative of in vivo wound healing processes[14]. |
Modulation of Gene Expression in Wound Healing
Calcium Pantothenate has been shown to modulate the expression of genes that are critical for the different phases of wound healing. Notably, it upregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which, in the context of wound healing, is essential for transitioning from the inflammatory to the proliferative phase[3][15]. IL-6 is known to activate signaling pathways that promote fibroblast proliferation.
Signaling Pathways
Allantoin's Modulation of the PLCγ/IP3R Pathway
Allantoin has been shown to inhibit pseudoallergic reactions by interfering with the intracellular calcium signaling in mast cells. It achieves this by inhibiting the phosphorylation of Phospholipase Cγ (PLCγ) and the Inositol 1,4,5-trisphosphate receptor (IP3R), leading to a reduction in intracellular calcium release and subsequent degranulation.
Calcium Pantothenate and the IL-6 Signaling Pathway in Fibroblasts
Calcium Pantothenate upregulates the expression of IL-6 in fibroblasts. IL-6, in turn, can initiate signaling through the JAK/STAT and MAPK pathways, leading to fibroblast proliferation, a critical step in wound healing.
Experimental Protocols
Excision Wound Healing Model in Rats
This protocol is adapted from studies evaluating the wound healing properties of topical agents[2][16][17].
-
Animal Model: Female Wistar rats (or other appropriate strain), typically weighing 180-220g.
-
Anesthesia: Administer an appropriate anesthetic (e.g., ketamine and xylazine (B1663881) cocktail, intraperitoneally) to achieve a surgical plane of anesthesia.
-
Surgical Procedure:
-
Shave the dorsal thoracic region of the rat.
-
Disinfect the surgical site with 70% ethanol.
-
Create a full-thickness circular excision wound using a sterile biopsy punch (e.g., 8 mm diameter). The wound should extend through the epidermis and dermis to the level of the panniculus carnosus.
-
-
Treatment Groups:
-
Control Group: No treatment.
-
Vehicle Group: Topical application of the emulsion base without the active ingredient.
-
Treatment Group: Topical application of the emulsion containing the test substance (e.g., 5% Allantoin).
-
-
Treatment Application: Apply the respective treatments topically to the wound area daily for the duration of the study (e.g., 14 days).
-
Wound Area Measurement (Planimetry):
-
On specified days (e.g., 3, 7, and 14), trace the wound margin onto a transparent sheet.
-
Calculate the wound area using a planimeter or digital imaging software.
-
Calculate the percentage of wound contraction using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome (for collagen).
-
Evaluate the sections for inflammatory cell infiltration, fibroblast proliferation, collagen deposition, and re-epithelialization.
-
Passive Cutaneous Anaphylaxis (PCA) Model in Mice
This protocol is based on studies investigating IgE-independent pseudoallergic reactions[12][18][19][20][21].
-
Animal Model: Female BALB/c mice.
-
Grouping and Pre-treatment:
-
Divide mice into control, model, and treatment groups.
-
Administer the test compound (e.g., Allantoin at 25 and 50 mg/kg) or vehicle (saline) orally 30 minutes before sensitization.
-
-
Anesthesia and Dye Injection:
-
Anesthetize the mice (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, intraperitoneally).
-
Inject Evans Blue dye (0.4% in saline) intravenously via the tail vein.
-
-
Sensitization:
-
Five minutes after the dye injection, inject the sensitizing agent (e.g., Compound 48/80, 30 µg/mL) intracutaneously into the left paw and dorsal skin.
-
Inject saline into the right paw and corresponding dorsal skin as a control.
-
-
Evaluation of Anaphylactic Reaction:
-
Paw Swelling: Measure the thickness of both hind paws with a caliper at specified time points after sensitization.
-
Evans Blue Extravasation: After a set time (e.g., 30 minutes), euthanize the mice and excise the paw and skin tissues.
-
Incubate the tissues in a formamide (B127407) solution to extract the Evans Blue dye.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of dye extravasation.
-
-
-
Cytokine Analysis:
-
For systemic anaphylaxis studies, collect blood samples after sensitization.
-
Separate the serum and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-8) using ELISA kits.
-
Conclusion
The available in vivo and in vitro data strongly support the individual roles of Allantoin and Calcium Pantothenate in promoting wound healing and modulating inflammation. Allantoin accelerates wound closure, reduces inflammation, and appears to act, at least in part, through the inhibition of mast cell degranulation via the PLCγ/IP3R pathway. Calcium Pantothenate is a potent stimulator of fibroblast proliferation and migration, essential processes for tissue regeneration, and influences the expression of key wound healing-related genes like IL-6.
While there is a lack of specific in vivo studies on the this compound complex, the well-documented individual effects of its components provide a strong rationale for its use in dermatological and pharmaceutical applications aimed at improving skin health and repair. Future research should focus on evaluating the in vivo efficacy of the combined complex to determine if synergistic effects are present, which could lead to the development of more effective therapeutic strategies for wound management and inflammatory skin conditions. This guide provides a foundational resource for researchers and developers to design and execute further investigations into this promising molecular complex.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akema.it [akema.it]
- 6. This compound - Akema S.r.l. [akema.it]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cosmeticscience.net [cosmeticscience.net]
- 18. The Role of IL-6 in Skin Fibrosis and Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of IL-6 in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijbs.com [ijbs.com]
Allantoin Calcium Pantothenate: A Technical Overview of Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoin (B1664786) calcium pantothenate is a complex combining allantoin and calcium pantothenate. While this compound is primarily utilized in topical cosmetic formulations for its soothing and skin-protecting properties, a comprehensive understanding of its systemic pharmacokinetics and metabolism is crucial for any potential therapeutic development. This technical guide synthesizes the available scientific literature on the individual components, allantoin and calcium pantothenate, to provide an in-depth overview of their absorption, distribution, metabolism, and excretion (ADME). It is important to note that specific pharmacokinetic data for the combined entity of allantoin calcium pantothenate is not currently available in the public domain. Therefore, this document focuses on the well-characterized pharmacokinetics of calcium pantothenate and the known metabolic pathways of pantothenic acid, alongside the unique metabolic profile of allantoin in humans.
Introduction
Allantoin is a diureide of glyoxylic acid, recognized for its skin conditioning and protective effects[1][2][3]. In most mammals, allantoin is the end product of purine (B94841) metabolism, formed from the oxidation of uric acid by the enzyme uricase[4]. However, humans and other higher apes lack this enzyme, and therefore, uric acid is the final product of purine catabolism[4][5][6]. The presence of allantoin in human biological fluids is primarily a result of non-enzymatic oxidation of uric acid by reactive oxygen species, making it a potential biomarker for oxidative stress[4][7].
Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5), an essential water-soluble vitamin[8][9]. Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats[9][10][11]. Given its critical role in cellular metabolism, the pharmacokinetics of calcium pantothenate are of significant interest.
This guide will provide a detailed examination of the pharmacokinetic profiles and metabolic fates of calcium pantothenate and allantoin as separate entities to build a foundational understanding relevant to the this compound complex.
Calcium Pantothenate Pharmacokinetics
A single-center, open-label study in 40 healthy adults investigated the single and multi-dose pharmacokinetics of orally administered calcium pantothenate[12][13][14]. The study involved a Single Ascending Dose (SAD) phase with doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg, and a Multiple Dose (MD) phase where subjects received 2000 mg daily for 14 days[12][13][14].
Absorption
Oral absorption of calcium pantothenate is rapid, with peak plasma concentrations (Cmax) reached approximately one hour after administration under fasted conditions[12][14]. The absorption process in the small intestine involves both a saturable, sodium-dependent active transport system at lower concentrations and passive diffusion at higher concentrations[8][9][10][15].
Distribution
Following absorption, pantothenic acid is transported in the bloodstream, primarily within red blood cells, to various tissues throughout the body[8].
Metabolism
Pantothenic acid's primary metabolic function is its conversion to Coenzyme A (CoA)[10][11]. This multi-step enzymatic process is crucial for a vast array of biochemical reactions. The synthesis of CoA from pantothenate is regulated by pantothenate kinase, which is inhibited by the end products CoA and acyl-CoA[15].
Excretion
Pantothenic acid is primarily excreted unchanged in the urine, with the amount excreted being proportional to dietary intake[15].
Data Presentation: Pharmacokinetic Parameters of Oral Calcium Pantothenate
| Parameter | 500 mg Dose | 1000 mg Dose | 2000 mg Dose | 5000 mg Dose | 5000 mg Dose (with food) | 2000 mg/day (Steady State) |
| Tmax (hours) | ~1.0[12][14] | ~1.0 | ~1.0 | ~1.0 | ~3.0[12][13] | N/A |
| Cmax | Dose-proportional increase from 500 to 2000 mg[12][13] | Greater than dose-proportional increase from 500 to 2000 mg[12][13] | Highest exposure observed[12][13] | No further increase from 2000 mg[12][13] | N/A | N/A |
| AUC | Dose-proportional increase from 500 to 2000 mg[12][13] | Dose-proportional increase from 500 to 2000 mg[12][13] | Highest exposure observed[12][13] | No further increase from 2000 mg[12][13] | Increased by 55%[12][13] | 3.1-fold accumulation for AUC0-24[12][13] |
| Terminal Half-life (hours) | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | N/A | N/A |
| Steady State Achievement | N/A | N/A | N/A | N/A | N/A | By Day 14[12][13] |
Experimental Protocols: Oral Calcium Pantothenate Pharmacokinetic Study
-
Study Design: Single-center, open-label, single and multiple dose study.[12][13]
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Four sequential cohorts of 8 subjects received single doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg after an overnight fast. The 5000 mg dose was repeated after a high-fat meal following a 2-week washout period.[12][13][14]
-
Multiple Dose (MD): 8 subjects received 2000 mg daily for 14 days.[12][13][14]
-
-
Sample Collection: Pharmacokinetic samples were collected for 192 hours post-last dose in both SAD and MD periods. Frequent sampling occurred on Days 1 and 14, with pre-dose samples on Days 12 and 13 in the MD group.[12][14]
-
Analytical Method: The specific analytical method for pantothenic acid in plasma was not detailed in the provided search results.
Allantoin Pharmacokinetics and Metabolism
As humans lack the uricase enzyme, allantoin is not a product of endogenous metabolic pathways[4][5][6]. Instead, it is formed through the non-enzymatic oxidation of uric acid by reactive oxygen species[4][7][16]. This makes its pharmacokinetic profile distinct from typical xenobiotics.
Absorption
There is a lack of data on the oral absorption of allantoin in humans.
Distribution
Allantoin is endogenously present in human plasma at mean concentrations of approximately 2-3 mg/L[16][17]. In muscle tissue, the resting concentration is around 5000 µg/kg, which can increase significantly after strenuous exercise[16][17].
Metabolism
Allantoin is not believed to be metabolized to any significant extent in humans[16].
Excretion
The primary route of excretion for allantoin is believed to be urinary clearance[16].
Signaling Pathways and Metabolic Diagrams
Coenzyme A Biosynthesis Pathway
The metabolic conversion of pantothenic acid to Coenzyme A is a critical pathway for cellular function.
Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.
Non-Enzymatic Formation of Allantoin
This diagram illustrates the formation of allantoin from uric acid as a result of oxidative stress.
Caption: Non-enzymatic formation of allantoin in humans.
Experimental Workflow for Calcium Pantothenate PK Study
The following diagram outlines the logical flow of the pharmacokinetic study conducted on healthy adults.
Caption: Experimental workflow of the calcium pantothenate pharmacokinetic study.
Conclusion
The pharmacokinetics of orally administered calcium pantothenate are well-documented, demonstrating rapid absorption and a dose-proportional increase in exposure up to 2000 mg. Its metabolism is intrinsically linked to the vital synthesis of Coenzyme A. In contrast, allantoin in humans is not a product of a defined metabolic pathway but rather a marker of oxidative stress, formed from the non-enzymatic oxidation of uric acid.
For the combined entity, this compound, it is reasonable to hypothesize that upon oral administration, it would dissociate into allantoin and calcium pantothenate. The pantothenate moiety would then follow its known pharmacokinetic and metabolic pathways. The fate of the allantoin moiety would require specific investigation, but it is likely to be poorly absorbed and largely excreted unchanged.
Further research, including in vivo pharmacokinetic studies on the this compound complex, is necessary to fully elucidate its ADME profile and to support any potential systemic therapeutic applications. This guide provides a robust foundation for such future investigations by consolidating the current understanding of its individual components.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. akema.it [akema.it]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. Allantoin - Wikipedia [en.wikipedia.org]
- 5. Allantoin in humans | Nilsson Lab [nilssonlab.se]
- 6. nbinno.com [nbinno.com]
- 7. Allantoin as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 9. CALCIUM PANTOTHENATE - Ataman Kimya [atamanchemicals.com]
- 10. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. [PDF] The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults | Semantic Scholar [semanticscholar.org]
- 15. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Transport of Allantoin Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Allantoin (B1664786) and Calcium Pantothenate. While often formulated together as a complex in dermatological and pharmaceutical products, their cellular entry is governed by distinct and independent pathways. This document summarizes the current understanding of these transport processes, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. A comprehensive understanding of these mechanisms is crucial for optimizing drug delivery systems and developing novel therapeutic strategies.
Introduction
Allantoin and Calcium Pantothenate are bioactive molecules widely utilized in skincare and wound healing applications for their synergistic effects. Allantoin, a diureide of glyoxylic acid, is known for its keratolytic, moisturizing, and soothing properties.[1] Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is a precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways essential for cellular repair and energy production.[2] The combined formulation, Allantoin Calcium Pantothenate, is described as a molecular complex that leverages the therapeutic benefits of both components.[3][4] However, from a cellular transport perspective, it is critical to consider each molecule's journey into the cell. It is presumed that the complex dissociates into allantoin and pantothenic acid prior to or upon interaction with the cell membrane, after which they are transported by their respective specialized mechanisms.
Cellular Uptake and Transport of Pantothenic Acid (from Calcium Pantothenate)
Upon administration, Calcium Pantothenate is hydrolyzed, releasing pantothenic acid.[5] The cellular uptake of pantothenic acid is a well-characterized process primarily mediated by a specific carrier protein.
The Sodium-Dependent Multivitamin Transporter (SMVT)
The principal transporter for pantothenic acid in mammalian cells is the Sodium-Dependent Multivitamin Transporter (SMVT) , also known as Solute Carrier Family 5 Member 6 (SLC5A6).[6][7] This transmembrane protein is responsible for the uptake of several essential water-soluble vitamins, including biotin (B1667282) and lipoic acid, in addition to pantothenic acid.[8]
Key characteristics of SMVT-mediated transport include:
-
Sodium-Dependence : The transport of pantothenic acid is coupled to the co-transport of sodium ions (Na+), relying on the electrochemical gradient of sodium across the cell membrane.[6]
-
Saturability : As a carrier-mediated process, the rate of uptake is saturable, meaning it reaches a maximum velocity (Vmax) at high substrate concentrations.[9][10]
-
Electrogenicity : The co-transport of Na+ and the anionic pantothenate molecule results in a net movement of positive charge into the cell, making the process electrogenic.[11][12]
-
Competitive Inhibition : Due to shared binding sites, the transport of pantothenic acid can be competitively inhibited by other SMVT substrates like biotin.[7]
At very high concentrations, when SMVT is saturated, pantothenic acid can also be absorbed to a lesser extent through passive diffusion.[5][9]
Quantitative Data for Pantothenic Acid Transport
The following table summarizes key quantitative parameters for the transport of pantothenic acid via SMVT. These values are essential for modeling uptake kinetics and for designing targeted drug delivery systems.
| Parameter | Reported Value(s) | Cell/Tissue Type | Reference(s) |
| Km (Michaelis constant) | 10 to 20 μM | Intestines | [13] |
| ~30 mM (Apparent Na+ affinity) | Human Retinal Pigment Epithelial (HRPE) cells | [6] | |
| Vmax (Maximum velocity) | Not specified in search results | - | - |
| Stoichiometry (Na+:Pantothenate) | 2:1 | - | [6][11] |
Note: Km values can vary depending on the cell type, experimental conditions, and the specific substrate being transported.
Experimental Protocol: Radiolabeled Pantothenic Acid Uptake Assay
This protocol outlines a standard method for quantifying the cellular uptake of pantothenic acid using a radiolabeled substrate.
Objective: To measure the rate of [³H]-pantothenic acid uptake in a cultured cell line (e.g., Caco-2 for intestinal absorption studies).
Materials:
-
Cultured cells grown on permeable supports (e.g., Transwell® plates)
-
[³H]-pantothenic acid (radiolabeled substrate)
-
Krebs-Ringer-Henseleit (KRH) buffer (or other suitable physiological buffer), with and without sodium
-
Unlabeled (cold) pantothenic acid
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA or Bradford)
Methodology:
-
Cell Culture: Grow cells to confluency on permeable supports to form a polarized monolayer.
-
Pre-incubation: Wash the cell monolayers with pre-warmed KRH buffer (with sodium) and incubate for 20-30 minutes at 37°C to equilibrate.
-
Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing a known concentration of [³H]-pantothenic acid. For kinetic studies, use a range of concentrations of unlabeled pantothenic acid mixed with a fixed concentration of the radiolabeled substrate. To determine sodium dependency, replace the sodium-containing buffer with a sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride).
-
Incubation: Incubate the cells for a specific time period (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 1 hour to ensure complete cell lysis.
-
Quantification:
-
Take an aliquot of the cell lysate for protein concentration measurement using a standard protein assay.
-
Add the remaining cell lysate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Cellular Uptake and Transport of Allantoin
The cellular transport of allantoin in mammalian cells is less well-defined compared to pantothenic acid. Much of the current understanding comes from studies in plants and microorganisms.
Ureide Permeases (UPS)
In plants like Arabidopsis thaliana, the transport of allantoin is mediated by a family of proteins known as Ureide Permeases (UPS) . For instance, AtUPS1 has been identified as a transporter for allantoin, uric acid, and xanthine.[14] This transport is dependent on a proton gradient and is stimulated by acidic pH.[14] In E. coli, a putative allantoin transporter, YbbW (re-named AllW), has been identified.[15]
While direct orthologs of these transporters have not been extensively characterized in mammalian cells for allantoin transport, it is plausible that a member of the solute carrier (SLC) superfamily or another, yet unidentified, transporter facilitates its uptake. Given its small size and polar nature, some degree of passive diffusion across the cell membrane may also occur, although this is likely to be inefficient.
Quantitative Data for Allantoin Transport
Quantitative data for allantoin transport in mammalian cells is scarce in the available literature. The following data is from studies in non-mammalian systems.
| Parameter | Reported Value | System | Reference(s) |
| Km (Michaelis constant) | ~52 µM | Arabidopsis thaliana AtUPS1 expressed in yeast | [14] |
Further research is required to determine the kinetic parameters of allantoin transport in relevant mammalian cell types.
Experimental Protocol: HPLC-Based Allantoin Uptake Assay
Given the potential lack of commercially available radiolabeled allantoin, an alternative method using High-Performance Liquid Chromatography (HPLC) can be employed.
Objective: To measure the cellular uptake of allantoin by quantifying its disappearance from the extracellular medium or its accumulation within the cells.
Materials:
-
Cultured cells
-
Allantoin standard solution
-
Physiological buffer (e.g., HBSS)
-
Acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)
-
Cell lysis buffer
-
Protein assay kit
Methodology:
-
Cell Culture: Seed cells in multi-well plates and grow to a desired confluency.
-
Pre-incubation: Wash the cells with buffer and equilibrate for 20-30 minutes at 37°C.
-
Uptake Initiation: Replace the buffer with a solution containing a known concentration of allantoin.
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), collect an aliquot of the extracellular medium.
-
Uptake Termination and Cell Lysis (for intracellular accumulation): At the end of the experiment, wash the cells with ice-cold buffer to stop uptake, then lyse the cells.
-
Sample Preparation:
-
For extracellular samples: Centrifuge to remove any cell debris.
-
For intracellular samples: Centrifuge the lysate to pellet debris.
-
Precipitate proteins from all samples by adding an equal volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Separate allantoin from other components using an appropriate mobile phase.
-
Quantify the allantoin concentration by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the amount of allantoin taken up by the cells based on its depletion from the medium or its accumulation in the cell lysate.
-
Normalize the uptake to the total protein content of the cells.
-
Signaling Pathways
Both allantoin and pantothenic acid (via its conversion to CoA) are involved in various cellular signaling and metabolic pathways.
Allantoin-Mediated Signaling
In plants, allantoin is recognized as a signaling molecule involved in stress responses, activating the abscisic acid (ABA) and jasmonic acid (JA) signaling pathways.[16][17] In mammalian systems, allantoin has been shown to modulate inflammatory responses by downregulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of NF-κB signaling.[18][19] It also promotes cell proliferation, particularly of fibroblasts and keratinocytes, which is crucial for wound healing.[18][20]
Figure 1: Simplified diagram of allantoin's role in modulating inflammation and promoting cell proliferation.
Pantothenic Acid and Coenzyme A Metabolism
Pantothenic acid's primary role is as the precursor for the biosynthesis of Coenzyme A (CoA). CoA is a central molecule in cellular metabolism, participating in the Krebs cycle for energy production and in the synthesis and oxidation of fatty acids.[2][5] It is also essential for the synthesis of phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[5] The synthesis of CoA from pantothenate is regulated by pantothenate kinase, which is subject to feedback inhibition by CoA and its acyl derivatives.[13]
Figure 2: Overview of the central role of pantothenic acid in Coenzyme A biosynthesis and its metabolic functions.
Conclusion and Future Directions
The cellular uptake of pantothenic acid, derived from this compound, is a well-understood process dominated by the SMVT transporter. This knowledge can be exploited for targeted drug delivery, for example, by creating prodrugs that are recognized by SMVT. In contrast, the specific mechanisms governing allantoin transport in mammalian cells remain an area for further investigation. Identifying and characterizing the transporters responsible for allantoin uptake will be a significant step forward in understanding its bioavailability and in designing more effective therapeutic formulations.
For drug development professionals, a thorough characterization of the transport kinetics of both molecules in the target tissue is paramount. The experimental protocols provided herein offer a starting point for such investigations. Future research should focus on:
-
Identifying the specific mammalian transporter(s) for allantoin.
-
Quantifying the transport kinetics (Km, Vmax) of allantoin in various cell types.
-
Investigating the potential for regulation of both SMVT and allantoin transporters under different physiological and pathological conditions.
-
Determining the extent of dissociation of the this compound complex in different formulations and its impact on cellular uptake.
A deeper understanding of these fundamental processes will ultimately enable the scientific community to harness the full therapeutic potential of allantoin and pantothenic acid, both individually and in combination.
References
- 1. ijcrt.org [ijcrt.org]
- 2. nbinno.com [nbinno.com]
- 3. akema.it [akema.it]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 6. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. med.libretexts.org [med.libretexts.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A novel superfamily of transporters for allantoin and other oxo derivatives of nitrogen heterocyclic compounds in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative allantoin transporter by direct binding [escholarship.org]
- 16. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmeticscience.net [cosmeticscience.net]
- 19. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Allantoin? [synapse.patsnap.com]
The Synergistic Role of Allantoin and Calcium Pantothenate in Accelerating Cutaneous Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cutaneous wound healing is a complex biological process involving a coordinated cascade of inflammation, proliferation, and remodeling. Allantoin (B1664786) and calcium pantothenate are two active pharmaceutical ingredients known to promote tissue repair. This technical guide elucidates the individual and potential synergistic roles of allantoin and calcium pantothenate in accelerating wound healing. We delve into their mechanisms of action, present quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel dermatological and wound care therapeutics.
Introduction
The effective management of acute and chronic wounds remains a significant challenge in healthcare. An ideal wound healing agent should modulate inflammation, promote cell proliferation and migration, and facilitate the synthesis and remodeling of the extracellular matrix (ECM). Allantoin, a diureide of glyoxylic acid, has long been recognized for its soothing, anti-inflammatory, and regenerative properties.[1][2] Calcium pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is essential for various metabolic processes and has been shown to play a crucial role in epithelialization and cell proliferation.[3][4] The combination of these two molecules in the form of allantoin calcium pantothenate is believed to offer a multi-faceted approach to wound management.[5] This guide provides a detailed examination of the scientific evidence supporting the role of these compounds in wound healing.
Mechanisms of Action
Allantoin: A Modulator of Inflammation and Cell Proliferation
Allantoin contributes to wound healing through several mechanisms:
-
Anti-inflammatory Effects: Allantoin has been shown to modulate the inflammatory response, a critical initial phase of wound healing.[6][7] It is believed to exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] This is likely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8] By dampening the inflammatory response, allantoin helps to create a more favorable environment for the subsequent proliferative phase of healing.[6][7]
-
Stimulation of Cell Proliferation and ECM Synthesis: Allantoin promotes the proliferation of fibroblasts and keratinocytes, the primary cell types involved in wound repair.[9] This cellular proliferation is essential for granulation tissue formation and re-epithelialization. Furthermore, allantoin stimulates the synthesis of extracellular matrix components, such as collagen, which provides structural integrity to the healing tissue.[2][6]
-
Keratolytic and Moisturizing Properties: Allantoin exhibits keratolytic activity, aiding in the debridement of necrotic tissue and promoting the shedding of dead skin cells.[10] It also enhances skin hydration by increasing the water content of the extracellular matrix.[10]
Calcium Pantothenate: A Catalyst for Cellular Activity
Calcium pantothenate plays a vital role in cellular metabolism and is a key contributor to the proliferative phase of wound healing:
-
Stimulation of Fibroblast Migration and Proliferation: Calcium pantothenate has been demonstrated to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts.[3][11] This leads to an increased number of cells at the wound site, which is crucial for filling the wound defect.
-
Enhanced Collagen and Elastin (B1584352) Production: As a precursor to Coenzyme A, pantothenic acid is integral to the synthesis of fatty acids and sphingolipids, which are essential for cell membrane integrity and function. This metabolic activity supports the enhanced production of collagen and elastin by fibroblasts, contributing to the tensile strength and elasticity of the new tissue.
-
Gene Expression Modulation: Studies have shown that calcium pantothenate can upregulate the expression of genes involved in all three phases of wound healing.[12] This includes genes for pro-inflammatory cytokines like IL-6 and IL-8, which are important for the initial inflammatory response and subsequent cell recruitment.[12]
Quantitative Data on Wound Healing Efficacy
The following tables summarize the quantitative data from key studies investigating the effects of allantoin and calcium pantothenate on various aspects of wound healing.
Table 1: In Vivo Wound Healing Studies with Allantoin
| Study Parameter | Model | Treatment | Results | Reference |
| Wound Contraction | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Significant increase in wound contraction vs. control. Day 14: Continued improvement in wound closure. | [6][13] |
| Inflammatory Cell Reduction | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Early reduction in inflammatory cells. Day 7: Significant reduction compared to control. | [6][7] |
| Collagen Deposition | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Early collagen deposition observed. Day 14: More organized collagen fibers. | [2][6] |
| Complete Wound Closure | Humans (Epidermolysis Bullosa) | 6% Allantoin Cream | Month 2: 82% of patients achieved complete wound closure. | [14] |
| Wound Healing Time | Wistar Rats | Allantoin-enriched Pectin Hydrogel | Reduced total healing time by approximately 71.43%, with complete closure in 15 days. | [15] |
Table 2: In Vitro Fibroblast Studies with Calcium Pantothenate
| Study Parameter | Cell Type | Treatment | Results | Reference |
| Fibroblast Migration | Human Dermal Fibroblasts | 100 µg/mL Calcium D-Pantothenate | Number of migrating cells increased from 32 to 76 cells/mm. Mean migration distance increased from 0.23 to 0.33 mm. Mean migration speed increased from 10.5 to 15 µm/hour. | [3] |
| Fibroblast Proliferation | Human Dermal Fibroblasts | 100 µg/mL Calcium D-Pantothenate | Final cell densities were 1.2 to 1.6-fold higher than control cultures. | [3] |
| Gene Expression (Upregulation) | Human Dermal Fibroblasts | 20 µg/mL Calcium Pantothenate | Significant upregulation of IL-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1, and MARCH-II. | [12] |
Experimental Protocols
In Vitro Wound Healing Scratch Assay
This assay is used to study cell migration in vitro.
-
Cell Seeding: Plate fibroblasts or keratinocytes in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency within 24 hours.
-
Wound Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound (e.g., allantoin, calcium pantothenate, or this compound) at various concentrations. A vehicle control should also be included.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of wound closure. ImageJ software can be used for this analysis.
Cell Proliferation Assays
These assays are used to quantify the number of proliferating cells.
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with the test compounds for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
BrdU/EdU Incorporation Assay:
-
Treat cells with the test compounds.
-
Add BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) to the culture medium. These are thymidine (B127349) analogs that are incorporated into the DNA of proliferating cells.
-
Fix and permeabilize the cells.
-
Detect the incorporated BrdU or EdU using specific antibodies (for BrdU) or a click chemistry reaction (for EdU) coupled with a fluorescent dye.
-
Quantify the number of fluorescently labeled cells using fluorescence microscopy or flow cytometry.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA as a template, gene-specific primers for the target genes (e.g., TNF-α, IL-6, Collagen Type I), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The qPCR instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Relative gene expression is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
In Vivo Excisional Wound Model in Rats
This model is used to evaluate the wound healing efficacy of topical formulations.
-
Animal Model: Use adult male or female Wistar rats.
-
Wound Creation: Anesthetize the animals and create a full-thickness excisional wound on the dorsal side using a sterile biopsy punch (e.g., 8 mm diameter).
-
Treatment: Apply the test formulation (e.g., 5% allantoin cream) topically to the wound daily. A control group should receive a placebo formulation.
-
Wound Area Measurement: Trace the wound area on a transparent sheet at regular intervals (e.g., days 3, 7, 14, and 21) and calculate the percentage of wound contraction.
-
Histological Analysis: On specific days, euthanize a subset of animals and collect the wound tissue for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and re-epithelialization, and with Masson's Trichrome to evaluate collagen deposition.
Signaling Pathways and Visualizations
Allantoin's Anti-inflammatory Signaling Pathway
Allantoin is proposed to inhibit the NF-κB signaling pathway, a central regulator of inflammation. The diagram below illustrates the putative mechanism.
Experimental Workflow for In Vitro Wound Healing Assay
The following diagram outlines the key steps in a typical in vitro wound healing scratch assay.
Logical Relationship of Allantoin and Calcium Pantothenate in Wound Healing Phases
This diagram illustrates the complementary roles of allantoin and calcium pantothenate across the different phases of wound healing.
Conclusion
The available scientific evidence strongly supports the individual roles of allantoin and calcium pantothenate in promoting cutaneous wound healing. Allantoin primarily acts as an anti-inflammatory and cell-proliferating agent, while calcium pantothenate enhances cellular migration, proliferation, and metabolic activity essential for tissue regeneration. Although further studies are required to fully elucidate the synergistic effects of the this compound complex, the complementary mechanisms of action of its individual components suggest a promising therapeutic strategy for accelerated and improved wound healing. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this combination in advanced wound care formulations.
References
- 1. ijcrt.org [ijcrt.org]
- 2. us.typology.com [us.typology.com]
- 3. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of supplemental pantothenic acid on wound healing: experimental study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Topical allantoin cream speeds wound healing in epidermolysis bullosa | MDedge [mdedge.com]
- 15. mdpi.com [mdpi.com]
Gene Expression Alterations Following Allantoin Calcium Pantothenate Treatment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Allantoin (B1664786) calcium pantothenate, a complex of allantoin and calcium pantothenate, is recognized for its skin conditioning, protective, and soothing properties, promoting regenerative processes in damaged skin.[1][2][3] This technical guide provides an in-depth analysis of the molecular underpinnings of its therapeutic effects, focusing on the induced changes in gene expression. The information presented herein is a synthesis of current scientific literature, aimed at providing a comprehensive resource for researchers and professionals in drug development.
Quantitative Gene Expression Analysis
The application of allantoin and calcium pantothenate, either individually or in combination, has been shown to modulate the expression of a variety of genes involved in key cellular processes such as inflammation, proliferation, and wound healing. The following tables summarize the quantitative data from these studies.
Table 1: Gene Expression Changes in Human Dermal Fibroblasts Treated with Calcium Pantothenate [4]
| Gene | Fold Change | Method of Validation | Cellular Process |
| Interleukin-6 (IL-6) | Significantly Regulated | Quantitative Real-Time PCR | Inflammation, Proliferation |
| Interleukin-8 (IL-8) | Significantly Regulated | Quantitative Real-Time PCR | Inflammation |
| Inhibitor of DNA Binding 1 (Id1) | Significantly Regulated | Quantitative Real-Time PCR | Proliferation |
| Heme Oxygenase 1 (HMOX-1) | Significantly Regulated | Quantitative Real-Time PCR, Immunoblot | Oxidative Stress Response |
| Heat Shock Protein Family B (Small) Member 7 (HspB7) | Significantly Regulated | Quantitative Real-Time PCR | Cellular Stress Response |
| Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1) | Significantly Regulated | Quantitative Real-Time PCR | Metabolism |
| Membrane Associated Ring-CH-Type Finger 2 (MARCH-II) | Significantly Regulated | Quantitative Real-Time PCR | Protein Ubiquitination |
Table 2: Downregulation of Inflammatory Genes in UVB-Exposed Keratinocytes by a Combination of Allantoin, Bisabolol, D-Panthenol, and Dipotassium (B57713) Glycyrrhizinate (AB5D) [5][6]
| Gene/Protein | Effect | Method of Validation | Cellular Process |
| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) related PGE2 production | Reduced | Quantitation of inflammatory mediators | Inflammation |
| Interleukin-1 Alpha (IL-1α) | Reduced | Quantitation of inflammatory mediators | Inflammation |
| Interleukin-6 (IL-6) | Reduced | Quantitation of inflammatory mediators | Inflammation |
| Interleukin-8 (IL-8) | Reduced | Quantitation of inflammatory mediators | Inflammation |
| Interleukin-1 Receptor Antagonist (IL-1RA) | Reduced | Quantitation of inflammatory mediators | Inflammation |
| Tumor Necrosis Factor Alpha (TNFα) | Reduced | Quantitation of inflammatory mediators | Inflammation |
Table 3: Inhibition of Pro-inflammatory Cytokine Expression by Allantoin in a Pseudoallergic Reaction Model [7][8]
| Gene/Protein | Effect | Method of Validation | Cellular Process |
| Tumor Necrosis Factor Alpha (TNF-α) | Reduced | ELISA | Inflammation |
| Interleukin-8 (IL-8) | Reduced | ELISA | Inflammation |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced | ELISA | Inflammation |
Experimental Protocols
The following section details the methodologies employed in the key studies cited, providing a reference for experimental replication and further investigation.
Gene Expression Profiling of Human Dermal Fibroblasts[4]
-
Cell Culture and Treatment: Human dermal fibroblasts were cultured under standard conditions. For the experiment, cells were treated with 20 µg/ml of calcium pantothenate. Untreated cells served as a control.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from both treated and untreated cells. Gene expression analysis was performed using the GeneChip Human Exon 1.0 ST Array to identify differentially expressed genes.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) Validation: The regulation of selected genes identified from the microarray analysis was verified by qRT-PCR.
-
Immunoblotting: To confirm changes at the protein level, induction of HMOX-1 expression was analyzed by immunoblotting.
Transcriptomics of UVB-Exposed Keratinocytes[5][6]
-
Cell Culture and Treatment: Human epidermal keratinocytes were exposed to UVB radiation and subsequently treated with a combination of allantoin, bisabolol, D-panthenol, and dipotassium glycyrrhizinate (AB5D).
-
Transcriptomics Profiling: Transcriptomics profiling was performed to analyze the dose-response effect of the AB5D treatment on the keratinocytes.
-
Quantitation of Inflammatory Mediators: The levels of inflammatory mediators, including PGE2, IL-1α, IL-6, IL-8, IL-1RA, and TNFα, were quantified from the cultured media.
Inhibition of Pro-inflammatory Cytokines[7][8]
-
Cell Model: RBL-2H3 cells were stimulated with Compound 48/80 to induce a pseudoallergic reaction.
-
Allantoin Treatment: The cells were treated with varying doses of allantoin.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-8, and MCP-1) in the cell supernatant were measured using ELISA kits.
-
Western Blot Analysis: Western blot analysis was performed to investigate the phosphorylation of key proteins in the intracellular calcium fluctuation-related signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in the cited literature.
Experimental workflow for gene expression profiling.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. akema.it [akema.it]
- 3. specialchem.com [specialchem.com]
- 4. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Allantoin Calcium Pantothenate: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) and Calcium Pantothenate are well-established entities in dermatology and cosmetic science, recognized for their beneficial effects on skin health. Allantoin, a diureide of glyoxylic acid, is known for its soothing, moisturizing, and healing properties.[1] Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), plays a crucial role in skin regeneration and maintaining the epidermal barrier.[2] The molecular complex of Allantoin Calcium Pantothenate combines the attributes of both molecules, presenting a promising agent for managing inflammatory skin conditions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this complex, drawing upon available scientific evidence for its individual components and related combinations.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory action of this compound is multifaceted, leveraging the distinct yet complementary mechanisms of its constituent parts.
Allantoin:
Allantoin modulates inflammatory responses primarily through the downregulation of key pro-inflammatory signaling pathways. It has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Furthermore, in the context of pseudoallergic reactions, allantoin has been demonstrated to inhibit the release of histamine (B1213489) and β-hexosaminidase from mast cells. This is achieved by attenuating the Phospholipase C gamma (PLCγ) / Inositol Trisphosphate Receptor (IP3R) signaling pathway, which is critical for intracellular calcium mobilization and subsequent mast cell degranulation.[3][4]
Calcium Pantothenate:
Calcium Pantothenate contributes to the anti-inflammatory profile by modulating the expression of genes involved in the inflammatory cascade. Studies on human dermal fibroblasts have shown that pantothenate can upregulate the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the context of wound healing, a process where a transient inflammatory response is necessary.[5][6] More significantly from an anti-inflammatory perspective, it induces the expression of Heme Oxygenase-1 (HMOX-1), an enzyme with potent cytoprotective and anti-inflammatory properties that aids in the reduction of oxidative stress.[5][6]
Quantitative Data on Anti-Inflammatory Effects
While specific quantitative data for the this compound complex is limited, studies on the individual components and a combination containing allantoin and a form of pantothenic acid (D-panthenol) provide valuable insights.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Allantoin
| Inflammatory Mediator | Cell Line | Stimulant | Allantoin Concentration | % Inhibition / Reduction | Reference |
| β-Hexosaminidase | RBL-2H3 | Compound 48/80 | 30 µM | Significant reduction | [3] |
| 60 µM | Further significant reduction | [3] | |||
| Histamine | RBL-2H3 | Compound 48/80 | 30 µM | Significant reduction | [3] |
| 60 µM | Further significant reduction | [3] | |||
| TNF-α | RBL-2H3 | Compound 48/80 | 30 µM | Significant reduction | [3] |
| 60 µM | Further significant reduction | [3] | |||
| IL-8 | RBL-2H3 | Compound 48/80 | 30 µM | Significant reduction | [3] |
| 60 µM | Further significant reduction | [3] | |||
| MCP-1 | RBL-2H3 | Compound 48/80 | 30 µM | Significant reduction | [3] |
| 60 µM | Further significant reduction | [3] |
Table 2: In Vitro Downregulation of Inflammatory Mediators by a Combination of Allantoin and D-Panthenol (AB5D)
| Inflammatory Mediator | Cell Line | Stimulant | AB5D Concentration | Result | Reference |
| PGE2 | Human Epidermal Keratinocytes | UVB | Not specified | Effective reduction | [7] |
| IL-1α | Human Epidermal Keratinocytes | UVB | Not specified | Reduction | [7] |
| IL-6 | Human Epidermal Keratinocytes | UVB | Not specified | Reduction | [7] |
| IL-8 | Human Epidermal Keratinocytes | UVB | Not specified | Reduction | [7] |
| IL-1RA | Human Epidermal Keratinocytes | UVB | Not specified | Reduction | [7] |
| TNFα | Human Epidermal Keratinocytes | UVB | Not specified | Reduction | [7] |
Table 3: In Vitro Modulation of Gene Expression by Calcium Pantothenate in Human Dermal Fibroblasts
| Gene | Fold Change | Calcium Pantothenate Concentration | Reference |
| IL-6 | Upregulated | 20 µg/mL | [5][6] |
| IL-8 | Upregulated | 20 µg/mL | [5][6] |
| HMOX-1 | Upregulated | 20 µg/mL | [5][6] |
Signaling Pathways and Experimental Workflows
Allantoin's Inhibition of NF-κB Signaling Pathway
Caption: Allantoin's inhibition of the NF-κB signaling pathway.
Allantoin's Attenuation of Mast Cell Degranulation
Caption: Allantoin's effect on the PLCγ/IP3R signaling pathway in mast cells.
Experimental Workflow for In Vitro Anti-Inflammatory Assessment
Caption: A generalized experimental workflow for in vitro anti-inflammatory studies.
Detailed Experimental Protocols
In Vitro Inhibition of Mast Cell Degranulation by Allantoin
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.
-
Stimulant: Compound 48/80 (a mast cell degranulator).
-
Treatment: Cells are pre-treated with varying concentrations of allantoin (e.g., 30 µM and 60 µM) for a specified period before stimulation.
-
Degranulation Assay:
-
β-Hexosaminidase Release: The activity of β-hexosaminidase released into the supernatant is measured colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The percentage of release is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells with Triton X-100).
-
Histamine Release: Histamine levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Cytokine Measurement: The concentrations of TNF-α, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1) in the cell culture supernatant are determined using specific ELISA kits.
-
Western Blot Analysis: To investigate the signaling pathway, cells are lysed after treatment and stimulation. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total PLCγ and IP3R.[3]
In Vitro Anti-Inflammatory Effect of an Allantoin and D-Panthenol Combination on UVB-Irradiated Keratinocytes
-
Cell Line: Human Epidermal Keratinocytes.
-
Stimulant: Ultraviolet B (UVB) radiation.
-
Treatment: Following UVB exposure, cells are treated with the combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D).
-
Quantification of Inflammatory Mediators: The levels of Prostaglandin E2 (PGE2), IL-1α, IL-6, IL-8, IL-1 Receptor Antagonist (IL-1RA), and TNFα in the cell culture media are quantified using appropriate immunoassays (e.g., ELISA).
-
Transcriptomics Profiling: To analyze the effect on gene expression, RNA is extracted from the treated and untreated cells. Transcriptomics analysis (e.g., microarray or RNA-seq) is performed to identify differentially expressed genes and pathways associated with inflammation.[7]
In Vitro Gene Expression Analysis of Calcium Pantothenate in Dermal Fibroblasts
-
Cell Line: Human Dermal Fibroblasts.
-
Treatment: Cells are cultured in the presence of calcium pantothenate (e.g., 20 µg/mL).
-
Gene Expression Analysis:
-
Microarray: Total RNA is extracted from treated and untreated cells. Gene expression profiling is conducted using a microarray platform (e.g., GeneChip Human Exon 1.0 ST Array) to identify significantly regulated genes.
-
Quantitative Real-Time PCR (qRT-PCR): To validate the microarray findings, the expression levels of specific genes of interest (e.g., IL-6, IL-8, HMOX-1) are quantified using qRT-PCR.
-
-
Protein Level Analysis: The induction of protein expression (e.g., HMOX-1) is confirmed by Western blot analysis of cell lysates using specific antibodies.[5][6]
Conclusion
This compound is a promising ingredient for the management of inflammatory skin conditions. The anti-inflammatory activity of its components is supported by scientific evidence demonstrating the downregulation of pro-inflammatory cytokines, inhibition of mast cell degranulation, and modulation of gene expression to favor an anti-inflammatory and pro-healing environment. While further research is warranted to elucidate the specific quantitative effects and synergistic potential of the this compound complex, the existing data on its individual constituents and related combinations provide a strong rationale for its use in dermatological and cosmetic formulations aimed at soothing and protecting the skin. The detailed experimental protocols provided herein offer a framework for future investigations into the precise mechanisms of action of this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Akema S.r.l. [akema.it]
- 3. enclaire.in [enclaire.in]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Skin Protective Functions of Allantoin and Calcium Pantothenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) and calcium pantothenate are well-established ingredients in dermatological and cosmetic formulations, recognized for their beneficial effects on skin health. Allantoin, a diureide of glyoxylic acid, is known for its soothing, moisturizing, and healing properties.[1][2] Calcium pantothenate, the calcium salt of pantothenic acid (Vitamin B5), plays a crucial role in cellular metabolism and is vital for epithelial tissue function. While often used in combination, and available as the complex Allantoin Calcium Pantothenate, the majority of in-depth scientific research has focused on the individual components. This technical guide provides a comprehensive overview of the skin-protective functions of allantoin and calcium pantothenate, drawing on available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information presented is based on studies of the individual active moieties, with the understanding that their combination in this compound likely leverages their complementary and potentially synergistic actions.
Core Mechanisms of Action
The skin-protective effects of allantoin and calcium pantothenate are multifaceted, encompassing wound healing, moisturization and barrier enhancement, and anti-inflammatory actions.
Wound Healing and Tissue Regeneration
Both allantoin and calcium pantothenate have been shown to promote wound healing through the stimulation of cell proliferation and migration.
Allantoin's Role in Wound Healing:
Allantoin promotes the regeneration of healthy tissue.[3] In vivo studies on rat models have shown that topical application of a 5% allantoin emulsion accelerates the healing process.[2][4][5][6] Histological analysis revealed that allantoin leads to an earlier reduction in inflammatory cells and an increased deposition of collagen, a key component of the extracellular matrix, which is crucial for wound strength and integrity.[5]
Calcium Pantothenate's Role in Wound Healing:
Calcium pantothenate has been demonstrated to have a significant stimulatory effect on human dermal fibroblasts, which are critical for wound healing. In vitro studies have shown that it dose-dependently stimulates the migration and proliferation of these cells.[7][8]
Quantitative Data on Fibroblast Migration and Proliferation with Calcium D-Pantothenate
| Parameter | Control (Without Ca D-pantothenate) | 100 µg/mL Ca D-pantothenate | Reference |
| Migrating Cells | 32 ± 7 cells/mm | 76 ± 2 cells/mm | [7][8] |
| Mean Migration Distance | 0.23 ± 0.05 mm | 0.33 ± 0.02 mm | [7][8] |
| Mean Migration Speed | 10.5 µm/hour | 15 µm/hour | [7][8] |
| Final Cell Density (Fold Increase) | 1 | 1.2 to 1.6 | [7][8] |
Moisturization and Skin Barrier Function
A healthy skin barrier is essential for preventing water loss and protecting against external irritants. Both allantoin and a derivative of pantothenic acid, panthenol, have been shown to enhance skin hydration and barrier function.
Allantoin's Contribution to Moisturization:
Allantoin possesses moisturizing and keratolytic properties.[3] It helps to soften the stratum corneum and may enhance the skin's water-binding capacity.[1]
Panthenol's Effect on Skin Barrier Function:
Studies on panthenol-containing formulations have demonstrated a significant improvement in skin barrier function, as measured by a decrease in transepidermal water loss (TEWL).[9]
Quantitative Data on Transepidermal Water Loss (TEWL) with Panthenol Formulations
| Formulation | Application Period | % Decrease in TEWL | Reference |
| 1.0% Panthenol | 30 days | Significant (p < 0.001) | [9] |
| 5.0% Panthenol | 30 days | Significant (p < 0.001) | [9] |
Anti-inflammatory Properties
Both allantoin and pantothenic acid derivatives have demonstrated anti-inflammatory effects, helping to soothe irritated skin.
Allantoin's Anti-inflammatory Mechanism:
Allantoin has been shown to modulate inflammatory pathways by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1]
Panthenol's Soothing Effects:
Topical application of dexpanthenol, a pantothenic acid derivative, has been shown to have an antipruritic and anti-inflammatory effect on UV-induced erythema.[10]
Signaling Pathways
The skin-protective effects of allantoin and calcium pantothenate are mediated by complex signaling pathways within skin cells.
Allantoin's Anti-inflammatory Signaling Pathway:
Allantoin's anti-inflammatory effects are linked to its ability to suppress the NF-κB signaling cascade. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Allantoin is believed to interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.[1][3][11]
Calcium Pantothenate's Proliferative Signaling Pathway:
Calcium pantothenate has been shown to modulate the expression of several genes in human dermal fibroblasts, leading to increased proliferation and migration. This includes the upregulation of pro-inflammatory cytokines IL-6 and IL-8, which are also known to play a role in wound healing, and Heme Oxygenase-1 (HMOX-1), an enzyme with antioxidant and anti-inflammatory properties. The upregulation of HMOX-1 is often mediated by the transcription factor Nrf2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of allantoin and calcium pantothenate's skin-protective functions.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of a substance on cell migration and proliferation, mimicking the initial stages of wound healing.
Objective: To quantify the rate of closure of a "scratch" in a confluent monolayer of human dermal fibroblasts in the presence and absence of the test compound.
Methodology:
-
Cell Culture:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Seeding:
-
Seed the fibroblasts into 6-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
-
Scratch Creation:
-
Once confluent, create a linear "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
-
Washing:
-
Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the test compound (e.g., calcium pantothenate at various concentrations) or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for 24-48 hours using an inverted microscope with a camera.
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial area.
-
In Vivo Measurement of Transepidermal Water Loss (TEWL)
TEWL is a key indicator of skin barrier function. A lower TEWL value indicates a more intact and effective skin barrier.
Objective: To measure the rate of water evaporation from the skin surface after topical application of a test formulation.
Methodology:
-
Subject Acclimatization:
-
Subjects should rest for at least 20-30 minutes in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) before measurements.
-
-
Baseline Measurement:
-
Measure the baseline TEWL on designated test areas on the forearm using a Tewameter® or similar device.
-
-
Product Application:
-
Apply a standardized amount of the test formulation (and a control/vehicle) to the designated areas.
-
-
Post-application Measurements:
-
Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 8 hours) and over a longer period of daily use (e.g., 15 and 30 days).
-
-
Data Analysis:
-
Calculate the change in TEWL from baseline for each time point and compare the results between the test and control groups.
-
In Vivo Assessment of Skin Hydration
Skin hydration is a measure of the water content of the stratum corneum and is essential for maintaining skin health and appearance.
Objective: To quantify the effect of a topical formulation on skin hydration levels.
Methodology:
-
Subject Acclimatization:
-
As with TEWL measurements, subjects should be acclimatized to a controlled environment.
-
-
Baseline Measurement:
-
Measure baseline skin hydration on the test areas using a Corneometer® or similar capacitance-based instrument.
-
-
Product Application:
-
Apply the test and control formulations to the designated areas.
-
-
Post-application Measurements:
-
Measure skin hydration at various time points after application.
-
-
Data Analysis:
-
Calculate the percentage increase in skin hydration from baseline and compare the performance of the test formulation against the control.
-
Histological Analysis of Skin Wound Healing in a Rat Model
This method provides a qualitative and quantitative assessment of the wound healing process at a cellular level.[2]
Objective: To evaluate the effect of a topical formulation on the different phases of wound healing in an excisional wound model in rats.
Methodology:
-
Wound Creation:
-
Under anesthesia, create full-thickness excisional wounds on the dorsal side of Wistar rats.
-
-
Treatment Groups:
-
Divide the rats into groups: untreated control, vehicle-treated, and test formulation-treated (e.g., 5% allantoin emulsion).
-
-
Topical Application:
-
Apply the respective treatments to the wounds daily.
-
-
Tissue Biopsy:
-
At specific time points (e.g., days 3, 7, 14, and 21), euthanize a subset of rats from each group and excise the wound tissue.
-
-
Histological Processing:
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
-
Microscopic Analysis:
-
Qualitatively and quantitatively assess parameters such as re-epithelialization, inflammatory cell infiltration, fibroblast proliferation, and collagen deposition.
-
Conclusion
The available scientific evidence strongly supports the skin-protective functions of allantoin and calcium pantothenate. Allantoin demonstrates significant potential in promoting wound healing by modulating the inflammatory response and stimulating tissue regeneration. Calcium pantothenate has been shown to enhance wound healing by stimulating fibroblast proliferation and migration, with its effects on gene expression providing a molecular basis for its action. Furthermore, derivatives of pantothenic acid have been proven to improve skin barrier function and hydration.
While robust quantitative data and detailed mechanistic studies on the specific complex of this compound are limited, the individual properties of its components suggest a powerful combination for skin protection, repair, and maintenance. Further research into the potential synergistic effects of this complex would be highly valuable for the development of advanced dermatological and cosmetic products. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these beneficial compounds.
References
- 1. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticscience.net [cosmeticscience.net]
- 3. researchgate.net [researchgate.net]
- 4. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uk.typology.com [uk.typology.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trichopartner.pl [trichopartner.pl]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on Allantoin Calcium Pantothenate for Promoting Regenerative Processes in Damaged Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex that combines the therapeutic properties of allantoin and calcium pantothenate.[1][2] This complex is designed to leverage the synergistic effects of its constituent parts to promote the regeneration of damaged skin, offering benefits for wound healing and the treatment of various dermatological conditions.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental data, and relevant signaling pathways associated with allantoin and calcium pantothenate, and by extension, their complex.
Allantoin , a diureide of glyoxylic acid, is a well-established agent in dermatology, recognized for its soothing, keratolytic, and regenerative properties.[3] Calcium pantothenate , the calcium salt of pantothenic acid (Vitamin B5), is a crucial component of Coenzyme A (CoA), which plays a pivotal role in cellular metabolism and energy production, essential for the dynamic processes of skin repair.[4][5]
While direct experimental studies on the allantoin calcium pantothenate complex are limited, this guide will synthesize the extensive research on its individual components to provide a robust understanding of its potential in promoting regenerative processes in damaged skin.
Mechanism of Action
The regenerative potential of this compound is derived from the distinct yet complementary actions of allantoin and calcium pantothenate.
Allantoin: A Multifaceted Regulator of Skin Repair
Allantoin contributes to skin regeneration through several key mechanisms:
-
Stimulation of Cell Proliferation and Re-epithelialization: Allantoin has been shown to stimulate the proliferation of fibroblasts and keratinocytes, the primary cells responsible for rebuilding the skin's structure.[6] This acceleration of cell division is crucial for the rapid closure of wounds and the restoration of the epidermal barrier.[3]
-
Modulation of the Inflammatory Response: Allantoin exhibits anti-inflammatory properties, which are critical in the initial stages of wound healing. It is believed to modulate inflammatory pathways, in part by downregulating the expression of pro-inflammatory cytokines.
-
Keratolytic and Debriding Effects: By promoting the shedding of dead skin cells (desquamation), allantoin helps to cleanse the wound area, facilitating the growth of new, healthy tissue.[6]
-
Promotion of Extracellular Matrix (ECM) Synthesis: Studies suggest that allantoin encourages fibroblast proliferation and the synthesis of extracellular matrix components, such as collagen, which are vital for providing structural integrity to the healing tissue.
Calcium Pantothenate: Fueling the Regenerative Engine
Calcium pantothenate's role in skin regeneration is intrinsically linked to its function as a precursor to Coenzyme A and the influence of calcium ions on cellular processes:
-
Cellular Metabolism and Energy Production: As a key component of Coenzyme A, pantothenic acid is essential for numerous metabolic pathways, including the Krebs cycle, which generates ATP—the primary energy currency of the cell.[4] This energy is vital to power the high metabolic demands of cell proliferation, migration, and protein synthesis during wound healing.
-
Fibroblast Migration and Proliferation: Calcium pantothenate has been demonstrated to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts in culture.[7] This leads to an increased number of cells available to repopulate the wound bed and synthesize the necessary ECM.
-
Enhanced Protein Synthesis: Studies have shown that calcium pantothenate can modulate protein synthesis in fibroblasts, leading to an increased expression of certain proteins crucial for tissue repair.[7]
-
Calcium Signaling in Keratinocytes: The calcium component of the complex plays a significant role in regulating keratinocyte differentiation and migration, which are essential for re-epithelialization.[8] Calcium gradients in the epidermis are a key signal for these processes.
Proposed Synergistic Action of this compound
The combination of allantoin and calcium pantothenate in a single complex is proposed to offer a synergistic effect on skin regeneration. Allantoin's ability to stimulate cell proliferation and modulate inflammation is complemented by calcium pantothenate's role in providing the necessary metabolic energy and cellular building blocks for these processes. The calcium ions further contribute to the signaling cascades that orchestrate cell migration and differentiation.
Quantitative Data
The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of allantoin and calcium pantothenate on skin regeneration.
Table 1: In Vitro Effects of Calcium D-Pantothenate on Human Dermal Fibroblasts [7]
| Parameter | Control (No Ca D-pantothenate) | 100 µg/mL Ca D-pantothenate |
| Migrated Cells/mm of Wound Edge | 32 ± 7 | 76 ± 2 |
| Mean Migration Distance per Cell (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 |
| Mean Migration Speed (µm/hour) | 10.5 | 15 |
| Final Cell Density (Fold Increase) | - | 1.2 to 1.6 |
Table 2: In Vitro Effects of Calcium Pantothenate on Human Dermal Fibroblast Proliferation [8][9]
| Parameter | Control (Untreated Cells) | 20 µg/mL Pantothenate |
| Proliferation of Dermal Fibroblasts | Baseline | Strong stimulatory effect |
Table 3: In Vivo Wound Healing in Rats with Allantoin-Enriched Hydrogel [10][11]
| Parameter | Control Group | Pectin/Allantoin Hydrogel |
| Total Wound Closure Time | ~21 days | 15 days |
| Reduction in Total Healing Time | - | ~71.43% |
Experimental Protocols
In Vitro Wound Healing Scratch Assay
This protocol is based on methodologies used to assess the effects of compounds on fibroblast migration.[8][9]
Objective: To evaluate the effect of a test compound (e.g., allantoin, calcium pantothenate, or their complex) on the migration of cultured human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound solutions at desired concentrations
-
24-well culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into 24-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Wound Creation: Once the cells reach confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip. Apply consistent pressure to ensure a uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the test compound at various concentrations. Include a vehicle control (medium without the test compound).
-
Imaging: Immediately capture images of the scratch at time 0 using an inverted microscope. Mark the specific locations on the plate to ensure subsequent images are taken at the same spot.
-
Time-Lapse Imaging: Return the plate to the incubator and capture images at regular intervals (e.g., every 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of wound closure by comparing the change in scratch width over time between the treated and control groups.
In Vivo Excisional Wound Healing Model in Rats
This protocol is based on studies evaluating the topical application of wound healing agents.[12][13]
Objective: To assess the efficacy of a topical formulation of this compound in promoting the healing of full-thickness skin wounds in a rat model.
Materials:
-
Wistar rats (male or female, specific pathogen-free)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
8mm biopsy punch
-
Topical formulation of this compound
-
Control vehicle formulation
-
Digital camera
-
Paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Masson's trichrome stain
Procedure:
-
Animal Preparation: Anesthetize the rats and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excisional wound on the back of each rat using an 8mm biopsy punch.
-
Grouping and Treatment: Divide the rats into experimental groups: a control group receiving the vehicle formulation and a treatment group receiving the this compound formulation. Apply the formulations topically to the wounds daily.
-
Wound Area Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Use image analysis software to measure the wound area and calculate the percentage of wound contraction.
-
Histological Analysis: On predetermined days, euthanize a subset of animals from each group and collect the wound tissue.
-
Tissue Processing: Fix the tissue in 10% formalin, embed it in paraffin, and section it.
-
Staining: Stain the tissue sections with H&E to observe the overall wound morphology, inflammatory cell infiltration, and re-epithelialization. Use Masson's trichrome stain to assess collagen deposition and maturation.
-
Data Analysis: Score the histological sections for various parameters of wound healing. Quantify the collagen deposition using image analysis software.
Visualization of Signaling Pathways
Allantoin's Proposed Signaling Pathways in Skin Regeneration
Allantoin is thought to influence key signaling pathways involved in inflammation and cell proliferation.
Caption: Proposed signaling pathways influenced by Allantoin.
Calcium Pantothenate's Role in Cellular Processes for Skin Repair
Calcium pantothenate's contribution to skin repair is multifaceted, involving metabolic and signaling roles.
References
- 1. akema.it [akema.it]
- 2. This compound - Akema S.r.l. [akema.it]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 5. Calcium Pantothenate | Ca-Vitamin B5 | Skin and Hair Care | Cosmetic Ingredients Guide [ci.guide]
- 6. chemagent.su [chemagent.su]
- 7. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathological, immunohistochemical, and molecular studies for determination of wound age and vitality in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes: In Vitro Evaluation of Allantoin Calcium Pantothenate
Introduction
Allantoin (B1664786) and Calcium Pantothenate are well-established active ingredients in dermatology and cosmetics, recognized for their beneficial effects on skin health. Allantoin, a diureide of glyoxylic acid, is known to promote cell proliferation, particularly of fibroblasts and keratinocytes, and exhibits anti-inflammatory and moisturizing properties.[1][2][3][4] It functions by stimulating cellular regeneration, modulating inflammatory pathways by downregulating pro-inflammatory cytokines, and facilitating the shedding of dead skin cells.[1][4] Calcium Pantothenate, the calcium salt of Vitamin B5, is a crucial component of coenzyme A and is vital for various metabolic processes.[5][6] In vitro studies have demonstrated that Calcium D-pantothenate stimulates the migration and proliferation of human dermal fibroblasts, key processes in wound healing.[7]
The combination of these two molecules, Allantoin Calcium Pantothenate, is utilized in cosmetic formulations for its skin conditioning, protecting, and soothing properties.[2] These application notes provide detailed protocols for evaluating the efficacy of this compound in vitro, focusing on its potential to promote key events in skin repair and regeneration, such as cell migration and proliferation.
Key Applications
-
Assessment of wound healing potential using fibroblast or keratinocyte cell lines.
-
Screening of formulations containing this compound for effects on cell motility.
-
Investigation of the molecular mechanisms underlying the compound's effects on skin cells.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the individual components, providing a baseline for expected results when testing this compound.
Table 1: Effects of Calcium D-Pantothenate on Human Dermal Fibroblasts (Data sourced from a study on the effects of Calcium D-pantothenate on wound healing processes in vitro)[7]
| Parameter | Control (No Treatment) | 100 µg/mL Ca D-pantothenate | Fold Increase |
| Migrating Cells per mm | 32 ± 7 | 76 ± 2 | ~2.4x |
| Mean Migration Distance (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 | ~1.4x |
| Mean Migration Speed (µm/hour) | 10.5 | 15.0 | ~1.4x |
| Final Cell Density | Baseline | 1.2x - 1.6x | 1.2x - 1.6x |
Table 2: Comparative Cell Proliferation/Wound Healing Effect of Allantoin (Data sourced from a study comparing the wound healing activity of tracheloside (B49147) to allantoin in HaCaT keratinocytes after 24 hours)[8]
| Treatment | Healing Activity Increase vs. Control |
| Allantoin (Positive Control) | ~20% (1.2-fold) |
| Tracheloside | >100% (2-fold) |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is a standard, straightforward method to study collective cell migration in vitro, mimicking the process of wound closure.[9][10][11]
Objective: To determine the effect of this compound on the migration rate of human dermal fibroblasts (HDF) or human keratinocytes (HaCaT).
Materials and Reagents:
-
Human Dermal Fibroblasts (HDF) or HaCaT cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in sterile PBS or culture medium)
-
24-well or 6-well tissue culture plates
-
Sterile 200 µL pipette tips or cell scraper
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Cell Seeding: Seed HDF or HaCaT cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[12]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency. The health and confluency of the monolayer are critical for reproducible results.[12]
-
Creating the "Wound":
-
Aspirate the culture medium and gently wash the monolayer with sterile PBS.
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[13] Ensure the scratch is consistent in width across all wells.
-
Gently wash the well again with PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Aspirate the PBS and add fresh, low-serum (e.g., 1-2% FBS) medium to all wells. Low-serum conditions are used to minimize cell proliferation, ensuring that gap closure is primarily due to migration.[9]
-
Add this compound to the treatment wells at various concentrations.
-
Include a "vehicle control" (medium with the same solvent used for the test compound) and a "positive control" (e.g., 50 µg/mL Allantoin alone).[13]
-
-
Image Acquisition:
-
Immediately after treatment (T=0), capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged each time.[10]
-
Return the plate to the incubator.
-
Capture images at subsequent time points (e.g., 6, 12, and 24 hours) to monitor the closure of the scratch.
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Compare the rate of wound closure between the control and treated groups.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of HDF or HaCaT cells.
Materials and Reagents:
-
HDF or HaCaT cells
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control substances.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations: Workflows and Pathways
References
- 1. cosmeticscience.net [cosmeticscience.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ingredientstodiefor.com [ingredientstodiefor.com]
- 4. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound Healing Properties of Jasione montana Extracts and Their Main Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Allantoin Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Allantoin (B1664786) Calcium Pantothenate. The methodologies outlined below are based on established techniques for the individual and simultaneous analysis of Allantoin and Pantothenate derivatives, adapted for the quantification of the complex.
Introduction
Allantoin Calcium Pantothenate is a molecular complex combining the skin-protecting and regenerative properties of Allantoin with the moisturizing and conditioning benefits of Calcium Pantothenate.[1] Accurate and precise analytical methods are crucial for the quality control of raw materials and the formulation of dermatological and cosmetic products containing this active ingredient. This document details two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) for simultaneous quantification and Ultraviolet (UV) Spectrophotometry for the determination of individual components.
Analytical Methods Overview
The quantification of this compound can be approached by methods capable of analyzing both Allantoin and Calcium Pantothenate simultaneously or individually.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for the simultaneous determination of Allantoin and Calcium Pantothenate. Reversed-phase HPLC with UV detection offers the necessary selectivity and sensitivity for accurate quantification in various sample matrices.
-
UV-Visible Spectrophotometry: This technique can be employed for the individual quantification of Allantoin and Calcium Pantothenate. Derivative spectrophotometry can be particularly useful for Allantoin to reduce spectral interference from formulation excipients.[2][3]
The logical workflow for method selection and application is illustrated below.
Caption: Logical flow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the simultaneous quantification of Allantoin and Calcium Pantothenate. The methodology is a composite of established methods for the individual analytes.
Experimental Protocol
The general workflow for the HPLC analysis is depicted below.
Caption: General experimental workflow for HPLC analysis.
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Potassium Dihydrogen Phosphate (B84403) (pH adjusted to 2.5 with Phosphoric Acid)[4][5][6] B: Acetonitrile |
| Gradient | Isocratic: 85% A, 15% B[4] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 210 nm[4][7] |
| Run Time | Approximately 10 minutes |
3.1.2. Reagent and Standard Preparation
-
Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve Allantoin and Calcium Pantothenate reference standards in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
3.1.3. Sample Preparation
The sample preparation will vary depending on the formulation matrix (e.g., creams, lotions, gels).
-
For Creams and Lotions:
-
Accurately weigh a portion of the sample equivalent to a target concentration of the active ingredients.
-
Disperse the sample in a suitable solvent such as a methanol-water mixture (e.g., 70:30 v/v).[8]
-
Heat gently or sonicate to ensure complete dissolution of the analytes.
-
Centrifuge the solution to precipitate excipients.[4]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
For Gels and Aqueous Solutions:
-
Accurately weigh or pipette the sample.
-
Dilute with the mobile phase to the desired concentration.
-
Filter through a 0.45 µm syringe filter if necessary.
-
Method Validation Data
The following table summarizes typical validation parameters for HPLC methods used for Allantoin and Pantothenate derivatives.
| Parameter | Allantoin | Calcium Pantothenate |
| Linearity Range | 0.2 - 20 µg/mL[4] | 10 - 50 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL[4] | Not specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL[4] | Not specified |
| Accuracy (% Recovery) | 82.03 - 103.80%[7] | > 98.96%[5][6] |
| Precision (RSD %) | < 2% | < 1%[6] |
UV-Visible Spectrophotometry Methods
UV spectrophotometry provides a simpler and more rapid alternative for the quantification of Allantoin and Calcium Pantothenate, particularly in less complex formulations or for raw material analysis.
Allantoin Quantification by UV Spectrophotometry
A direct UV spectrophotometric method can be used for the quantification of Allantoin.[9] To enhance specificity, especially in complex matrices, a derivative spectrophotometric method is recommended.[2][3]
4.1.1. Experimental Protocol (Derivative UV Spectrophotometry)
Caption: Workflow for derivative UV spectrophotometry of Allantoin.
-
Solvent: 0.1 M NaOH with ethanol:water (70:30, v/v).[2]
-
Standard Preparation: Prepare a series of Allantoin standards in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the solvent, ensuring the final concentration of Allantoin falls within the linear range.
-
Measurement: Record the zero-order absorption spectrum from 200 to 400 nm.
-
Data Analysis: Calculate the second-order derivative spectrum and measure the absorbance at 266.6 nm.[2]
-
Quantification: Determine the concentration of Allantoin from a calibration curve.
4.1.2. Method Validation Data for Allantoin (UV-Derivative)
| Parameter | Value |
| Linearity Range | 50 - 300 µg/mL[2][3] |
| Correlation Coefficient (r) | 0.9961[2][3] |
| Accuracy (% Recovery) | 100.68 ± 1.61%[2][3] |
| Precision (RSD %) | 1.07 - 2.16%[2][3] |
Calcium Pantothenate Quantification by UV Spectrophotometry
Calcium Pantothenate can be quantified using direct UV spectrophotometry.
4.2.1. Experimental Protocol
-
Solvent: Deionized water.
-
Standard Preparation: Prepare a series of Calcium Pantothenate standards in deionized water.
-
Sample Preparation: Dissolve the sample in deionized water to a suitable concentration.
-
Measurement: Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 204 nm.[6]
-
Quantification: Calculate the concentration using a calibration curve.
Summary and Recommendations
-
For simultaneous and highly specific quantification of Allantoin and Calcium Pantothenate in complex formulations, the HPLC method is recommended .
-
For rapid quality control of raw materials or simple formulations, UV spectrophotometric methods can be employed. Derivative spectrophotometry is advised for Allantoin to mitigate matrix interference.
These protocols provide a robust starting point for the development and validation of analytical methods for this compound. Method parameters may require optimization based on the specific formulation and available instrumentation.
References
- 1. This compound - Akema S.r.l. [akema.it]
- 2. Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. "Liquid chromatographic method for determination of calcium pantothenat" by T.-M. Wang, Y.-M. Chiu et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
Application Note: Simultaneous HPLC Analysis of Allantoin and Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantitative analysis of Allantoin (B1664786) and Calcium Pantothenate. The described protocol is ideal for quality control, formulation development, and stability testing in the pharmaceutical and cosmetic industries.
Introduction
Allantoin is a key ingredient in many topical formulations, known for its keratolytic and moisturizing properties. Calcium pantothenate, the calcium salt of the B-vitamin pantothenic acid, is essential for skin health and is often included in dermatological products for its regenerative and soothing effects. The simultaneous determination of these two active ingredients is crucial for ensuring product quality and efficacy. This document provides a detailed, validated HPLC method for their concurrent analysis.
Experimental Protocol
This method is adapted from a validated procedure for the simultaneous analysis of allantoin and a structurally similar compound, D-panthenol, providing a strong basis for its application to calcium pantothenate.[1][2][3][4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM Phosphoric Acid (pH 2.5) (85:15, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 210 nm[1][2][5] |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Reagents: HPLC grade acetonitrile, phosphoric acid, and purified water.
-
Standard Stock Solutions (100 µg/mL):
-
Accurately weigh and dissolve 10 mg of Allantoin reference standard in 100 mL of acetonitrile.
-
Accurately weigh and dissolve 10 mg of Calcium Pantothenate reference standard in 100 mL of acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve concentrations across the desired calibration range.
-
Sample Preparation
The sample preparation procedure may vary depending on the matrix (e.g., cream, lotion, gel). A generic protocol for a topical cream is provided below.
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of the combined active ingredients into a suitable volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water) and sonicate for 15-20 minutes to ensure complete dissolution of the analytes.[6]
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Summary
The following table summarizes the validation parameters based on a similar validated method.[1][2][3][4]
| Parameter | Allantoin | Calcium Pantothenate (projected) |
| Linearity Range (µg/mL) | 0.2 - 20[1][2] | 0.1 - 10 (projected based on D-panthenol)[1][2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.995 (projected based on D-panthenol)[3] |
| LOD (µg/mL) | 0.07[1][2] | 0.03 (projected based on D-panthenol)[1][2] |
| LOQ (µg/mL) | 0.2[1][2] | 0.1 (projected based on D-panthenol)[1][2] |
| Intra-day Precision (%RSD) | 0.22 - 1.84[1][4] | Similar precision is expected |
| Inter-day Precision (%RSD) | 1.66 - 2.43[1][4] | Similar precision is expected |
| Recovery (%) | 99.06 - 103.60[7] | 99.06 - 103.60 (projected)[7] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Application Notes and Protocols: Allantoin Calcium Pantothenate for Fibroblast Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) and calcium pantothenate are recognized for their significant roles in promoting skin health and wound healing. Allantoin is known to stimulate cell proliferation, particularly of fibroblasts, and exhibits anti-inflammatory properties.[1][2][3][4][5] Calcium pantothenate, a stable form of vitamin B5, has been demonstrated to positively influence the proliferation and migration of human dermal fibroblasts.[6][7][8][9] The combination of these two molecules as allantoin calcium pantothenate is hypothesized to synergistically enhance fibroblast proliferation, a fundamental process in tissue repair and regeneration.
These application notes provide a comprehensive protocol for assessing the efficacy of this compound in promoting fibroblast proliferation using a quantitative colorimetric MTT assay. Furthermore, a summary of relevant quantitative data and a hypothesized signaling pathway are presented to guide further research.
Data Presentation
The following table summarizes quantitative data from published studies on the individual effects of allantoin and calcium pantothenate on fibroblast activity.
Table 1: Summary of Quantitative Data on the Effects of Allantoin and Calcium Pantothenate on Fibroblasts
| Compound | Cell Type | Assay Method | Concentration | Key Finding |
| Allantoin | Human Gingival Fibroblasts | WST-1 Assay | 0% - 0.05% | A significant, dose-dependent increase in cell proliferation was observed (p<0.01).[3] |
| Allantoin | Fibroblasts | In vitro studies | Not Specified | Demonstrated an increase in DNA synthesis and mitotic activity.[1] |
| Calcium D-pantothenate | Human Dermal Fibroblasts | Cell Counting | 100 µg/mL | Resulted in 1.2 to 1.6-fold higher final cell densities compared to controls.[7] |
| Calcium D-pantothenate | Human Dermal Fibroblasts | Scratch Test | 20 µg/mL | Showed a strong stimulatory effect on fibroblast proliferation.[6][8] |
| Calcium D-pantothenate | Human Dermal Fibroblasts | Migration Assay | 100 µg/mL | Increased the number of migrating cells from 32 ± 7 cells/mm to 76 ± 2 cells/mm.[7][9] |
Experimental Protocols
MTT Assay for Fibroblast Proliferation
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of fibroblasts as an indicator of cell viability and proliferation.[10]
Materials:
-
Human Dermal Fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
MTT Solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest fibroblasts using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells/well.[11][12]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment Application:
-
Prepare a stock solution of this compound in sterile PBS or water.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Gently aspirate the medium from the wells and add 100 µL of the prepared treatment media.
-
Include appropriate controls: untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C, protecting it from light.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle control to determine the relative increase in cell proliferation.
-
Mandatory Visualization
Caption: Workflow for the MTT fibroblast proliferation assay.
Caption: Hypothesized signaling pathways for this compound.
References
- 1. cosmeticscience.net [cosmeticscience.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Allantoin on Periodontal Tissue Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 4. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. econtent.hogrefe.com [econtent.hogrefe.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Allantoin Calcium Pantothenate in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex combining the well-established skin-soothing and regenerative properties of allantoin with the moisturizing and wound-healing benefits of calcium pantothenate (a salt of Vitamin B5).[1][2] Allantoin is known to promote cell proliferation and regeneration, making it beneficial for wound healing.[3][4] It also possesses anti-inflammatory properties, modulating pro-inflammatory cytokines.[3][5] Calcium pantothenate is crucial for epithelialization and has demonstrated positive effects on wound healing in 3D skin models.[6][7][8]
Three-dimensional (3D) skin models, which mimic the architecture and cellular interactions of human skin, provide a physiologically relevant platform for evaluating the efficacy and mechanism of action of dermatological ingredients.[9][10] These models are increasingly used as alternatives to animal testing for screening active compounds for various applications, including wound healing, anti-aging, and anti-inflammatory effects.[11][12] This document provides detailed application notes and protocols for assessing the effects of Allantoin Calcium Pantothenate in 3D skin models.
Potential Applications and Claims Support
Based on the known functions of its components, this compound can be investigated in 3D skin models to support the following claims:
-
Enhanced Wound Healing and Tissue Regeneration: Accelerates wound closure and re-epithelialization.
-
Anti-Inflammatory and Soothing Effects: Reduces the expression of pro-inflammatory mediators.
-
Skin Barrier Function Improvement: Enhances the expression of key barrier proteins.
-
Increased Hydration: Improves the water content of the skin model's extracellular matrix.
Experimental Protocols
General Culture and Treatment of 3D Full-Thickness Skin Models
This protocol outlines the basic steps for culturing and treating commercially available or in-house developed 3D full-thickness skin models.
Materials:
-
3D Full-Thickness Skin Models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model)
-
Assay Medium (provided by the 3D skin model manufacturer or DMEM-based)
-
This compound (ACP) stock solution (sterile, appropriate vehicle)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Upon receipt, carefully unpack the 3D skin models and place them in 6-well plates containing pre-warmed assay medium.
-
Equilibrate the models in a humidified incubator for at least 24 hours.
-
Prepare different concentrations of ACP in the assay medium. A vehicle control (medium with the same concentration of the solvent used for ACP) should also be prepared.
-
After equilibration, replace the medium with the prepared ACP concentrations and vehicle control.
-
For topical application, apply a defined volume of the test substance directly onto the stratum corneum.
-
Incubate for the desired experimental period (e.g., 24, 48, 72 hours). The medium should be changed every 24-48 hours.
-
At the end of the incubation period, the skin models can be harvested for various analyses.
Experimental Workflow for Evaluating this compound in 3D Skin Models
Caption: Workflow for assessing this compound in 3D skin models.
Wound Healing Assay
This protocol assesses the ability of ACP to promote wound healing in a 3D skin model. A wound can be created using a biopsy punch or a laser.
Materials:
-
Cultured and treated 3D skin models
-
Biopsy punch (2-4 mm diameter)
-
Sterile PBS
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
After equilibration, create a full-thickness wound in the center of each skin model using a sterile biopsy punch.
-
Wash the models with PBS to remove the excised tissue.
-
Treat the wounded models with ACP as described in the general protocol.
-
At different time points (e.g., 24, 48, 72, 96 hours), harvest the models.
-
Fix the tissues in 10% formalin, embed in paraffin, and section.
-
Stain the sections with H&E to visualize the tissue morphology and wound closure.
-
Measure the width of the wound gap and the extent of re-epithelialization under a microscope.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of ACP on the 3D skin models.
Materials:
-
Cultured and treated 3D skin models
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol (B130326) or DMSO
-
Plate reader
Procedure:
-
At the end of the treatment period, transfer the skin models to a new plate with fresh medium.
-
Add MTT solution to the medium and incubate for 3 hours.
-
After incubation, remove the medium and extract the formazan (B1609692) product by submerging the tissue in isopropanol or DMSO and shaking for 2 hours.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Cytokine Analysis (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) into the culture medium.
Materials:
-
Culture medium collected from treated 3D skin models
-
ELISA kits for the cytokines of interest
-
Plate reader
Procedure:
-
Collect the culture medium at the end of the treatment period and store it at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Gene Expression Analysis (RT-qPCR)
This protocol quantifies the expression of genes involved in wound healing, inflammation, and skin barrier function.
Materials:
-
Cultured and treated 3D skin models
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., KRT10, LOR, FLG, COL1A1, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest the 3D skin models and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Signaling Pathway for Allantoin's Anti-Inflammatory Action
Caption: Allantoin's inhibition of the NF-κB signaling pathway.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control | - | [Value] | 100 |
| ACP | [Conc. 1] | [Value] | [Value] |
| ACP | [Conc. 2] | [Value] | [Value] |
| ACP | [Conc. 3] | [Value] | [Value] |
Table 2: Effect of this compound on Wound Closure
| Treatment Group | Time Point | Wound Width (µm) ± SD | Re-epithelialization (%) |
| Vehicle Control | 24h | [Value] | [Value] |
| ACP | 24h | [Value] | [Value] |
| Vehicle Control | 48h | [Value] | [Value] |
| ACP | 48h | [Value] | [Value] |
| Vehicle Control | 72h | [Value] | [Value] |
| ACP | 72h | [Value] | [Value] |
Table 3: Effect of this compound on Cytokine Secretion
| Treatment Group | IL-1α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Untreated Control | [Value] | [Value] | [Value] |
| Vehicle Control + Inducer | [Value] | [Value] | [Value] |
| ACP + Inducer | [Value] | [Value] | [Value] |
An inflammatory inducer (e.g., UV radiation, LPS) may be used to stimulate cytokine production.
Table 4: Effect of this compound on Gene Expression
| Treatment Group | Target Gene | Fold Change vs. Vehicle Control ± SD |
| ACP | KRT10 | [Value] |
| ACP | LOR | [Value] |
| ACP | FLG | [Value] |
| ACP | COL1A1 | [Value] |
| ACP | IL-6 | [Value] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound in 3D skin models. By utilizing these methodologies, researchers can generate robust data to substantiate claims related to wound healing, anti-inflammatory activity, and skin barrier enhancement, thereby supporting the development of innovative and effective dermatological products.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound - Akema S.r.l. [akema.it]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. Allantoin: The Soothing and Restorative Active for Soft, Repaired Skin [eneomey.com]
- 5. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 3D biofabrication of diseased human skin models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alcyomics.com [alcyomics.com]
- 10. 3D skin model of healing to evaluate efficacy of treatments applied to wounds in dermatology [labskincreations.com]
- 11. Progress in the Application of 3D Skin Models for Cosmetic Assessment[v1] | Preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis of Allantoin Calcium Pantothenate in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) and calcium pantothenate are well-established compounds in dermatology, recognized for their roles in promoting wound healing and maintaining skin health. Allantoin is known to modulate the inflammatory response and stimulate fibroblast proliferation and extracellular matrix synthesis.[1][2][3] Calcium pantothenate, a salt of pantothenic acid (Vitamin B5), has been shown to stimulate the migration and proliferation of dermal fibroblasts and modulate the expression of genes involved in these processes.[4][5][6][7] The combination of these two molecules, allantoin calcium pantothenate, is hypothesized to have a synergistic effect on skin repair and regeneration by influencing key gene expression pathways in dermal fibroblasts.
These application notes provide a comprehensive guide for investigating the effects of this compound on gene expression in human dermal fibroblasts. The protocols outlined below detail the necessary steps from cell culture to quantitative gene expression analysis, enabling researchers to elucidate the molecular mechanisms underlying the therapeutic potential of this compound.
Data Presentation: Expected Gene Expression Changes
While direct studies on this compound are limited, research on its individual components provides insight into potential gene expression modifications in dermal fibroblasts. Calcium pantothenate has been shown to significantly regulate a number of genes in proliferating human dermal fibroblasts.[4]
Table 1: Genes Regulated by Calcium Pantothenate in Human Dermal Fibroblasts [4]
| Gene | Full Name | Function | Expected Regulation |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine, involved in wound healing | Upregulation |
| IL-8 | Interleukin-8 | Chemokine, attracts neutrophils to inflammation sites | Upregulation |
| Id1 | Inhibitor of DNA binding 1 | Promotes cell proliferation | Upregulation |
| HMOX-1 | Heme Oxygenase 1 | Antioxidant, cytoprotective | Upregulation |
| HspB7 | Heat Shock Protein Family B (Small) Member 7 | Chaperone, cellular stress response | Upregulation |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Metabolism of xenobiotics | Upregulation |
| MARCH-II | Membrane Associated Ring-CH-Type Finger 2 | Ubiquitin ligase | Upregulation |
Allantoin is suggested to promote fibroblastic proliferation and the synthesis of the extracellular matrix.[1][3] Therefore, it is plausible that this compound will influence the expression of genes related to cell cycle progression, collagen synthesis (e.g., COL1A1, COL1A2), and other extracellular matrix components.
Signaling Pathways
The precise signaling pathways activated by this compound in dermal fibroblasts are not fully elucidated. However, based on the known effects of its components, a hypothesized pathway can be proposed. Calcium signaling is crucial in fibroblast activation, proliferation, and gene expression.[8][9] Fibroblast Growth Factor (FGF) signaling is also a key regulator of fibroblast activity.[10][11]
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow
A typical workflow for analyzing the effect of this compound on gene expression in dermal fibroblasts involves several key stages, from cell culture to data analysis.
Caption: Workflow for analyzing gene expression in dermal fibroblasts.
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts (HDF)
This protocol describes the basic maintenance of primary human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDF)
-
Fibroblast Growth Medium (e.g., DMEM with 15% FBS, 1% NEAA, 1% Glutamine/Glutamax)[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin/EDTA solution[13]
-
Tissue culture flasks (T-25 or T-75)[14]
-
Incubator at 37°C, 5% CO2[14]
Procedure:
-
Thawing Cells:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.[12]
-
Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.[12]
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Seeding and Incubation:
-
Maintenance:
-
Change the medium every 2-3 days.[12]
-
Monitor cell confluency daily.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with sterile PBS.[13]
-
Add a minimal volume of Trypsin/EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.[13]
-
Neutralize the trypsin with an equal volume of growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
-
Protocol 2: Treatment of HDF with this compound
Materials:
-
Cultured HDFs (70-80% confluent)
-
This compound stock solution (sterile-filtered)
-
Fibroblast Growth Medium (serum-free or low-serum for treatment)
-
Vehicle control (e.g., sterile water or DMSO, depending on stock solution solvent)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration (0.22 µm filter).
-
The day before treatment, replace the growth medium with fresh medium.
-
On the day of treatment, replace the medium with serum-free or low-serum medium to minimize confounding effects from serum growth factors.
-
Add this compound to the medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. A study on calcium pantothenate used a concentration of 20 µg/ml.[4]
-
Include a vehicle control group that receives the same volume of the solvent used for the stock solution.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Total RNA Isolation
This protocol is based on a TRIzol-like reagent.
Materials:
-
Chloroform[16]
-
Isopropanol[15]
-
75% Ethanol (B145695) (prepared with nuclease-free water)[15]
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
Procedure:
-
Cell Lysis:
-
Phase Separation:
-
Incubate the lysate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol used.[17]
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[17]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and briefly air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Protocol 4: RNA Quality and Quantity Control
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
Procedure:
-
Concentration and Purity:
-
Integrity:
-
Assess RNA integrity using an automated electrophoresis system.
-
An RNA Integrity Number (RIN) greater than 8.0 is recommended for gene expression analysis.[15]
-
Protocol 5: Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA synthesis kit[18]
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument[19]
-
Optical-grade PCR plates/tubes
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[15]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Include a no-template control (NTC) for each primer set.[15]
-
It is recommended to run each sample in triplicate.
-
-
qPCR Run:
-
Run the plate on a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
-
Data Analysis:
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression in dermal fibroblasts. By following these methodologies, researchers can gain valuable insights into the molecular mechanisms by which this compound may promote skin health and regeneration, thereby supporting its development for various dermatological applications.
References
- 1. scispace.com [scispace.com]
- 2. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. us.typology.com [us.typology.com]
- 4. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ Signaling in Cardiovascular Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cells | Topical Collection : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation [mdpi.com]
- 11. scientificarchives.com [scientificarchives.com]
- 12. salk.edu [salk.edu]
- 13. allevi3d.com [allevi3d.com]
- 14. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. Quantitative Real-Time RT-PCR (qPCR) Analysis [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Wound Healing Model Using Allantoin Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a combination of Allantoin (B1664786) and calcium pantothenate in an in vivo excisional wound healing model. This guide is intended to assist in the preclinical evaluation of this therapeutic combination for enhanced wound repair.
Introduction
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. Effective therapeutic agents aim to modulate these phases to accelerate healing and improve tissue regeneration. Allantoin has been shown to promote wound healing by regulating the inflammatory response and stimulating fibroblastic proliferation and extracellular matrix synthesis.[1][2][3][4] Calcium pantothenate, a salt of pantothenic acid (vitamin B5), accelerates wound healing by increasing the migration and proliferation of dermal fibroblasts.[5][6] The combination of these two agents presents a promising therapeutic strategy for enhanced wound repair.
Principle of Action
Allantoin is understood to exert its effects by modulating the initial inflammatory phase of wound healing, leading to earlier onset of the proliferative phase.[3] It stimulates fibroblast activity, which is crucial for collagen synthesis and the formation of granulation tissue.[1][2] Calcium pantothenate, and its alcohol analog dexpanthenol, play a role in cellular metabolism and have been shown to increase the number and migratory speed of fibroblasts, contributing to faster wound closure.[6][7] Studies suggest that pantothenic acid may also upregulate the expression of genes involved in tissue remodeling, such as matrix metalloproteinase-3 (MMP-3).[8][9] The combined application of Allantoin and calcium pantothenate is hypothesized to have a synergistic effect, addressing multiple aspects of the wound healing cascade.
Experimental Design and Groups
A well-controlled preclinical study is essential to evaluate the efficacy of the Allantoin and calcium pantothenate combination. The following experimental groups are recommended for an excisional wound healing model in rats:[1][2][10][11]
-
Group I: Negative Control (Untreated) - Wounds receive no treatment.
-
Group II: Vehicle Control - Wounds are treated with the base formulation (e.g., hydrogel, cream) without the active ingredients.
-
Group III: Allantoin Treatment - Wounds are treated with a formulation containing Allantoin.
-
Group IV: Calcium Pantothenate Treatment - Wounds are treated with a formulation containing calcium pantothenate.
-
Group V: Allantoin + Calcium Pantothenate Combination Treatment - Wounds are treated with the combination formulation.
-
Group VI: Positive Control - Wounds are treated with a commercially available wound healing product.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables present a summary of hypothetical quantitative data that could be expected from an in vivo study based on the known effects of the individual components.
Table 1: Percentage of Wound Contraction
| Treatment Group | Day 3 | Day 7 | Day 14 | Day 21 |
| Negative Control | 10 ± 2.5 | 35 ± 4.1 | 70 ± 5.3 | 90 ± 3.8 |
| Vehicle Control | 12 ± 2.8 | 38 ± 3.9 | 75 ± 4.9 | 92 ± 3.5 |
| Allantoin | 18 ± 3.1 | 50 ± 4.5 | 85 ± 4.2 | 98 ± 2.1 |
| Calcium Pantothenate | 16 ± 2.9 | 48 ± 4.2 | 82 ± 4.7 | 97 ± 2.4 |
| Allantoin + Ca Pan | 25 ± 3.5 | 65 ± 5.0 | 95 ± 3.1 | 100 ± 0.0 |
| Positive Control | 22 ± 3.3 | 60 ± 4.8 | 92 ± 3.5 | 99 ± 1.5 |
*Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Negative Control.
Table 2: Histological Scoring of Wound Healing (Day 14)
| Treatment Group | Re-epithelialization (0-4) | Granulation Tissue (0-4) | Collagen Deposition (0-4) | Inflammatory Cells (0-3) | Neovascularization (0-3) | Total Score (0-18) |
| Negative Control | 1.5 ± 0.5 | 2.0 ± 0.6 | 1.8 ± 0.4 | 2.5 ± 0.3 | 1.5 ± 0.5 | 9.3 ± 2.3 |
| Vehicle Control | 1.7 ± 0.4 | 2.2 ± 0.5 | 2.0 ± 0.5 | 2.3 ± 0.4 | 1.7 ± 0.4 | 10.0 ± 2.2 |
| Allantoin | 3.0 ± 0.6 | 3.2 ± 0.4 | 3.0 ± 0.5 | 1.2 ± 0.3 | 2.5 ± 0.5 | 12.9 ± 2.3 |
| Calcium Pantothenate | 2.8 ± 0.5 | 3.0 ± 0.5 | 2.8 ± 0.6 | 1.5 ± 0.4 | 2.4 ± 0.6 | 12.5 ± 2.6 |
| Allantoin + Ca Pan | 3.8 ± 0.4 | 3.7 ± 0.3 | 3.6 ± 0.4 | 0.8 ± 0.2 | 2.8 ± 0.3 | 14.7 ± 1.6 |
| Positive Control | 3.5 ± 0.5 | 3.5 ± 0.4 | 3.4 ± 0.5 | 1.0 ± 0.3 | 2.6 ± 0.4 | 14.0 ± 1.7 |
*Values are presented as mean ± SEM. Scoring is based on a semi-quantitative scale. *p<0.05, *p<0.01 compared to Negative Control.
Table 3: Tensile Strength and Hydroxyproline (B1673980) Content (Day 21)
| Treatment Group | Tensile Strength (g) | Hydroxyproline Content (µg/mg tissue) |
| Negative Control | 250 ± 25.8 | 45 ± 5.2 |
| Vehicle Control | 265 ± 28.3 | 48 ± 5.8 |
| Allantoin | 380 ± 30.1 | 65 ± 6.1 |
| Calcium Pantothenate | 360 ± 29.5 | 62 ± 5.9 |
| Allantoin + Ca Pan | 450 ± 35.2 | 78 ± 6.8 |
| Positive Control | 420 ± 33.7 | 72 ± 6.5 |
*Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Negative Control.
Experimental Protocols
Protocol 1: Excisional Wound Healing Model in Rats
1.1. Animals:
-
Healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 200-250g, are commonly used.[1][10]
-
Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum.
1.2. Anesthesia and Wound Creation:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine (B1663881) combination).[12]
-
Shave the dorsal thoracic region of the rat and disinfect the area with 70% ethanol.
-
Create a full-thickness circular excisional wound of a predetermined size (e.g., 8 mm diameter) using a sterile biopsy punch.[13]
1.3. Treatment Application:
-
Apply the respective topical formulations (as per the experimental groups) to the wound area once daily, ensuring complete coverage of the wound surface.
1.4. Macroscopic Evaluation:
-
Monitor the rate of wound contraction by tracing the wound margin on a transparent sheet at regular intervals (e.g., days 0, 3, 7, 14, and 21).[11]
-
Calculate the percentage of wound contraction using the following formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100[11]
1.5. Tissue Collection:
-
Euthanize the animals at predetermined time points (e.g., days 7, 14, and 21).
-
Excise the entire wound, including a margin of surrounding normal skin, for histological analysis, tensile strength measurement, and hydroxyproline assay.
Protocol 2: Histological Analysis of Wound Tissue
2.1. Tissue Processing:
-
Fix the excised wound tissue in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks into 5 µm thick sections.
2.2. Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.[14]
2.3. Microscopic Evaluation:
-
Evaluate the stained sections under a light microscope for the following parameters:
-
Re-epithelialization: Degree of epithelial migration over the wound bed.
-
Granulation Tissue Formation: Presence and maturity of fibroblasts, collagen, and new blood vessels.
-
Collagen Deposition: Density and organization of collagen fibers.
-
Inflammatory Cell Infiltration: Presence of neutrophils, macrophages, and lymphocytes.
-
Neovascularization: Number of newly formed blood vessels.
-
-
Use a semi-quantitative scoring system to grade these parameters.[15][16][17]
Protocol 3: Tensile Strength Measurement
3.1. Sample Preparation:
-
Excise a standardized strip of healed skin (e.g., 5 mm wide) perpendicular to the original wound line on the day of euthanasia.[18]
3.2. Measurement:
-
Use a tensiometer to measure the force required to break the wound.[19][20][21]
-
The tensile strength is expressed in grams (g) or Newtons (N).
Protocol 4: Hydroxyproline Assay
4.1. Principle:
-
Hydroxyproline is an amino acid that is almost exclusively found in collagen.[22] Its concentration in wound tissue is a direct measure of collagen content.[22]
4.2. Procedure:
-
Weigh a portion of the wet granulation tissue.
-
Hydrolyze the tissue sample in 6N HCl at 110°C for 24 hours.[23]
-
Neutralize the hydrolysate with NaOH.
-
The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.[24]
-
The oxidized product reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a colored complex.[24][25]
-
Measure the absorbance of the colored solution at 560 nm using a spectrophotometer.[22]
-
Calculate the hydroxyproline content from a standard curve prepared with pure hydroxyproline. Results are expressed as µg of hydroxyproline per mg of wet tissue.
Mandatory Visualizations
Signaling Pathways in Wound Healing
Caption: Signaling pathways modulated by Allantoin and Calcium Pantothenate in wound healing.
Experimental Workflow
Caption: Workflow for the in vivo excisional wound healing model.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]
- 5. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. econtent.hogrefe.com [econtent.hogrefe.com]
- 8. d-nb.info [d-nb.info]
- 9. medizinonline.com [medizinonline.com]
- 10. Wound Healing Study in Rats: Excision Model | Research SOP [researchsop.com]
- 11. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced In Vivo Wound Healing Efficacy of a Novel Piperine-Containing Bioactive Hydrogel in Excision Wound Rat Model | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 18. Development of tensile strength methodology for murine skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat skin wounds tensile strength measurements in the process of healing | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Early changes in the tensile strength and morphology of primary sutured skin wounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 24. quickzyme.com [quickzyme.com]
- 25. abcam.com [abcam.com]
Allantoin Calcium Pantothenate: Application Notes and Protocols for Cosmetic and OTC Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex combining the well-established benefits of allantoin and calcium pantothenate (a salt of pantothenic acid, or Vitamin B5). This synergistic ingredient is utilized in a variety of cosmetic and over-the-counter (OTC) topical products for its skin conditioning, protective, and soothing properties.[1][2] It is particularly valued for its efficacy in promoting wound healing, reducing inflammation, and enhancing skin hydration.[3][4]
These application notes provide a comprehensive overview of the mechanisms of action of allantoin calcium pantothenate, supported by quantitative data from in vitro and in vivo studies on its constituent components. Detailed experimental protocols are also presented to facilitate the evaluation of its efficacy and safety in cosmetic and OTC formulations.
Physicochemical Properties and Formulation Guidelines
This compound is a white, crystalline powder. It is soluble in water and glycerin, slightly soluble in propylene (B89431) glycol, and insoluble in oils.[3] This solubility profile makes it suitable for incorporation into a wide range of product forms.
Table 1: Formulation Guidelines
| Parameter | Recommendation |
| Recommended Use Level | 0.2 - 2%[3] |
| pH Stability Range | 4.0 - 8.0 |
| Solubility | Water, Glycerin |
| Incorporation | Can be added to the water phase of formulations. Heating may be required for complete dissolution of higher concentrations. |
| Product Applications | Creams, lotions, gels, serums, after-sun products, post-shave treatments, baby care products, and hair care formulations.[3] |
Mechanism of Action and Efficacy Data
The therapeutic effects of this compound are derived from the combined actions of allantoin and pantothenic acid.
Wound Healing and Cell Proliferation
Allantoin is known to stimulate the proliferation of fibroblasts and keratinocytes, key cells in the skin's healing process.[5][6] It also exhibits keratolytic properties, aiding in the removal of necrotic tissue and promoting re-epithelialization.[5][7] Pantothenic acid is essential for the synthesis of Coenzyme A, a critical component in cellular metabolism and energy production, which are vital for cell division and the synthesis of new tissue.[8] Studies have shown that calcium pantothenate can accelerate wound healing by increasing the migration and proliferation of dermal fibroblasts.[1]
Table 2: Quantitative Data on Wound Healing and Cell Proliferation
| Component | Assay | Cell Type | Concentration | Results | Reference |
| Allantoin | WST-1 Assay | Human Gingival Fibroblasts (HGFs) | 0% - 0.05% | Significantly increased cell growth in a dose-dependent manner (p<0.01). | [9] |
| Allantoin | In vitro Scratch Assay | HaCaT (Human Keratinocytes) | 10 µg/ml | Over 2-fold increased healing activity after 24 hours compared to control. | [7] |
| Calcium D-Pantothenate | In vitro Migration Assay | Human Dermal Fibroblasts | 100 µg/ml | Increased the number of migrated cells from 32 ± 7 cells/mm (control) to 76 ± 2 cells/mm. | [1] |
| Calcium D-Pantothenate | In vitro Migration Assay | Human Dermal Fibroblasts | 100 µg/ml | Increased the mean migration distance per cell from 0.23 ± 0.05 mm (control) to 0.33 ± 0.02 mm. | [1] |
| Calcium D-Pantothenate | Cell Proliferation Assay | Human Dermal Fibroblasts | 100 µg/ml | Final cell densities were 1.2 to 1.6-fold higher compared to control cultures. | [1] |
Anti-Inflammatory Effects
Allantoin has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It is believed to inhibit NF-κB signaling, which leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[5] This mechanism helps to soothe irritated skin and reduce redness.
Table 3: Quantitative Data on Anti-Inflammatory Effects
| Component | Assay | Cell Type | Method | Results | Reference |
| Allantoin | ELISA | Human THP-1 Macrophages | LPS-induced TNF-α production | Significantly decreased TNF-α production in a dose-dependent manner (0% - 0.05%) (p<0.01). | [9] |
Skin Hydration and Barrier Function
Pantothenic acid and its derivatives are well-documented for their moisturizing effects. They enhance the skin's barrier function, reducing transepidermal water loss (TEWL) and increasing skin hydration. Allantoin also contributes to skin hydration by increasing the water content of the extracellular matrix.[5][7]
Table 4: Quantitative Data on Skin Hydration
| Component in Formulation | Study Design | Measurement | Timepoint | Results | Reference |
| Moisturizer with Allantoin | Double-blind clinical trial in atopic dermatitis patients | Skin Hydration (Corneometer) | 14 days | Skin hydration increased from 35.97 ± 6.04 AU to 66.06 ± 15.84 AU (p < 0.05). | [10] |
| Moisturizer without Allantoin | Double-blind clinical trial in atopic dermatitis patients | Skin Hydration (Corneometer) | 14 days | Skin hydration increased from 40.74 ± 10.94 AU to 56.12 ± 8.34 AU (p < 0.05). | [10] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
The following are representative protocols for evaluating the key cosmetic and OTC applications of this compound.
In Vitro Wound Healing: Scratch Assay
This assay models the process of skin wound healing by creating a "scratch" in a confluent monolayer of skin cells and monitoring the rate of cell migration to close the gap.
Methodology:
-
Cell Culture:
-
Seed human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKa) in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture in appropriate medium (e.g., DMEM for HDFs, KGM for HEKa) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Scratch Induction:
-
Once the cells reach confluence, create a linear scratch in the center of each well using a sterile p200 pipette tip.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0.1%, 0.5%, 1%).
-
Include a negative control (medium only) and a positive control (e.g., a known wound healing agent).
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch in each well at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope with a camera.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
-
In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and IL-6
This assay determines the ability of this compound to reduce the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture and Differentiation:
-
Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the unstimulated control).
-
Include a positive control (e.g., dexamethasone).
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Clinical Evaluation of Skin Hydration
This protocol outlines a clinical study to assess the moisturizing efficacy of a topical formulation containing this compound.
Methodology:
-
Study Population:
-
Recruit a panel of healthy adult volunteers with self-perceived dry skin on their forearms or lower legs.
-
Ensure participants refrain from using other moisturizers on the test areas for a specified period before and during the study.
-
-
Study Design:
-
Employ a randomized, controlled, and double-blind study design.
-
Define test sites on the volar forearms or lower legs of each participant.
-
Apply the test formulation containing this compound to one site and a placebo (vehicle) formulation to another site. An untreated site can serve as a negative control.
-
-
Product Application:
-
Instruct participants to apply a standardized amount of the assigned product to the designated test site twice daily for a period of 2-4 weeks.
-
-
Hydration Measurement:
-
Measure skin surface hydration at baseline (before the first application) and at specified time points (e.g., week 1, week 2, week 4) using a Corneometer®.
-
The Corneometer® measures the capacitance of the skin, which is proportional to its water content.
-
Allow participants to acclimatize to the controlled environment (temperature and humidity) for at least 20 minutes before taking measurements.
-
-
Data Analysis:
-
Compare the changes in Corneometer® readings from baseline for the test product, placebo, and untreated sites using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Safety and Regulatory Information
Allantoin is recognized by the U.S. Food and Drug Administration (FDA) as a safe and effective skin protectant at concentrations of 0.5% to 2.0%.[5] Panthenol, a derivative of pantothenic acid, also has a long history of safe use in cosmetic products.[11] As with any cosmetic ingredient, it is recommended to conduct appropriate safety testing, such as patch testing, on the final formulation. For OTC drug applications, adherence to the relevant FDA monograph and regulations is required. This may include conducting a Maximal Usage Trial (MUsT) to assess in vivo bioavailability and systemic exposure.[8][12][13][14]
References
- 1. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticscience.net [cosmeticscience.net]
- 6. benchchem.com [benchchem.com]
- 7. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 9. Effects of Allantoin on Periodontal Tissue Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 10. The Role of Moisturizer Containing Anti-inflammatory on Skin Hydration in Mild-Moderate Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. med.virginia.edu [med.virginia.edu]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Allantoin Calcium Pantothenate in the Management of Skin Irritation and Lesions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) calcium pantothenate is a molecular complex that combines the therapeutic properties of allantoin and calcium pantothenate, offering a synergistic approach to treating skin irritation and lesions.[1] This complex is recognized for its skin protectant, anti-irritant, soothing, and moisturizing properties.[1] It actively promotes regenerative processes in damaged skin, including wound healing and epithelialization.[1] These characteristics make it a valuable compound for investigation and application in dermatological and cosmetic formulations aimed at addressing conditions such as dryness, itching, burning, chafing, and cracking associated with sensitive or compromised skin.
Allantoin , a diureide of glyoxylic acid, is known to stimulate cell proliferation, particularly of keratinocytes and fibroblasts, which is crucial for epidermal renewal and wound healing.[2][3] It also modulates inflammatory pathways by downregulating pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Its keratolytic properties facilitate the shedding of dead skin cells, promoting a smoother skin surface.[2][3]
Calcium pantothenate , the calcium salt of pantothenic acid (Vitamin B5), plays a vital role in skin regeneration and repair.[4][5] It stimulates fibroblast activity, leading to enhanced production of essential extracellular matrix proteins like collagen and elastin.[4] Furthermore, it modulates the expression of genes involved in the wound healing cascade, including interleukins and matrix metalloproteinases (MMPs).[4][6]
This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the efficacy and mechanisms of allantoin calcium pantothenate in treating skin irritation and lesions.
Data Presentation
In Vitro Efficacy Data
The following tables summarize quantitative data from in vitro studies on the individual components of this compound, demonstrating their effects on key cellular processes involved in skin repair and regeneration.
Table 1: Effect of Allantoin on Keratinocyte Proliferation
| Treatment | Concentration | Assay | Result | Reference |
| Allantoin | 10 µg/mL | Scratch Assay | 1.2-fold increased healing activity after 24 hours compared to control | [7] |
Table 2: Effect of Calcium Pantothenate on Human Dermal Fibroblast Migration and Proliferation
| Parameter | Control (No Treatment) | Calcium Pantothenate (100 µg/mL) | Reference |
| Migrated Cells/mm | 32 ± 7 | 76 ± 2 | [8] |
| Mean Migration Distance/cell (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 | [8] |
| Mean Migration Speed (µm/hour) | 10.5 | 15.0 | [8] |
| Final Cell Density (fold increase) | - | 1.2 to 1.6 | [8] |
Table 3: Gene Expression Modulation by Calcium Pantothenate in Human Dermal Fibroblasts
| Gene | Treatment | Fold Regulation | Reference |
| Interleukin-6 (IL-6) | 20 µg/mL Calcium Pantothenate | Upregulated | [4] |
| Interleukin-8 (IL-8) | 20 µg/mL Calcium Pantothenate | Upregulated | [4] |
| Heme Oxygenase 1 (HMOX-1) | 20 µg/mL Calcium Pantothenate | Upregulated | [4] |
| Matrix Metalloproteinase-3 (MMP-3) | Calcium Pantothenate | Upregulated | [6][9] |
In Vivo Efficacy Data
The following table presents data from an in vivo study on the effect of allantoin on wound healing in a rat model.
Table 4: Effect of Allantoin on Wound Contraction in a Rat Model
| Treatment Group | Day 4 Wound Area Reduction | Day 15 Wound Closure | Total Healing Time Reduction | Reference |
| Control | - | - | - | [10] |
| Pectin/Allantoin Hydrogel | ~50% | Total Closure | ~71.43% | [10] |
Experimental Protocols
In Vitro Protocols
1. Fibroblast Proliferation Assay (CCK-8 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of human dermal fibroblasts.
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM with reduced serum (e.g., 1% FBS).
-
Replace the culture medium with the prepared test solutions and a control (medium with 1% FBS only).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the control group.
-
2. In Vitro Scratch (Wound Healing) Assay
This assay models the migration of skin cells to close a "wound" in a cell monolayer.
-
Materials:
-
Human Keratinocytes or Fibroblasts
-
Appropriate cell culture medium
-
6-well plates
-
200 µL pipette tip or scratch-making tool
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound and a control medium.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12]
-
3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the effect of this compound on the expression of genes involved in inflammation and tissue remodeling.
-
Materials:
-
Human Dermal Fibroblasts or Keratinocytes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, MMP-3, COL1A1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, primers for the target genes, and a qRT-PCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
In Vivo Protocol
1. Dermal Irritation Patch Test (Human)
This protocol provides a general framework for assessing the skin irritation potential of a formulation containing this compound.
-
Subjects:
-
Healthy volunteers with no history of skin diseases.
-
-
Materials:
-
Test formulation containing this compound
-
Placebo (vehicle) formulation
-
Positive control (e.g., 0.5% Sodium Lauryl Sulfate solution)
-
Occlusive patches (e.g., Finn Chambers®)
-
Chromameter or other instrument for measuring erythema
-
Transepidermal Water Loss (TEWL) measurement device
-
-
Procedure:
-
Apply a small, standardized amount of the test formulation, placebo, and positive control to separate occlusive patches.
-
Apply the patches to the volar forearm of the subjects.[13]
-
Remove the patches after a specified time (e.g., 24 or 48 hours).[14]
-
Assess the skin reaction at designated time points after patch removal (e.g., 30 minutes, 24 hours, 48 hours).
-
Evaluate and score erythema, edema, and other signs of irritation visually.
-
Quantify erythema using a chromameter and measure TEWL to assess barrier function.[13]
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. US20080108681A1 - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Generation of a Three-dimensional Full Thickness Skin Equivalent and Automated Wounding [jove.com]
- 6. MMP-3 plays a major role in calcium pantothenate-promoted wound healing after fractional ablative laser treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MMP-3 plays a major role in calcium pantothenate-promoted wound healing after fractional ablative laser treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Quantitative assessment of primary skin irritants in vitro in a cytotoxicity model: comparison with in vivo human irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo studies of substances used in the cosmetic industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micronizing Allantoin and Calcium Pantothenate to Form a Double Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin (B1664786) and Calcium Pantothenate are well-established active ingredients in dermatological and cosmetic formulations, valued for their respective soothing, healing, and moisturizing properties.[1][2][3][4] Allantoin, a diureide of glyoxylic acid, is known to promote cell proliferation and wound healing, while also exhibiting keratolytic and moisturizing effects.[1][4][5] Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is essential for the synthesis of coenzyme A and plays a crucial role in the metabolism of carbohydrates, proteins, and fats, contributing to skin hydration and regeneration.[6][7][8]
The formation of a double salt or molecular complex between allantoin and calcium pantothenate presents an opportunity to deliver the benefits of both molecules in a single, stable entity.[9][10] Micronization, a process of reducing particle size to the micrometer range, can further enhance the properties of this double salt by increasing its surface area, which may improve dissolution rates, bioavailability, and formulation homogeneity.[11][12][13]
This document provides detailed application notes and experimental protocols for the micronization of allantoin and calcium pantothenate to form a double salt.
Data Presentation
Table 1: Physicochemical Properties of Allantoin and Calcium Pantothenate
| Property | Allantoin | Calcium Pantothenate |
| Chemical Formula | C4H6N4O3[2][5][14] | C18H32CaN2O10 |
| Molecular Weight | 158.12 g/mol [1] | 476.5 g/mol [7] |
| Appearance | White crystalline powder[14][15] | White powder[6] |
| Solubility in Water | Slightly soluble, more soluble in hot water[14] | Soluble[6][16] |
| Melting Point | ~230 °C (decomposes)[14] | Not specified |
| Key Properties | Soothing, healing, moisturizing, keratolytic[1][3] | Nutrient, dietary supplement, moisturizing[6][16] |
Table 2: Target Specifications for Micronized Allantoin Calcium Pantothenate Double Salt
| Parameter | Target Specification | Rationale |
| Particle Size (D90) | < 10 µm | Increased surface area for improved dissolution and bioavailability.[13] |
| Purity | > 98% | Ensure safety and efficacy. |
| Moisture Content | < 2% | Enhance stability and flowability. |
| Formation | Confirmation of double salt/molecular complex | Ensure the desired chemical entity is formed. |
Experimental Protocols
Protocol 1: Formation of this compound Double Salt via Co-Micronization
This protocol is based on the principle of forming a uniform mixture of the two components and then intimately admixing them through micronization to facilitate the formation of the double salt.[17]
Materials and Equipment:
-
Allantoin powder (cosmetic or pharmaceutical grade)
-
Calcium Pantothenate powder (cosmetic or pharmaceutical grade)
-
Deionized water
-
High-shear mixer or homogenizer
-
Spray dryer (optional, for solvent removal)
-
Sieve with appropriate mesh size
-
Analytical balance
-
Particle size analyzer (e.g., laser diffraction)
-
Differential Scanning Calorimetry (DSC)
-
X-ray Powder Diffraction (XRPD)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Procedure:
-
Preparation of the Pre-mixture:
-
Accurately weigh allantoin and calcium pantothenate in a 1:2 molar ratio (Allantoin:Calcium Pantothenate).
-
In a suitable vessel, create a damp mass by adding a minimal amount of hot deionized water to the powder mixture while continuously mixing with a high-shear mixer. The goal is to form a uniform, paste-like consistency.
-
-
Micronization:
-
Introduce the damp mass into the jet mill.
-
Operate the jet mill under optimized parameters (e.g., grinding pressure, feed rate) to achieve the target particle size of less than 10 microns. The high friction and impact forces within the mill will facilitate the formation of the double salt.[17]
-
-
Drying (if necessary):
-
If the resulting micronized powder has a high moisture content, it can be dried using a spray dryer or a vacuum oven at a controlled temperature (e.g., 60-70°C) to achieve the desired moisture level.[17]
-
-
Sieving:
-
Pass the dried powder through a fine-mesh sieve to remove any agglomerates.
-
-
Characterization:
-
Particle Size Analysis: Determine the particle size distribution using a laser diffraction analyzer.
-
Confirmation of Double Salt Formation:
-
DSC: Analyze the thermal behavior of the starting materials and the final product. The double salt should exhibit a unique thermal profile (e.g., a different melting point or decomposition temperature) compared to a simple physical mixture of allantoin and calcium pantothenate.
-
XRPD: Obtain the diffraction patterns of the individual components and the final product. The formation of a new crystalline structure, different from the parent compounds, indicates the formation of a double salt.
-
FTIR: Compare the infrared spectra of the starting materials and the final product. The appearance of new absorption bands or shifts in existing bands can confirm the formation of a new chemical entity.
-
-
Protocol 2: Characterization of the Micronized Double Salt
Objective: To confirm the physical and chemical properties of the newly formed micronized this compound double salt.
Methods:
-
Particle Size and Morphology:
-
Method: Laser Diffraction and Scanning Electron Microscopy (SEM).
-
Procedure: Disperse a small sample of the powder in a suitable non-solvent and analyze using a laser diffraction particle size analyzer. For SEM, coat a sample of the powder with a conductive material (e.g., gold) and examine under high vacuum.
-
Expected Outcome: A narrow particle size distribution with a D90 value below 10 µm. SEM images should show uniform, fine particles.
-
-
Solubility:
-
Method: Equilibrium solubility method.
-
Procedure: Add an excess amount of the micronized double salt to a known volume of deionized water. Stir at a constant temperature for 24 hours to reach equilibrium. Filter the solution and analyze the concentration of the dissolved salt using a suitable analytical technique (e.g., HPLC).
-
Expected Outcome: The solubility of the double salt may differ from that of the individual components.
-
-
Stability:
-
Method: Accelerated stability testing.
-
Procedure: Store samples of the micronized double salt under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months). Analyze the samples at regular intervals for changes in physical appearance, particle size, purity, and chemical composition (using DSC, XRPD, and FTIR).
-
Expected Outcome: The double salt should remain physically and chemically stable under the tested conditions.
-
Visualizations
Caption: Experimental workflow for forming and characterizing micronized this compound double salt.
Caption: Putative signaling pathway and benefits of this compound on skin.
Conclusion
The formation of a micronized double salt of allantoin and calcium pantothenate offers a promising approach to enhance the delivery and efficacy of these two beneficial skincare actives. The provided protocols outline a systematic method for the synthesis and characterization of this novel compound. Further research into the formulation of this micronized double salt into various topical delivery systems is warranted to fully explore its potential in dermatological and cosmetic applications.
References
- 1. us.typology.com [us.typology.com]
- 2. specialchem.com [specialchem.com]
- 3. Allantoin: The Soothing and Restorative Active for Soft, Repaired Skin [eneomey.com]
- 4. cityskinclinic.com [cityskinclinic.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]
- 7. Calcium Pantothenate | C18H32CaN2O10 | CID 443753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Calcium pantothenate - CAS-Number 137-08-6 - Order from Chemodex [chemodex.com]
- 9. akema.it [akema.it]
- 10. This compound - Akema S.r.l. [akema.it]
- 11. fps-pharma.com [fps-pharma.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. customprocessingservices.com [customprocessingservices.com]
- 14. organicintermediate.com [organicintermediate.com]
- 15. Allantoin | 97-59-6 [chemicalbook.com]
- 16. CAS 137-08-6: Calcium pantothenate | CymitQuimica [cymitquimica.com]
- 17. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]
- 18. veranova.com [veranova.com]
- 19. Milling And Micronization Of Pharmaceutical Powders [pharmaceuticalonline.com]
Application Notes and Protocols: Encapsulation of Allantoin Calcium Pantothenate with Cetyl or Myristyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the encapsulation of Allantoin (B1664786) Calcium Pantothenate using cetyl or myristyl alcohol as the lipid matrix. The methodologies described are based on established techniques for preparing solid lipid microparticles and nanoparticles, which are effective for enhancing the stability and modulating the release of active pharmaceutical ingredients for topical applications.
Introduction
Allantoin Calcium Pantothenate is a complex that combines the skin-soothing, and regenerative properties of allantoin with the moisturizing and healing benefits of calcium pantothenate (a salt of Vitamin B5).[1][2][3] Encapsulation of this complex within a lipid matrix of fatty alcohols like cetyl alcohol or myristyl alcohol can offer several advantages for topical formulations:
-
Controlled Release: Provides a sustained release of the active ingredients onto the skin.
-
Enhanced Stability: Protects the this compound from degradation.
-
Improved Skin Compatibility: The lipid matrix is biocompatible and can enhance skin hydration.[4]
-
Superior Formulation Aesthetics: Contributes to the consistency and feel of creams and lotions.[5]
This document outlines two primary methods for encapsulation: a melt dispersion technique for producing microparticles and a high-shear homogenization method for producing solid lipid nanoparticles (SLNs).
Signaling Pathways and Mechanism of Action
Allantoin and Calcium Pantothenate are known to promote skin health through various mechanisms. Allantoin has keratolytic, moisturizing, and soothing effects, and it stimulates cell proliferation, which aids in wound healing.[6][7][8] Calcium Pantothenate is crucial for the epithelial function and accelerates the re-epithelialization of wounds by stimulating the migration and proliferation of dermal fibroblasts.[9][10]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. akema.it [akema.it]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. scholars.direct [scholars.direct]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. us.typology.com [us.typology.com]
- 9. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allantoin Calcium Pantothenate in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Allantoin (B1664786) Calcium Pantothenate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Allantoin Calcium Pantothenate in aqueous solutions?
This compound is a molecular complex of allantoin and calcium pantothenate.[1][2][3] Its stability in solution is influenced by pH, temperature, and light. While specific quantitative data for the complex is limited, the stability can be inferred from the properties of its individual components, allantoin and calcium pantothenate. Generally, the complex is most stable in aqueous solutions with a pH range of 4.0 to 8.0.[4] Degradation is more likely to occur in strongly acidic (pH < 3.5) or strongly alkaline conditions.[4]
Q2: What is the solubility of this compound?
This compound is soluble in water and glycerin.[1] It is only slightly soluble in propylene (B89431) glycol and is insoluble in oils.[1] The solubility of allantoin in water at room temperature is approximately 0.5%.[4] Heating the solution can help to dissolve higher concentrations of allantoin.[4]
Q3: What are the primary factors that can cause the degradation of this compound in solution?
The primary factors affecting the stability of this compound in solution are:
-
pH: Both allantoin and calcium pantothenate are susceptible to degradation at pH extremes. Allantoin is unstable in highly acidic (pH < 3.5) and alkaline environments, while calcium pantothenate is hydrolyzed by strong acids and alkalis.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of both components. However, one patent suggests that the complex can be formed in boiling water, indicating some degree of short-term thermal stability.[5] Long-term exposure to high temperatures should be avoided.
-
Light: As with many active ingredients, exposure to UV light may promote degradation. It is advisable to protect solutions containing this compound from light.
Q4: What are the potential degradation products of this compound in solution?
Based on the degradation pathways of its components, the potential degradation products in an aqueous solution of this compound include:
-
From Allantoin: Allantoic acid, glyoxylic acid, and urea.
-
From Calcium Pantothenate: Pantothenic acid, which can further hydrolyze.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. If warming does not resolve the issue, the concentration may be too high for the solvent system at that temperature. Consider diluting the solution or reformulating with a co-solvent like glycerin. |
| pH of the solution is outside the optimal range | 1. Measure the pH of the solution. 2. Adjust the pH to be within the recommended range of 4.0 - 8.0 using a suitable buffer. |
| Interaction with other formulation components | 1. Review the formulation for any known incompatibilities with salts or other active ingredients. 2. Prepare a simplified solution containing only this compound and the primary solvent to confirm its solubility before adding other components. |
| Low Temperature Storage | 1. Allow the solution to come to room temperature. 2. If precipitation persists, gently warm the solution. To prevent this, store the solution at a controlled room temperature. |
Issue 2: Color Change or Development of an Odor
| Potential Cause | Troubleshooting Steps |
| Degradation of the active ingredient | 1. Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. 2. Review the storage conditions (pH, temperature, light exposure) and adjust them to minimize further degradation. |
| Contamination (microbial or chemical) | 1. Perform microbial testing on the solution. 2. If microbial growth is detected, review the manufacturing and handling procedures to identify the source of contamination. Consider the addition of a suitable preservative. 3. If chemical contamination is suspected, review the raw materials and manufacturing process. |
| Interaction with packaging | 1. Ensure the packaging material is compatible with the formulation. 2. Conduct stability studies in the final packaging to rule out any leaching or interaction. |
Issue 3: Loss of Potency or Efficacy
| Potential Cause | Troubleshooting Steps |
| Chemical degradation over time | 1. Conduct a comprehensive stability study, analyzing the concentration of this compound at regular intervals under various storage conditions (different temperatures and humidity levels). 2. Determine the shelf-life of the product based on the stability data. |
| Inaccurate initial concentration | 1. Verify the accuracy of the initial weighing and dissolution of the this compound. 2. Use a validated analytical method to confirm the initial concentration of the active ingredient. |
| Adsorption to container surfaces | 1. Analyze the concentration of the active ingredient in a solution that has been in contact with the container for a period of time. 2. If significant adsorption is observed, consider using a different type of container material. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrumentation and formulation.
-
Objective: To develop an HPLC method capable of separating and quantifying Allantoin and Pantothenic Acid in the presence of their degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase: A gradient elution may be necessary to separate all components. A common starting point is a mixture of a phosphate (B84403) buffer (pH adjusted to ~2.5-3.0) and a polar organic solvent like acetonitrile (B52724) or methanol.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 210-220 nm.[7]
-
Procedure:
-
Standard Preparation: Prepare standard solutions of Allantoin, Calcium Pantothenate, and their potential degradation products (if available) in the mobile phase.
-
Sample Preparation: Dilute the this compound solution with the mobile phase to a suitable concentration.
-
Forced Degradation Study: To confirm the method is stability-indicating, subject the this compound solution to stress conditions (e.g., acid, base, heat, light) to generate degradation products.
-
Analysis: Inject the standards, the unstressed sample, and the stressed samples into the HPLC system.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Troubleshooting workflow for instability issues.
Caption: Inferred degradation pathway.
References
- 1. akema.it [akema.it]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. cosmeticscience.net [cosmeticscience.net]
- 5. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]
- 6. jfda-online.com [jfda-online.com]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Allantoin Calcium Pantothenate Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allantoin (B1664786) Calcium Pantothenate. The following information addresses common issues encountered during the identification and quantification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Allantoin Calcium Pantothenate?
A1: this compound is a complex of two active molecules. Its degradation profile is primarily a combination of the degradation of its individual components: allantoin and calcium pantothenate. The primary degradation pathway for both is hydrolysis.
-
Allantoin Degradation Products: Under hydrolytic conditions (acidic or alkaline), allantoin degrades into allantoic acid. Further degradation can yield glyoxylic acid and urea.[1] In some instances, particularly in non-enzymatic reactions, condensates of allantoin and glyoxylic acid may also be observed.[1]
-
Calcium Pantothenate Degradation Products: Calcium pantothenate is the calcium salt of pantothenic acid. The initial degradation step is the dissociation to pantothenic acid. Pantothenic acid is an amide and is susceptible to hydrolysis, which cleaves the amide bond to yield pantoic acid and β-alanine.
Therefore, the expected degradation products of this compound are:
-
Allantoic Acid
-
Glyoxylic Acid
-
Urea
-
Pantothenic Acid
-
Pantoic Acid
-
β-Alanine
Q2: What are the typical conditions that lead to the degradation of this compound?
A2: Degradation is often observed under the following stress conditions, commonly used in forced degradation studies:
-
Acidic Conditions: Exposure to acidic environments can catalyze the hydrolysis of both the imidazolidine (B613845) ring in allantoin and the amide bond in pantothenate.
-
Alkaline Conditions: Basic conditions also promote the hydrolysis of both molecules.
-
Oxidative Conditions: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Photolytic Stress: Exposure to light, particularly UV light, can induce degradation.
Q3: I am observing unexpected peaks in my chromatogram during the analysis of an this compound sample. What could they be?
A3: Unexpected peaks could be several things:
-
Known Degradation Products: Refer to the list in Q1. Your analytical method should be able to resolve these compounds from the parent peaks.
-
Novel Degradation Products: The complex nature of this compound might lead to interaction products between allantoin, pantothenate, or their degradation products, especially under stress conditions.
-
Impurities from Starting Materials: The unexpected peaks could be impurities present in the initial this compound raw material.
-
Excipient Interactions: If you are analyzing a formulated product, the peaks could be from interactions with excipients.
To identify these peaks, techniques like mass spectrometry (LC-MS/MS) are highly recommended.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptoms:
-
Co-elution of degradation products with the parent peaks of allantoin or pantothenic acid.
-
Broad or tailing peaks for known degradation products.
-
Inability to resolve closely eluting impurity peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Allantoin and its degradation products are polar. A standard C18 column may not provide adequate retention. Consider using a column with a more polar stationary phase, such as a C18 with a polar end-capping, a cyano column, or a Hydrophilic Interaction Chromatography (HILIC) column.[2] |
| Suboptimal Mobile Phase Composition | The pH and organic modifier concentration of the mobile phase are critical. For polar compounds, a mobile phase with a high aqueous component is often necessary. Experiment with different buffers (e.g., phosphate, acetate) and organic modifiers (e.g., acetonitrile, methanol). A gradient elution may be required to resolve all compounds effectively. |
| Incorrect Detection Wavelength | Allantoin and its degradation products have low UV absorbance. A detection wavelength in the range of 200-220 nm is typically used.[3] Ensure your detector is set to an appropriate wavelength for all compounds of interest. |
Issue 2: Difficulty in Identifying Unknown Degradation Products
Symptoms:
-
Presence of significant unknown peaks in the chromatogram after forced degradation.
-
Lack of commercially available reference standards for these unknown peaks.
Solution:
The most effective technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .
-
LC-MS/MS Analysis: This technique provides the mass-to-charge ratio (m/z) of the unknown peaks, which can be used to determine their molecular weight.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, you can obtain structural information about the unknown compound. This fragmentation pattern can be compared to the structures of expected degradation products or used to elucidate the structure of novel impurities.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how to present such findings.
| Stress Condition | Allantoin (% Degradation) | Calcium Pantothenate (% Degradation) | Allantoic Acid (%) | Glyoxylic Acid (%) | Urea (%) | Pantothenic Acid (%) | Pantoic Acid (%) | β-Alanine (%) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 25.8 | 12.1 | 2.5 | 3.1 | 22.5 | 3.1 | 2.9 |
| 0.1 M NaOH, RT, 4h | 28.5 | 45.2 | 25.3 | 5.1 | 6.2 | 40.1 | 5.3 | 5.1 |
| 10% H₂O₂, RT, 24h | 8.1 | 12.5 | 3.2 | 0.8 | 1.1 | 10.2 | 1.5 | 1.3 |
| 80°C, 48h | 5.6 | 9.8 | 2.1 | 0.5 | 0.8 | 8.1 | 1.1 | 1.0 |
| Photolytic (ICH Q1B), 7 days | 3.2 | 5.1 | 1.5 | 0.3 | 0.4 | 4.2 | 0.6 | 0.5 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 4 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M hydrochloric acid, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Store the solid this compound powder and the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Stability-Indicating HPLC Method
This is a suggested starting point for a stability-indicating HPLC method. Method development and validation are required.
-
Column: Waters Atlantis dC18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 2% B
-
26-35 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Visualizations
References
Technical Support Center: Optimizing Allantoin Calcium Pantothenate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Allantoin (B1664786) Calcium Pantothenate in cell culture experiments. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the effective application of this supplement.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Allantoin Calcium Pantothenate in cell culture?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. As a starting point, based on the typical concentrations of its individual components, a range of 10 µg/mL to 100 µg/mL can be explored. Studies have shown that calcium pantothenate stimulates the proliferation of human dermal fibroblasts at concentrations of 20 µg/mL.
Q2: I am observing precipitation in my culture medium after adding this compound. What should I do?
A2: Precipitation can be a common issue, as allantoin has low water solubility.[1] Here are several troubleshooting steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent. While this compound is water-soluble, preparing a high-concentration stock in water may be difficult. Consider preparing a stock solution in a small amount of DMSO or a slightly alkaline buffer, followed by serial dilution in the culture medium. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Pre-warming the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Gradual Addition and Mixing: Add the stock solution to the pre-warmed medium drop-wise while gently swirling to ensure even dispersion and prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: Ensure the final pH of the culture medium remains within the optimal range for your cells after the addition of the supplement.
-
Filter Sterilization: If you suspect the precipitate is due to microbial contamination of your stock, filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the medium.
Q3: My cells are not showing the expected proliferative response. What could be the reason?
A3: Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: You may not be using the optimal concentration for your specific cell line. It is crucial to perform a dose-response experiment to determine the most effective concentration.
-
Cell Seeding Density: Ensure that cells are seeded at an appropriate density. Very low or very high initial cell numbers can affect the observed proliferative response.
-
Serum Concentration: If using a serum-containing medium, batch-to-batch variability in the serum can influence cell growth and response to supplements.
-
Adaptation Period: Cells may require a period of adaptation to the new supplement. Consider a gradual introduction of this compound to the culture.
Q4: Can this compound be used in serum-free media?
A4: Yes, this compound can be used to supplement serum-free media. However, the optimal concentration may differ from that used in serum-containing media, as serum contains various growth factors and attachment proteins that can influence cellular responses. It is essential to re-optimize the concentration when transitioning to a serum-free system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| Visible Precipitate in Culture Flasks | Poor solubility of the compound at the tested concentration. | Prepare a fresh, lower concentration stock solution. Ensure thorough mixing and pre-warming of the medium before addition. Consider using a different solvent for the stock solution (e.g., DMSO) and include a vehicle control. |
| Interaction with components in the culture medium. | Test the solubility of this compound in the basal medium without serum or other supplements first. | |
| Inconsistent Results Between Experiments | Variability in stock solution preparation. | Prepare a large batch of the stock solution, aliquot, and store at -20°C to ensure consistency across multiple experiments. |
| Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. | |
| Cell Detachment or Morphological Changes | Cytotoxicity at high concentrations. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line. |
| pH shift in the culture medium. | Measure the pH of the medium after adding the supplement and adjust if necessary. | |
| Slow Cell Growth or No Effect | Concentration is too low. | Perform a dose-response study to identify the optimal concentration range. |
| The specific cell type is not responsive to the supplement. | Test the supplement on a positive control cell line known to respond to allantoin or pantothenic acid, such as human dermal fibroblasts. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Study
This protocol outlines the steps to determine the optimal concentration of this compound for promoting cell proliferation using a cell viability assay like the MTT assay.
Materials:
-
Target cell line (e.g., Human Dermal Fibroblasts, HaCaT Keratinocytes)
-
Complete cell culture medium
-
This compound
-
Sterile PBS (Phosphate Buffered Saline)
-
DMSO (Dimethyl Sulfoxide) for stock solution preparation (optional)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL (10,000x) stock solution of this compound in sterile water or DMSO.
-
If using DMSO, ensure the final concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0 µg/mL (control) to 200 µg/mL (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
Remove the old medium from the wells and add 100 µL of the freshly prepared medium containing the different concentrations of the supplement.
-
Include a vehicle control if a solvent other than water was used for the stock solution.
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the cell viability against the concentration of this compound to determine the optimal concentration for cell proliferation.
-
Data Presentation
The quantitative data from the dose-response study should be summarized in a table for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.38 | 0.10 | 110.4 |
| 25 | 1.55 | 0.12 | 124.0 |
| 50 | 1.62 | 0.11 | 129.6 |
| 100 | 1.45 | 0.09 | 116.0 |
| 200 | 1.10 | 0.07 | 88.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Potential Signaling Pathways
The following diagram illustrates the potential signaling pathways that may be activated by the individual components of this compound, suggesting a basis for their synergistic effects.
Caption: Potential signaling pathways of Allantoin and Calcium Pantothenate.
References
Technical Support Center: Allantoin Calcium Pantothenate Media Formulation
Welcome to the technical support center for troubleshooting issues related to allantoin (B1664786) calcium pantothenate in media formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly precipitation, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Allantoin Calcium Pantothenate?
A1: this compound is a molecular complex that combines allantoin and calcium pantothenate.[1][2][3] This complex is valued for its skin-protecting, anti-irritant, soothing, and moisturizing properties in cosmetic and pharmaceutical applications.[1][2][4]
Q2: What are the general solubility properties of Allantoin and Calcium Pantothenate?
A2: Allantoin has limited solubility in cold water (approximately 0.5% at 25°C) but is more soluble in hot water.[5][6] Calcium pantothenate, on the other hand, is freely soluble in water.[7][8][9] The complex of this compound is also described as being soluble in water.[1]
Q3: What are the common causes of precipitation in cell culture and pharmaceutical media?
A3: Precipitation in media can be triggered by several factors, including:
-
Temperature shifts: Storing media at low temperatures or subjecting it to freeze-thaw cycles can cause components to fall out of solution.[10][11]
-
pH instability: If the pH of the media shifts outside the optimal range for its components, their solubility can decrease, leading to precipitation.[10][12]
-
Component interactions: Certain ingredients can react with each other to form insoluble compounds. A common example is the reaction between calcium salts and sulfates to form calcium sulfate (B86663).[10][11][12]
-
Concentration changes: Evaporation of water from the media can increase the concentration of solutes beyond their solubility limits.[10][12]
-
Order of addition: The sequence in which components are added during media preparation can be critical, especially for concentrated solutions.[10][11][12]
Troubleshooting Guide: this compound Precipitation
Issue: I am observing a white precipitate after adding this compound to my media.
This is a common issue that can arise from several factors related to the properties of the individual components and their interaction with the media environment. Follow this guide to identify the potential cause and find a solution.
Step 1: Identify the Nature of the Precipitate
The first step is to determine if the precipitate is the this compound complex itself, one of its individual components, or a new compound formed by an interaction with the media.
Step 2: Review Key Physicochemical Properties
Understanding the solubility and stability of the components is crucial for troubleshooting.
| Compound | Water Solubility | pH Stability | Key Considerations |
| Allantoin | ~0.5 g/100 mL at 25°C[5] | Stable between pH 4.0 and 8.0[13][14] | Solubility is temperature-dependent; can recrystallize upon cooling.[15] |
| Calcium Pantothenate | Freely soluble[7] | Stable between pH 5.0 and 7.0[16] | As a calcium salt, it is prone to react with phosphates and sulfates.[10] |
| This compound Complex | Soluble in water[1] | Inherits stability ranges from its components. | The complex can dissociate, leading to issues with the individual components. |
Step 3: Investigate Potential Causes and Solutions
Consult the following table to diagnose the likely cause of precipitation and implement the recommended solutions.
| Potential Cause | Description | Recommended Solutions |
| Low Solubility of Allantoin | The concentration of allantoin in your media may exceed its solubility limit, especially if the media is stored at a low temperature. | - Gently warm the media to 37°C to see if the precipitate redissolves. - Prepare a more dilute stock solution of this compound. - Add the complex to the media when the media is at room temperature or 37°C, not when it is cold.[17] |
| Calcium Salt Precipitation | The calcium ions from calcium pantothenate may be reacting with phosphate (B84403) or sulfate ions present in your media (e.g., from phosphate-buffered saline or magnesium sulfate) to form insoluble calcium phosphate or calcium sulfate.[10][12] | - Review your media composition for sources of phosphate and sulfate. - Prepare a simplified buffer system to test for this interaction. - Consider using a chelating agent if appropriate for your application. |
| pH Imbalance | The final pH of your media may be outside the stable range for allantoin (pH 4-8) or calcium pantothenate (pH 5-7).[13][14][16] | - Measure the pH of the media after adding all components. - Adjust the pH of the media to be within the optimal range for both components (ideally between pH 6 and 7). - Ensure your buffer system is robust enough to handle the addition of all components. |
| "Salting Out" Effect | High concentrations of other salts in your media can reduce the solubility of this compound. | - Try preparing the media with a lower overall salt concentration, if your experimental design allows. - Prepare a more concentrated stock solution of this compound and add a smaller volume to the media. |
| Incorrect Order of Addition | Adding concentrated components in the wrong order can lead to localized high concentrations and precipitation.[10] | - Dissolve this compound in a small amount of purified water before adding it to the complete media. - Add the this compound solution slowly while stirring the media. |
Experimental Protocols
Protocol 1: Solubility Test
Objective: To determine the maximum soluble concentration of this compound in your specific media.
Methodology:
-
Prepare a series of dilutions of your this compound stock solution.
-
Add a small, fixed volume of each dilution to a corresponding tube containing your complete media at 37°C.
-
Include a control tube with only the media and a corresponding volume of the solvent used for your stock solution.
-
Gently mix each tube.
-
Visually inspect for any signs of precipitation or cloudiness immediately and after incubation at 37°C for 2, 6, and 24 hours.[17]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Protocol 2: pH Profile Analysis
Objective: To assess the impact of pH on the stability of this compound in your media.
Methodology:
-
Prepare several aliquots of your complete media.
-
Adjust the pH of each aliquot to a different value within a relevant range (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Add this compound to each pH-adjusted aliquot at your desired final concentration.
-
Incubate the solutions at your experimental temperature.
-
Observe for precipitation at regular intervals. This will help you identify the optimal pH range for your formulation.
Visual Troubleshooting Guides
Caption: Potential precipitation pathway of calcium salts in media.
Caption: Troubleshooting workflow for media precipitation.
References
- 1. akema.it [akema.it]
- 2. This compound - Akema S.r.l. [akema.it]
- 3. GSRS [precision.fda.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. chemagent.su [chemagent.su]
- 6. DE19853842C9 - Water-soluble allantoin compound and a method for producing a water-soluble allantoin compound - Google Patents [patents.google.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]
- 9. download.basf.com [download.basf.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 13. cosmeticscience.net [cosmeticscience.net]
- 14. akema.it [akema.it]
- 15. lotioncrafter.com [lotioncrafter.com]
- 16. acrossbiotech.com [acrossbiotech.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Allantoin Calcium Pantothenate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the in vivo bioavailability of Allantoin (B1664786) Calcium Pantothenate. Given the limited direct public research on the oral bioavailability of this specific complex, this guide synthesizes information on its individual components, Allantoin and Calcium Pantothenate, to offer foundational knowledge, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Allantoin Calcium Pantothenate and what are its primary uses?
A1: this compound is a molecular complex combining Allantoin and Calcium Pantothenate.[1] It is primarily utilized in cosmetic and dermatological applications for its skin-protecting, anti-irritant, soothing, and moisturizing properties.[2][3] It promotes regenerative processes in damaged skin, such as wound healing and epithelization.[3] While its topical application is well-documented, its systemic bioavailability via oral administration is not extensively studied.
Q2: What are the potential challenges in achieving good oral bioavailability for this complex?
A2: Based on the properties of its components, several challenges can be anticipated:
-
Solubility: this compound is soluble in water and glycerin but insoluble in oils.[1] Its solubility profile in the gastrointestinal tract, which has varying pH environments, is not well-characterized and could limit dissolution, a prerequisite for absorption.
-
Permeability: The ability of the intact complex or its dissociated components to permeate the intestinal epithelium is unknown. The molecular size and charge of the components will influence their absorption mechanism.
-
Stability: The stability of the complex in the acidic environment of the stomach and in the presence of digestive enzymes is a critical factor that could affect the amount of active substance available for absorption.
Q3: Are there any known pharmacokinetic data for this compound?
A3: There is a lack of published pharmacokinetic studies specifically for the this compound complex. However, studies on orally administered Calcium Pantothenate in healthy adults show that it is absorbed rapidly, with peak concentrations reached in about one hour under fasted conditions.[4] The overall exposure (AUC) increases with doses up to 2000 mg.[4] The pharmacokinetics of Allantoin after oral administration are less clear, with some studies suggesting it may have effects on insulin (B600854) secretion.[5]
Q4: How does food intake likely affect the absorption of this compound?
A4: For Calcium Pantothenate, administration with a high-fat meal has been shown to delay absorption by approximately two hours but increase the total exposure (AUC) by 55%.[4] This suggests that the presence of food may enhance the overall absorption of the pantothenate component. The effect of food on Allantoin absorption and on the complex as a whole requires specific investigation.
Troubleshooting Guide
Issue 1: Low or inconsistent plasma concentrations of Allantoin and/or Pantothenic Acid in preclinical studies.
-
Potential Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting Action: The formulation may not be releasing the drug effectively in the GI tract. Consider formulation strategies to enhance solubility. A patent for topical formulations describes micronizing the complex to a particle size of less than 10 microns to improve uniformity and potentially dissolution.[6] Encapsulation techniques could also be explored to protect the compound and control its release.[6]
-
-
Potential Cause 2: Degradation in the GI Tract.
-
Troubleshooting Action: The acidic environment of the stomach or enzymatic action could be degrading the complex. Evaluate the stability of the compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to bypass the stomach and release the drug in the small intestine.
-
-
Potential Cause 3: Inefficient Permeation.
-
Troubleshooting Action: The compound may have low permeability across the intestinal wall. Investigate the use of permeation enhancers, though this requires careful toxicological evaluation. Co-administration with agents that can transiently open tight junctions could be a research avenue.
-
-
Potential Cause 4: Rapid Metabolism or Excretion.
-
Troubleshooting Action: The compound or its components might be subject to rapid first-pass metabolism in the liver or be quickly cleared by the kidneys. Conduct in vitro metabolism studies using liver microsomes and in vivo studies to determine the excretion pathways.
-
Issue 2: Difficulty in detecting and quantifying Allantoin and Pantothenic Acid in biological samples.
-
Potential Cause: Inadequate Analytical Method.
-
Troubleshooting Action: The sensitivity, specificity, or recovery of your analytical method may be insufficient. Develop and validate a robust analytical method, likely based on High-Performance Liquid Chromatography (HPLC), as several methods have been published for the individual components.[7][8] Ensure proper sample preparation to remove interfering substances from plasma or tissue homogenates.
-
Data on Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of Allantoin and Calcium Pantothenate
| Property | Allantoin | Calcium Pantothenate |
| Appearance | White, odorless powder[9] | White, slightly hygroscopic powder[10] |
| Solubility | Soluble in water and fat[9] | Readily soluble in water, soluble in glycerol, slightly soluble in ethanol[10] |
| Molecular Formula | C₄H₆N₄O₃ | C₁₈H₃₂CaN₂O₁₀ |
| Primary Use (Oral) | Investigated for effects on blood sugar[5] | Vitamin B5 supplement[4] |
| Primary Use (Topical) | Skin soothing, regenerating, and moisturizing agent[9] | Used in topical creams[8] |
Table 2: Single-Dose Pharmacokinetic Parameters of Oral Calcium Pantothenate in Fasted Healthy Adults[4]
| Dose (mg) | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Median) | AUC₀₋t (ng*hr/mL) (Mean ± SD) | t₁/₂ (hr) (Mean) |
| 500 | 2680 ± 1230 | 1.00 | 15300 ± 4200 | 2.25 |
| 1000 | 5830 ± 1580 | 1.00 | 34400 ± 8420 | 2.25 |
| 2000 | 14100 ± 4590 | 1.01 | 83200 ± 24300 | 2.25 |
| 5000 | 13400 ± 4040 | 1.50 | 81200 ± 26200 | 2.25 |
Note: Data is adapted from a study on Calcium Pantothenate only. These values provide a reference point for the pantothenate component of the complex.
Experimental Protocols & Visualizations
Experimental Workflow for Bioavailability Assessment
The following diagram outlines a typical workflow for developing and evaluating a novel oral formulation of this compound.
Caption: Workflow for Oral Formulation and Bioavailability Study.
Protocol 1: Solubility Assessment
-
Objective: To determine the solubility of this compound in various physiologically relevant media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).
-
Method (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of each medium in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Objective: To determine the key pharmacokinetic parameters of a novel this compound formulation after oral administration.
-
Animals: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g. Animals should be fasted overnight before dosing but allowed free access to water.
-
Dosing:
-
Group 1 (Oral Formulation): Administer the test formulation via oral gavage at a specific dose (e.g., 100 mg/kg).
-
Group 2 (Intravenous Control - Optional but Recommended): Administer a solution of this compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 10 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the jugular or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of Allantoin and Pantothenic Acid in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and terminal half-life.
-
Factors Influencing Bioavailability
The diagram below illustrates the key physiological and formulation-related factors that can influence the systemic absorption of an oral drug product like this compound.
Caption: Key Factors Affecting Oral Bioavailability.
References
- 1. akema.it [akema.it]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]
- 7. Determination of allantoin in biological, cosmetic, and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. download.basf.com [download.basf.com]
Technical Support Center: Allantoin Calcium Pantothenate Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Allantoin Calcium Pantothenate in biological assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my biological assay?
While specific documentation on this compound interference is limited, it is plausible that this compound, like other small molecules, could interfere with biological assays.[1][2] Interference can lead to false-positive or false-negative results, so it is crucial to identify and mitigate these effects early in your research.[1]
Q2: What are the common mechanisms of small molecule interference?
Small molecules can interfere with biological assays through several mechanisms:[1][2]
-
Light-Based Interference: The compound may autofluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[1] Conversely, it could quench the fluorescence signal, causing a false-negative result.[1] In absorbance-based assays, colored compounds can interfere with optical density measurements.[1]
-
Chemical Reactivity: The compound may react chemically with assay components, such as enzymes, substrates, or detection reagents.[3][4]
-
Colloidal Aggregation: At certain concentrations, some small molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1][5]
-
Chelation: The compound may chelate essential metal ions required for enzyme function.[1]
-
Membrane Disruption: In cell-based assays, the compound could disrupt cell membranes, leading to cytotoxicity that might be misinterpreted as a specific effect.[1][3]
Q3: My assay results are inconsistent when using this compound. How can I determine if this is an interference issue?
Inconsistent and irreproducible results are key indicators of potential assay interference.[3] To investigate, you can perform a series of control experiments and counter-screens as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay
Symptoms:
-
A dose-dependent increase in signal is observed in a fluorescence-based assay.
-
The signal is present even in the absence of the biological target.[1]
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Include control wells containing only the assay buffer as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.[1]
Data Presentation: Hypothetical Autofluorescence Data
| This compound (µM) | Fluorescence Intensity (RFU) |
| 100 | 15000 |
| 50 | 7500 |
| 25 | 3750 |
| 12.5 | 1875 |
| 6.25 | 950 |
| 0 (Buffer) | 100 |
Workflow for Identifying Autofluorescence
Issue 2: Suspected Inhibition by Colloidal Aggregation
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
The dose-response curve is steep and may show a "hump."
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition by colloidal aggregation.[1]
Data Presentation: Effect of Detergent on IC50
| Condition | IC50 (µM) |
| Without Detergent | 10 |
| With 0.01% Triton X-100 | > 100 |
Decision Tree for Colloidal Aggregation
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
The observed activity is not reversible upon dilution.
-
Inhibition is time-dependent.
Troubleshooting Protocol:
A pre-incubation time-course experiment can help determine if the compound is reacting with an assay component.
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.
-
If the inhibition increases with pre-incubation time in Set A compared to Set B, it suggests chemical reactivity.[1]
Data Presentation: Time-Dependent Inhibition
| Pre-incubation Time (min) | % Inhibition (Set A) | % Inhibition (Set B) |
| 0 | 20 | 20 |
| 15 | 50 | 22 |
| 30 | 75 | 21 |
| 60 | 90 | 23 |
Experimental Workflow for Chemical Reactivity
Detailed Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in the primary assay.
-
Plate Setup: Add the dilutions to the wells of a microplate. Include wells with only assay buffer as a negative control.
-
Measurement: Read the fluorescence intensity of the plate using the same microplate reader and filter set (excitation and emission wavelengths) as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the compound-containing wells. Plot the net fluorescence intensity against the compound concentration.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
-
Reagent Preparation: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100 or Tween-20.
-
Assay Performance: Perform the primary bioassay in parallel using both buffers. This includes generating a full dose-response curve for this compound in each condition.
-
Data Analysis: Calculate the IC50 values from the dose-response curves generated with and without detergent. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation-based inhibition.
Protocol 3: Pre-incubation Time-Course for Reactivity
-
Reaction Setup: Prepare two sets of reactions.
-
Set A: In a microplate, add the enzyme and the desired concentration of this compound to the wells. Incubate for different time points (e.g., 0, 15, 30, 60 minutes) at the assay temperature.
-
Set B: In a separate set of wells, add the enzyme and assay buffer. Incubate for the same time points.
-
-
Reaction Initiation:
-
Set A: After each pre-incubation time, add the substrate to initiate the reaction.
-
Set B: After each pre-incubation time, add a mixture of this compound and substrate to initiate the reaction.
-
-
Measurement: Measure the assay signal at a fixed time point after reaction initiation for all wells.
-
Data Analysis: Calculate the percent inhibition for each time point in both sets relative to a no-compound control. Plot percent inhibition versus pre-incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Allantoin Calcium Pantothenate
Welcome to the Technical Support Center for Allantoin (B1664786) Calcium Pantothenate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Allantoin Calcium Pantothenate and what are its primary solubility characteristics?
A1: this compound is a molecular complex combining allantoin and calcium pantothenate.[1] It is valued for its skin-soothing, anti-irritant, and wound-healing properties.[1] The complex is generally described as soluble in water and glycerin, slightly soluble in propylene (B89431) glycol, and insoluble in oils.[1] The main solubility challenge arises from the allantoin component, which has limited water solubility (approximately 0.5% at room temperature).
Q2: I'm observing precipitation or crystallization in my aqueous formulation. What is the likely cause?
A2: Precipitation or crystallization, often appearing as gritty particles, is a common issue when working with formulations containing allantoin or its complexes. This is typically due to the low aqueous solubility of allantoin, especially at concentrations above 0.5% at room temperature.[2] Temperature fluctuations can also induce recrystallization; a solution that is clear at an elevated temperature may form crystals upon cooling.
Q3: What is the recommended concentration of this compound in cosmetic and pharmaceutical formulations?
A3: this compound can be incorporated into most formulations at a concentration of 0.2% to 2%.[1] For skin protection, the U.S. FDA recognizes allantoin as a safe and effective active ingredient at concentrations between 0.5% and 2.0%.
Q4: Can I heat my formulation to dissolve this compound?
A4: Yes, heating is a common and effective method to increase the solubility of allantoin and its complexes. Allantoin's solubility in water significantly increases with temperature.[3] It is recommended to heat the water phase to at least 65°C (150°F) to dissolve allantoin effectively.[4] A patent for producing this compound even describes dissolving the individual components in boiling water. However, it is crucial to be aware of potential recrystallization upon cooling.
Troubleshooting Guides
Issue 1: Crystal Formation in Aqueous Serums and Toners
Problem: After cooling, my serum/toner containing this compound has become cloudy or contains small, sharp crystals.
Root Cause: The concentration of this compound exceeds its solubility limit at room temperature. The allantoin component is likely recrystallizing as the formulation cools.
Solutions:
-
Concentration Adjustment: The most straightforward solution is to ensure the concentration of allantoin from the complex does not exceed its solubility limit at the storage temperature of your product (typically around 0.5%).
-
Co-solvents: Incorporate co-solvents such as glycerin or propylene glycol into your formulation. Allantoin has slightly better solubility in these polyols, which can help keep it in solution.
-
Controlled Cooling and Addition: Add the this compound to the heated water phase and ensure it is fully dissolved. During the cooling phase, maintain gentle agitation. For some formulations, it may be preferable to add the complex during the cool-down phase (below 50°C) to prevent the initial dissolution at high temperatures that can lead to larger crystals upon cooling.[5]
Issue 2: Gritty Texture in Creams and Lotions (O/W Emulsions)
Problem: My final cream/lotion has a sandy or gritty feel.
Root Cause: The this compound was not properly dissolved or has recrystallized in the aqueous phase of the emulsion.
Solutions:
-
Proper Dissolution Technique:
-
Heat the water phase of your emulsion to 70-80°C.
-
Slowly add the this compound powder to the heated water phase under constant, vigorous stirring until fully dissolved.
-
Proceed with the emulsification process.
-
-
Cool-Down Phase Addition: To minimize the risk of recrystallization, you can create a concentrated solution of this compound in a portion of the heated water with a co-solvent like glycerin. Add this concentrate to the emulsion during the cool-down phase, when the temperature is below 50°C, with continuous stirring.
-
Particle Size Reduction (Micronization): If you are formulating a suspension, using a micronized grade of this compound can result in a smoother feel, even if it is not fully dissolved.
Data Presentation
Table 1: Solubility of Allantoin and Calcium Pantothenate in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Allantoin | Water | 25 | ~0.57[6] |
| Allantoin | Water | 40 | ~1.0[3] |
| Allantoin | Glycerin/Water (1:1) | 25 | ~0.60[6] |
| Allantoin | Propylene Glycol/Water (1:1) | 25 | ~0.40[6] |
| Calcium Pantothenate | Water | 25 | Freely Soluble (~33) |
| Calcium Pantothenate | Glycerol | - | Soluble |
| Calcium Pantothenate | Ethanol | - | Very Slightly Soluble |
Note: The solubility of this compound complex will be influenced by the properties of both components. The high solubility of Calcium Pantothenate can improve the overall solubility of the complex compared to allantoin alone.
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Aqueous Solution
Objective: To prepare a clear and stable aqueous solution of 1% this compound.
Methodology:
-
Weigh 99.0 g of deionized water into a beaker.
-
Begin heating the water to 75-80°C while stirring with a magnetic stirrer.
-
Slowly add 1.0 g of this compound powder to the heated water.
-
Continue stirring until all the powder has completely dissolved and the solution is clear. This may take several minutes.
-
Once dissolved, remove from heat and allow to cool to room temperature with gentle stirring.
-
Troubleshooting: If crystals form upon cooling, consider adding a co-solvent like 5-10% glycerin to the initial water phase before heating.
Protocol 2: Incorporation of this compound into an O/W Cream
Objective: To incorporate 1.5% this compound into a stable oil-in-water cream without a gritty texture.
Methodology:
-
Water Phase Preparation:
-
In a beaker, combine the water-phase ingredients of your formulation (e.g., water, glycerin, humectants).
-
Heat the water phase to 75°C.
-
Add 1.5 g of this compound to the heated water phase under vigorous stirring until fully dissolved. Maintain the temperature.
-
-
Oil Phase Preparation:
-
In a separate beaker, combine the oil-phase ingredients (e.g., emollients, fatty alcohols, emulsifiers).
-
Heat the oil phase to 75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing.
-
Continue homogenization for the specified time to form a stable emulsion.
-
-
Cooling:
-
Begin cooling the emulsion with gentle, continuous stirring.
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) during the cool-down phase, typically below 40°C.
-
-
Final Product:
-
Continue stirring until the cream has reached room temperature and has a smooth, homogenous consistency.
-
Mandatory Visualizations
Caption: Experimental workflow for incorporating this compound.
Caption: Signaling pathways of Allantoin and Pantothenic Acid.
References
Impact of pH on Allantoin calcium pantothenate stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Allantoin (B1664786) Calcium Pantothenate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of Allantoin Calcium Pantothenate in aqueous solutions?
A1: While specific stability data for the this compound complex is limited, based on the individual components, a pH range of 5.0 to 7.0 is recommended. Allantoin is generally stable between pH 4.0 and 8.0, but can degrade in environments with a pH below 3.5.[1] Calcium Pantothenate is most stable between pH 5.0 and 7.0 and is known to be unstable in strongly acidic or alkaline conditions.[2][3][4] Therefore, maintaining a mildly acidic to neutral pH is crucial for the overall stability of the complex.
Q2: I've formulated a product with this compound at pH 7.5 and am observing a loss of activity. What could be the cause?
A2: While Allantoin remains relatively stable at pH 7.5, Calcium Pantothenate can start to degrade in mildly alkaline conditions. This degradation can lead to a reduction in its biological activity, such as its wound-healing and moisturizing properties. It is advisable to buffer your formulation to maintain a pH closer to the 5.0-7.0 range for optimal activity.
Q3: Can I use this compound in a highly acidic formulation (e.g., pH 3.0)?
A3: It is not recommended. Both Allantoin and Calcium Pantothenate exhibit instability at a pH of 3.0.[2][3][4][5] Allantoin may degrade to allantoic acid, glyoxylic acid, and urea.[5] Calcium Pantothenate is also susceptible to hydrolysis in acidic conditions. This degradation will compromise the stability and efficacy of your formulation.
Q4: How does pH affect the biological activity of this compound?
A4: The biological activities of this compound, such as its anti-inflammatory and wound-healing effects, are intrinsically linked to its chemical stability.[6][7] For instance, the wound-healing properties of Calcium Pantothenate are attributed to its ability to stimulate fibroblast proliferation and migration.[8] If the pH of the formulation leads to the degradation of either component, a corresponding decrease in biological activity can be expected. Allantoin's anti-inflammatory action involves the modulation of inflammatory pathways, and maintaining its structural integrity is essential for this function.[1]
Q5: Are there any visible signs of degradation of this compound due to pH instability?
A5: Visual signs of degradation may not always be apparent. However, in some cases, you might observe a change in the color or clarity of the solution. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active ingredients over time. One study on allantoin identified new degradation compounds as growing unknown peaks in an HPLC chromatogram in pH 6.0 and 8.0 solutions.[5]
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Recommended Action |
| Reduced efficacy in a new formulation | The formulation pH is outside the optimal range of 5.0-7.0, leading to the degradation of Calcium Pantothenate or Allantoin. | Measure and adjust the pH of the formulation to be within the 5.0-7.0 range using appropriate buffers. |
| Precipitation or cloudiness in the solution | A significant shift in pH could affect the solubility of the complex or its degradation products. | Verify the pH of the solution. Ensure all components are fully dissolved during formulation. Consider adjusting the solvent system if pH adjustment does not resolve the issue. |
| Inconsistent results between batches | Poor pH control during manufacturing, leading to batch-to-batch variations in the stability and activity of the active ingredient. | Implement strict pH monitoring and control at critical steps of the manufacturing process. |
| Product discoloration over time | Degradation of Allantoin or Calcium Pantothenate can sometimes lead to the formation of colored byproducts, especially at pH extremes. | Conduct a stability study of your formulation at the intended storage conditions, including different pH values, to identify the cause of discoloration. Reformulate within the stable pH range. |
Data Summary
Table 1: pH Stability Profile of Allantoin and Calcium Pantothenate
| Component | Optimal pH Range for Stability | Conditions to Avoid | Known Degradation Products |
| Allantoin | 4.0 - 8.0[1] | pH < 3.5[1] | Allantoic acid, glyoxylic acid, urea, condensates of allantoin and glyoxylic acid[5] |
| Calcium Pantothenate | 5.0 - 7.0 | Strong acids and strong bases | (Not specified in the provided results) |
Experimental Protocols
Protocol 1: pH Stability Study of this compound in an Aqueous Solution
This protocol outlines a general method to assess the stability of this compound at different pH values.
1. Materials:
- This compound
- Buffer solutions (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water)
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare stock solutions of this compound in each of the buffer solutions at a known concentration.
- Aliquot the solutions into sealed vials to prevent evaporation.
- Store the vials at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.
- At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), withdraw a sample from each vial.
- Analyze the samples by HPLC to determine the concentration of Allantoin and Pantothenic Acid. A study on allantoin used HPLC with a cation exchange mode for its determination.[5]
- Plot the concentration of each component as a function of time for each pH value.
- Calculate the degradation rate constant (k) for each pH condition.
Protocol 2: In Vitro Wound Healing Assay (Scratch Assay) to Assess pH-Dependent Activity
This protocol can be used to evaluate the effect of pH on the wound-healing activity of this compound.
1. Materials:
- Human dermal fibroblasts
- Cell culture medium
- This compound
- Buffer solutions to adjust the pH of the medium
- 6-well cell culture plates
- Microscope with a camera
2. Procedure:
- Seed human dermal fibroblasts in 6-well plates and grow them to confluence.
- Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
- Wash the cells to remove detached cells.
- Treat the cells with culture medium containing this compound at different pH values (e.g., 5.5, 6.5, 7.4). Include a control group with no active ingredient at each pH.
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
- Measure the width of the scratch at each time point.
- Calculate the percentage of wound closure for each condition.
- Compare the wound closure rates at different pH values to determine the optimal pH for activity. Calcium D-pantothenate has been shown to stimulate the migration and proliferation of human dermal fibroblasts in culture.[8]
Visualizations
References
- 1. cosmeticscience.net [cosmeticscience.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 4. Chemical Stability of Vitamin B5 | Semantic Scholar [semanticscholar.org]
- 5. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akema.it [akema.it]
- 7. This compound - Akema S.r.l. [akema.it]
- 8. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allantoin Calcium Pantothenate Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of allantoin (B1664786) calcium pantothenate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is allantoin calcium pantothenate and why is its stability in aqueous solutions a concern?
This compound is a molecular complex combining allantoin and calcium pantothenate.[1][2][3] Allantoin is known for its skin-soothing and cell regeneration properties, while calcium pantothenate (a salt of pantothenic acid or Vitamin B5) is essential for various metabolic processes and is used for its conditioning effects.[4][5] The stability of this complex in aqueous solutions is a critical concern for formulation scientists as hydrolysis can lead to the degradation of the active components, resulting in a loss of efficacy and the potential formation of undesirable byproducts. Both allantoin and calcium pantothenate are susceptible to hydrolysis, particularly under certain pH and temperature conditions.[5][6][7][8]
Q2: What are the primary degradation products of this compound in an aqueous solution?
The hydrolysis of this compound will yield the degradation products of its individual components.
-
Allantoin in aqueous solutions can hydrolyze to form allantoic acid.[6][7] Depending on the pH, allantoic acid can further degrade to glyoxylic acid and urea.[6][7]
-
Calcium Pantothenate undergoes hydrolysis to pantothenic acid and its subsequent degradation products. Pantothenic acid itself can be unstable, especially in the presence of strong acids or bases and heat.[8]
Q3: What factors influence the rate of hydrolysis of this compound?
Several factors can significantly impact the stability of this compound in aqueous solutions:
-
pH: Allantoin is most stable in a pH range of 4.0–8.0.[9] Outside of this range, particularly in acidic (pH < 3.5) and alkaline conditions, its degradation rate increases.[7][9] Calcium pantothenate is also susceptible to hydrolysis in strongly acidic or alkaline solutions.[8]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis for both components.[6][10] It is recommended to store solutions at controlled room temperature or under refrigeration to minimize degradation.
-
Presence of Water: As a hydrolysis reaction, the presence of water is essential for the degradation to occur. In solid formulations, moisture can accelerate the degradation of calcium pantothenate.[10]
-
Presence of Other Ingredients: Certain formulation excipients can influence the stability. For instance, combining calcium pantothenate with vitamins like ascorbic acid, thiamine, or pyridoxine (B80251) can accelerate its decomposition.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks appear in HPLC chromatogram during stability testing. | Hydrolysis of allantoin and/or calcium pantothenate. | 1. Identify the peaks: Compare the retention times with standards of potential degradation products (allantoic acid, glyoxylic acid, urea, pantothenic acid).2. Perform forced degradation studies: Subject the sample to stress conditions (acid, base, heat, oxidation) to intentionally generate degradation products and confirm their identity.[12][13]3. Adjust formulation pH: Ensure the pH of the aqueous solution is within the optimal stability range for allantoin (pH 4.0-8.0).[9] |
| Loss of assay value for allantoin and/or pantothenate over time. | Degradation of the active components. | 1. Review storage conditions: Ensure the solution is stored at the appropriate temperature and protected from light.2. Evaluate formulation pH: Measure and adjust the pH of the solution to be within the stable range.3. Assess excipient compatibility: Investigate potential interactions with other formulation components that may be accelerating degradation.[11] |
| Precipitate forms in the aqueous solution. | Limited solubility or formation of insoluble degradation products. | 1. Check solubility limits: Allantoin has limited water solubility (~0.5% at room temperature).[9] Ensure the concentration is not exceeding this limit.2. Analyze the precipitate: Isolate and analyze the precipitate to determine if it is one of the parent compounds or a degradation product.3. Consider co-solvents: If solubility is the issue, consider the use of co-solvents like glycerin, though compatibility and impact on stability must be evaluated.[1] |
| Inconsistent analytical results. | Issues with the analytical method. | 1. Validate the analytical method: Ensure the HPLC or other analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[13]2. Check for co-elution: Use a photodiode array (PDA) detector to check for peak purity and ensure that degradation products are not co-eluting with the parent peaks.[13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Allantoin and Pantothenic Acid
This protocol provides a general framework for developing an HPLC method to simultaneously quantify allantoin and pantothenic acid (from calcium pantothenate) in the presence of their degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[12][14]
2. Mobile Phase Preparation:
-
A common mobile phase for separating polar compounds like allantoin and pantothenic acid involves a mixture of an aqueous buffer and an organic solvent.
-
Example Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[14][15]
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: Allantoin can be detected around 210-220 nm.[14][16] Pantothenic acid can be detected at lower wavelengths, such as 204 nm.[15] A PDA detector is recommended to monitor multiple wavelengths.
4. Standard and Sample Preparation:
-
Prepare stock solutions of allantoin and calcium pantothenate standards in a suitable solvent (e.g., water or mobile phase).
-
Prepare working standards by diluting the stock solutions to a known concentration range.
-
Prepare samples by dissolving the this compound formulation in the same solvent to achieve a concentration within the calibration range.
5. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[13]
1. Acid Hydrolysis:
-
Incubate the sample solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize the sample with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Incubate the sample solution in 0.1 M NaOH at 60°C for a specified period.
-
Neutralize the sample with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid sample or a solution to elevated temperatures (e.g., 80°C) for an extended period.
5. Photolytic Degradation:
-
Expose the sample solution to UV light (e.g., 254 nm) and/or visible light.
After each stress condition, analyze the samples using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. akema.it [akema.it]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Calcium Pantothenate | Ca-Vitamin B5 | Skin and Hair Care | Cosmetic Ingredients Guide [ci.guide]
- 6. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. download.basf.com [download.basf.com]
- 9. cosmeticscience.net [cosmeticscience.net]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. US5089276A - Calcium pantothenate composite - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lawdata.com.tw [lawdata.com.tw]
- 16. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
Technical Support Center: Allantoin Analysis using Hydrophilic Interaction Chromatography (HILIC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of allantoin (B1664786) using Hydrophilic Interaction Chromatography (HILIC).
Frequently Asked Questions (FAQs)
Q1: Why is HILIC the preferred method for allantoin analysis?
A1: Allantoin is a highly polar and water-soluble compound.[1][2] Due to its strong hydrophilicity, it shows little to no retention on traditional reversed-phase HPLC columns, such as those with C18 stationary phases.[2][3] HILIC, which utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, is well-suited for retaining and separating such polar analytes.[3][4][5]
Q2: What are the most common challenges encountered during allantoin analysis by HILIC?
A2: The most frequent challenges include:
-
Poor peak shape (tailing): This is often attributed to secondary interactions between the analyte and the stationary phase.[6][7]
-
Inconsistent retention times: This can be caused by improper column equilibration or changes in the mobile phase composition.[8]
-
Low sensitivity: Allantoin has a weak UV chromophore, which can make detection challenging, especially at low concentrations.[9]
-
Co-elution with other polar compounds: Samples like cosmetics or biological fluids may contain other hydrophilic molecules that can interfere with the allantoin peak.[10]
Q3: Which type of HILIC column is best for allantoin analysis?
A3: Several types of HILIC stationary phases can be used, including bare silica (B1680970), amino (NH2), diol, and zwitterionic phases.[3][11] The choice of column depends on the specific sample matrix and the other compounds present. Bare silica and amino-bonded phases are commonly used for allantoin analysis.[1][10]
Q4: How does the mobile phase composition affect the analysis?
A4: The mobile phase in HILIC typically consists of a high percentage of a weak, non-polar solvent (like acetonitrile) and a smaller percentage of a strong, polar solvent (like water). Increasing the water content will decrease the retention of allantoin.[4] The pH and buffer concentration of the aqueous portion are also critical for controlling peak shape and retention time, especially for ionizable compounds.[7][8]
Q5: What is the importance of the sample solvent?
A5: The composition of the solvent used to dissolve the sample is crucial for achieving good peak shape.[6][8] Ideally, the sample solvent should be similar to or weaker (i.e., have a higher organic content) than the initial mobile phase.[8] Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can lead to peak distortion and broadening.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
Peak tailing is a common problem in HILIC analysis of polar compounds like allantoin, often caused by unwanted secondary interactions with the stationary phase.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. jascoinc.com [jascoinc.com]
- 2. LT051 Analysis of Allantoin in Cosmetics Using HILIC HPLC | Technical Information | GL Sciences [glsciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of Allantoin Calcium Pantothenate and Calcium Pantothenate on Cellular Proliferation
For researchers and professionals in drug development and life sciences, understanding the nuanced effects of active compounds on cellular processes is paramount. This guide provides a detailed comparison of Allantoin Calcium Pantothenate and Calcium Pantothenate, with a specific focus on their impact on cell proliferation, supported by experimental data and methodologies.
Executive Summary
Both Allantoin and Calcium Pantothenate, the components of this compound, are well-documented for their roles in promoting wound healing and skin health, which are intrinsically linked to cellular proliferation. Calcium Pantothenate, a salt of Pantothenic Acid (Vitamin B5), has been shown to directly stimulate the proliferation of dermal fibroblasts.[1][2] Allantoin, a natural compound, also promotes cell regeneration and proliferation, particularly of keratinocytes and fibroblasts.[3][4][5] While direct comparative studies on the complex "this compound" versus Calcium Pantothenate are scarce in publicly available literature, this guide will compare the individual activities of Allantoin and Calcium Pantothenate to infer the potential effects of the complex.
Quantitative Data on Cell Proliferation
The following table summarizes the quantitative effects of Calcium Pantothenate on the proliferation of human dermal fibroblasts.
| Compound | Cell Type | Concentration | Effect on Cell Proliferation | Reference |
| Calcium D-Pantothenate | Human Dermal Fibroblasts | 100 µg/mL | 1.2 to 1.6-fold increase in final cell densities | [2] |
| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Strong stimulatory effect observed | [1][6] |
Note: Specific quantitative data for the direct effect of Allantoin on cell proliferation rates from the searched literature is more descriptive, emphasizing its stimulatory role rather than providing fold-change values.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below is a typical protocol for assessing cell proliferation using a scratch assay, a method employed in studies evaluating these compounds.[1][6]
In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of a compound on the migration and proliferation of a confluent cell monolayer.
Materials:
-
Human Dermal Fibroblasts (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Calcium Pantothenate, Allantoin) at various concentrations
-
Phosphate-Buffered Saline (PBS)
-
Sterile pipette tips (e.g., p200) or a specialized scratch tool
-
Microscope with a camera for imaging
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 12-well) and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with a fresh complete medium containing the test compound (e.g., Calcium Pantothenate at 20 µg/mL) or a vehicle control.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Imaging: Capture images of the scratch at designated time points (e.g., 0, 12, 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure is indicative of cell migration and proliferation.
Caption: Experimental workflow for a scratch wound healing assay.
Signaling Pathways in Cell Proliferation
The pro-proliferative effects of both Allantoin and Calcium Pantothenate are mediated through distinct signaling pathways.
Calcium Pantothenate: As a precursor to Coenzyme A (CoA), pantothenic acid is integral to cellular metabolism, including the citric acid cycle, which provides energy for cellular processes like proliferation.[7] Studies have shown that pantothenate can modulate the expression of genes involved in proliferation, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][6] In mink dermal papilla cells, pantothenic acid has been found to promote proliferation via the Inhibitor of DNA Binding 3 (ID3)/Notch signaling pathway.[8][9]
Allantoin: Allantoin has been shown to stimulate the proliferation of fibroblasts and keratinocytes.[3][4] One of the pathways implicated in its pro-proliferative effect on keratinocytes is the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade that regulates cell growth and division.[10] Allantoin also stimulates fibroblast activity, which is crucial for collagen synthesis and tissue regeneration.[3]
Caption: Signaling pathways in cell proliferation.
Concluding Remarks
Both Calcium Pantothenate and Allantoin individually demonstrate significant pro-proliferative effects on key skin cells like fibroblasts and keratinocytes, albeit through different primary mechanisms. Calcium Pantothenate's role is deeply rooted in fundamental cellular metabolism and gene regulation, while Allantoin's effects are prominently linked to the stimulation of specific signaling cascades like the MAPK pathway.
The complex, this compound, which combines both molecules, is anticipated to leverage the mechanisms of both its constituents.[11][12][13] This could potentially result in a synergistic or additive effect on cell proliferation and wound healing, making it a compound of significant interest for dermatological and cosmetic applications. Further direct comparative studies are warranted to elucidate the precise quantitative advantages of the complex over its individual components.
References
- 1. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 4. cosmeticscience.net [cosmeticscience.net]
- 5. pers-skincare.com [pers-skincare.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pantothenic acid promotes dermal papilla cell proliferation in hair follicles of American minks via inhibitor of DNA Binding 3/Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akema.it [akema.it]
- 12. specialchem.com [specialchem.com]
- 13. This compound - Akema S.r.l. [akema.it]
A Comparative Efficacy Analysis: Allantoin Calcium Pantothenate vs. Dexpanthenol in Skin Regeneration
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the efficacy of Allantoin (B1664786) Calcium Pantothenate and Dexpanthenol (B1670349), two key compounds in dermatological formulations aimed at promoting skin health and regeneration. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their mechanisms of action, supported by experimental data.
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing and epithelial regeneration.[1][2] Allantoin, a naturally occurring compound, is recognized for its soothing, keratolytic, and moisturizing properties.[3] The molecular complex of Allantoin and Calcium Pantothenate is designed to leverage the synergistic effects of both molecules, offering skin conditioning, protection, and soothing benefits.[4] This guide will dissect the available scientific evidence to compare the regenerative capabilities of these compounds.
Mechanism of Action
Dexpanthenol is readily absorbed into the skin and converted to pantothenic acid, a crucial component of Coenzyme A (CoA).[2] CoA is integral to cellular metabolism and the synthesis of fatty acids and sphingolipids, which are vital for the integrity of the stratum corneum and cell membranes. Dexpanthenol has been shown to enhance fibroblast proliferation, accelerate re-epithelialization, and exert anti-inflammatory effects.[2][5]
Allantoin exhibits keratolytic properties by promoting the desquamation of the stratum corneum.[3] It stimulates the proliferation of fibroblasts and keratinocytes, which is crucial for wound healing.[3] Furthermore, allantoin modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Allantoin Calcium Pantothenate combines the actions of its constituent parts. It is proposed to simultaneously soothe irritation, promote cell regeneration through the actions of allantoin, and support cellular metabolism and barrier function via calcium pantothenate.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of Allantoin, Calcium Pantothenate, and Dexpanthenol on various aspects of skin regeneration.
Table 1: Effects on Fibroblast Proliferation and Migration
| Compound | Assay | Cell Type | Concentration | Result | Reference |
| Calcium D-Pantothenate | Migration Assay | Human Dermal Fibroblasts | 100 µg/mL | Number of migrated cells increased from 32 ± 7 cells/mm (control) to 76 ± 2 cells/mm. Mean migration speed increased from 10.5 mm/hour (control) to 15 mm/hour. | [6] |
| Calcium D-Pantothenate | Proliferation Assay | Human Dermal Fibroblasts | 100 µg/mL | Final cell densities were 1.2 to 1.6-fold higher than control cultures. | [6] |
| Calcium Pantothenate | Proliferation Assay (Scratch Test) | Human Dermal Fibroblasts | 20 µg/mL | Strong stimulatory effect on proliferation observed. | [7] |
| Dexpanthenol | Cell Viability (MTT Assay) | Human Dermal Fibroblasts | Not Specified | Dexpanthenol-loaded nanofibers significantly promoted fibroblast viability (128.4%) on day 5 compared to neat nanofibers. | [8] |
| Allantoin | Migration Assay (Scratch Assay) | 3T3 Fibroblasts | 1.563 µg/mL | Progressive migration and proliferation with 94.96% wound closure after 48 hours, compared to 40.35% in the negative control. | [9] |
Table 2: Anti-Inflammatory and Gene Regulation Effects
| Compound | Model | Key Findings | Reference |
| Calcium Pantothenate | In vitro (Human Dermal Fibroblasts) | Upregulation of IL-6, IL-8, Id1, HMOX-1, HspB7, and CYP1B1 gene expression at 20 µg/mL. | [7] |
| Dexpanthenol | In vivo (Human Skin Biopsies) | Upregulation of IL-6, IL-1β, CYP1B1, CXCL1, and CCL18 gene expression. | [10] |
| Allantoin | In vivo (Rat Wound Model) | Significant reduction of inflammatory cells on day 7 and 21 post-wounding with 5% allantoin emulsion. | [11] |
| Allantoin | In vitro | Downregulates pro-inflammatory cytokines TNF-α and IL-6. | [3] |
Table 3: Effects on Collagen Synthesis and Extracellular Matrix
| Compound | Model | Key Findings | Reference |
| Calcium D-Pantothenate | In vitro (Human Dermal Fibroblasts) | Modulated protein synthesis with two unidentified proteins more strongly expressed in pantothenate-supplemented cultures. | |
| Pantothenic Acid Depletion | In vitro (Fibroblasts) | Decreased synthesis of procollagen (B1174764) 4a2. | [12][13] |
| Allantoin | In vivo (Rat Wound Model) | Stimulated collagen deposition, observed as early as day 3 post-operative in the group treated with 5% allantoin. | [14] |
Experimental Protocols
Fibroblast Migration and Proliferation Assay (Calcium D-Pantothenate)
-
Cell Line: Human dermal fibroblasts.
-
Methodology: A standardized scratch test was performed on confluent cell layers.
-
Treatment: Cells were incubated with medium containing 0, 25, or 100 µg/mL of Calcium D-Pantothenate.
-
Analysis: The number of cells migrating across the wound edge and the distance of migration were quantified after a set incubation period. Cell proliferation was assessed by determining the final cell densities in cultures grown with and without Calcium D-Pantothenate.[6]
Gene Expression Analysis (Calcium Pantothenate)
-
Cell Line: Human dermal fibroblasts.
-
Methodology: Cells were cultured with 20 µg/mL of Calcium Pantothenate.
-
Analysis: Gene expression was analyzed using the GeneChip Human Exon 1.0 ST Array. The regulation of specific genes was verified by quantitative real-time polymerase chain reaction (qRT-PCR).[7]
In Vivo Wound Healing Model (Allantoin)
-
Animal Model: Female Wistar rats.
-
Methodology: An open wound model was created. Animals were divided into three groups: control (no treatment), vehicle (emulsion excipients), and allantoin (5% allantoin emulsion).
-
Treatment: The emulsions were topically administered for 14 days.
-
Analysis: Wound area was evaluated by planimetry. Qualitative and quantitative histological analysis was performed on tissue samples to assess the inflammatory process and neoformation of collagen.[15][16]
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Allantoin and Dexpanthenol in promoting wound healing.
Caption: General experimental workflow for efficacy evaluation.
Conclusion
Both Dexpanthenol and the individual components of this compound demonstrate significant efficacy in promoting key aspects of skin regeneration. Dexpanthenol and Calcium Pantothenate show robust effects on fibroblast proliferation, migration, and the upregulation of wound healing-related genes. Allantoin contributes through its anti-inflammatory, moisturizing, and cell-proliferating properties.
While direct comparative studies on the this compound complex versus Dexpanthenol are lacking, the available data suggests that the complex has the potential to offer a multi-faceted approach to skin repair by combining the distinct mechanisms of its components. Further research involving a head-to-head comparison of the complex with Dexpanthenol is warranted to definitively establish its relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexpanthenol in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Comparing the effects of nebivolol and dexpanthenol on wound healing: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wound healing effects of dexpanthenol-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dexpanthenol modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hexaderm.com.au [hexaderm.com.au]
- 12. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]
- 13. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Allantoin and Calcium Pantothenate: A Review of Placebo-Controlled Clinical Evidence
An objective comparison of the clinical performance of allantoin (B1664786) and calcium pantothenate versus placebo, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Allantoin and calcium pantothenate are frequently utilized in skincare and dermatological formulations for their respective soothing, moisturizing, and wound-healing properties. While no direct, head-to-head clinical trials comparing the combination of allantoin calcium pantothenate to a placebo were identified in the available literature, this guide provides a comparative analysis based on individual placebo-controlled studies of each component.
Allantoin, a naturally occurring compound, has been investigated for its role in wound healing and skin protection.[1] Clinical evidence from a phase 3 trial in epidermolysis bullosa patients did not demonstrate a statistically significant superiority of 6% allantoin cream over a vehicle placebo in the primary endpoint of wound closure time.[2] However, the study did reveal a favorable safety profile, with a notable reduction in skin infections.[2] Another study on radiation-induced skin reactions showed that an allantoin-containing emulsion was less effective than a standard aqueous cream in the later stages of treatment.
Pantothenic acid (Vitamin B5), and its salt form calcium pantothenate, is essential for the synthesis of coenzyme A, a critical molecule in cellular metabolism.[3] A placebo-controlled study on an oral pantothenic acid-based supplement for acne vulgaris demonstrated a significant reduction in total facial lesion count compared to placebo after 12 weeks.[4]
This guide synthesizes the available quantitative data from these key clinical trials, details the experimental protocols, and illustrates the proposed mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from placebo-controlled clinical trials involving allantoin and a pantothenic acid-based supplement.
Table 1: Efficacy and Safety of 6% Allantoin Cream vs. Vehicle (Placebo) in Epidermolysis Bullosa (ESSENCE Study) [2]
| Outcome Measure | 6% Allantoin Cream (n=82) | Vehicle (Placebo) (n=87) | p-value |
| Primary Efficacy Endpoints | |||
| Time to Target Wound Closure (Hazard Ratio) | 1.00 (95% CI 0.65, 1.55) | - | 0.985 |
| Proportion with Complete Target Wound Closure within 3 months | 49.4% | 53.6% | 0.390 |
| Safety Outcomes | |||
| Most Common TEAE (Pruritus) | 9 patients | 8 patients | - |
| Skin Infections of Interest | 18% | 33.3% | 0.026 |
Table 2: Efficacy of an Oral Pantothenic Acid-Based Supplement vs. Placebo in Mild to Moderate Facial Acne [4]
| Outcome Measure (at 12 weeks) | Pantothenic Acid Supplement | Placebo | p-value |
| Primary Outcome | |||
| Mean Reduction in Total Lesion Count | Significant Reduction | - | 0.0197 |
| Secondary Outcomes | |||
| Mean Reduction in Inflammatory Lesions | Significantly Reduced | - | - |
| Dermatology Life Quality Index (DLQI) Scores | Significantly Lower | - | - |
Experimental Protocols
ESSENCE Study: 6% Allantoin Cream for Epidermolysis Bullosa[2]
-
Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled trial.[2]
-
Participants: 169 patients with simplex, recessive dystrophic, or intermediate junctional epidermolysis bullosa.[2]
-
Intervention: Patients were randomized 1:1 to receive either SD-101 6% (6% allantoin cream) or a vehicle (placebo with 0% allantoin).[2]
-
Primary Endpoints:
-
Safety Assessment: Monitoring and recording of treatment-emergent adverse events (TEAEs), with a particular focus on skin infections.[2]
Study of a Pantothenic Acid-Based Supplement for Facial Acne[4]
-
Study Design: A randomized, double-blind, placebo-controlled study.[4]
-
Intervention: Subjects were randomized to receive either a pantothenic acid-based dietary supplement or a placebo for a duration of 12 weeks.[4]
-
Primary Outcome: The difference in the total count of facial acne lesions from the baseline to the 12-week endpoint between the supplement and placebo groups.[4]
-
Secondary Outcomes:
-
Safety and Tolerability: Assessed through the recording of adverse events and the measurement of serum complete blood count and hepatic function.[4]
Mechanism of Action & Signaling Pathways
Allantoin
Allantoin is thought to promote wound healing through several mechanisms, including the stimulation of fibroblast proliferation, angiogenesis, and an increase in inflammatory exudates, which collectively contribute to the re-establishment of normal skin.[5] It also possesses skin soothing and regenerative properties.[1] A combination of allantoin with other compounds has been shown to mitigate UVB-induced inflammation by reducing the synthesis of prostaglandin (B15479496) E2 (PGE2) and downregulating inflammatory cytokines like IL-1α, IL-6, and IL-8 in keratinocytes.[6]
Caption: Proposed anti-inflammatory pathway of allantoin in UVB-exposed keratinocytes.
Calcium Pantothenate
Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5).[3] Its primary role is to act as a precursor for the synthesis of Coenzyme A (CoA).[3] CoA is a crucial cofactor in numerous metabolic pathways, including the citric acid cycle for energy (ATP) production, and the synthesis and oxidation of fatty acids.[3]
Caption: Metabolic pathway of Calcium Pantothenate to Coenzyme A synthesis.
Conclusion
Based on the available placebo-controlled clinical trial data, the therapeutic utility of allantoin and calcium pantothenate appears to be context-dependent.
Topical allantoin did not demonstrate superior efficacy over a placebo in promoting wound closure in a phase 3 trial for epidermolysis bullosa, though it did show a significant benefit in reducing the incidence of skin infections.[2] This suggests a potential prophylactic role in maintaining skin health under compromised conditions.
In contrast, an oral supplement containing pantothenic acid showed a statistically significant improvement in reducing acne lesions compared to a placebo.[4] This points to its potential efficacy in managing mild to moderate acne vulgaris, likely through its role in metabolic pathways.
For researchers and drug development professionals, these findings underscore the importance of targeted clinical trial design. While both substances are generally well-tolerated, their efficacy against a placebo is not universal and is highly dependent on the pathological condition, formulation, and route of administration. Future research should focus on well-designed, placebo-controlled trials of the combined this compound to elucidate any synergistic effects and establish its clinical utility.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Efficacy and tolerability of the investigational topical cream SD-101 (6% allantoin) in patients with epidermolysis bullosa: a phase 3, randomized, double-blind, vehicle-controlled trial (ESSENCE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]
- 4. A randomized, double-blind, placebo-controlled study of a novel pantothenic Acid-based dietary supplement in subjects with mild to moderate facial acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Allantoin and Calcium Pantothenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Allantoin (B1664786) and Calcium Pantothenate, two active pharmaceutical ingredients (APIs) frequently combined in dermatological and cosmetic formulations. The objective is to offer a cross-validation perspective by presenting performance data from various validated analytical techniques, thereby assisting researchers and quality control analysts in selecting the most appropriate method for their specific needs. The information is compiled from a review of published analytical methods and validated in accordance with ICH guidelines.[1][2][3][4][5]
Executive Summary
The simultaneous quantification of Allantoin and Calcium Pantothenate presents analytical challenges due to their differing polarities and UV absorption characteristics. This guide evaluates and compares High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet (UV) Spectrophotometry, two of the most common analytical techniques employed for these compounds. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for various analytical methods applied to the determination of Allantoin and Calcium Pantothenate.
Table 1: Comparison of HPLC Methods for Allantoin and Calcium Pantothenate Analysis
| Parameter | Method 1: RP-HPLC for Simultaneous Determination[6][7][8] | Method 2: HILIC for Allantoin[9][10] | Method 3: RP-HPLC for Calcium Pantothenate[11][12][13] |
| Stationary Phase | C8 or C18 | ZIC-HILIC | C18 |
| Mobile Phase | Methanol-phosphate buffer | Acetonitrile (B52724)/Water with boric acid | Methanol (B129727)/Acetonitrile with phosphate (B84403) buffer |
| Detection Wavelength | 210 nm | 220 nm | 204-214 nm |
| Linearity Range | Allantoin: 0.2–20 µg/mLD-Panthenol: 0.1–10 µg/mL | 50-150% of nominal concentration | 10-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Allantoin: 82.03% - 103.80%D-Panthenol: 95.50% - 109.12% | Not explicitly stated | > 98.96% |
| Precision (% RSD) | < 2.0% | Not explicitly stated | Intra-day: 0.1-0.7%Inter-day: 0.1-0.9% |
| LOD | Allantoin: 0.07 µg/mLD-Panthenol: 0.03 µg/mL | ~50 ng/mL | Not explicitly stated |
| LOQ | Allantoin: 0.2 µg/mLD-Panthenol: 0.1 µg/mL | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of UV Spectrophotometric Methods for Allantoin Analysis
| Parameter | Method 4: UV Spectrophotometry[14] | Method 5: Derivative UV Spectrophotometry[15][16] |
| Solvent | Methanol or Ethanol | 0.1 mol/L NaOH with ethanol:water (70:30, v/v) |
| Detection Wavelength | 280 nm | 266.6 nm (second-order derivative) |
| Linearity Range | Not explicitly stated | 50-300 µg/mL |
| Correlation Coefficient (r) | Not explicitly stated | 0.9961 |
| Accuracy (% Recovery) | Not explicitly stated | 100.68 ± 1.61% |
| Precision (% RSD) | Not explicitly stated | Repeatability: 1.07% and 2.12%Intermediate Precision: 2.16% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Method 1: Reversed-Phase HPLC for Simultaneous Determination of Allantoin and Panthenol[6][7][8]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: YWG C8 (250 mm × 4.6 mm, 10 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and 0.02 mol/L phosphate buffer in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Accurately weigh a portion of the cosmetic or pharmaceutical product and extract the active ingredients with a suitable solvent. Filter the extract before injection.
-
Standard Preparation: Prepare standard solutions of Allantoin and D-Panthenol of known concentrations in the mobile phase.
Method 2: HILIC for Allantoin[9][10]
-
Chromatographic System: A liquid chromatograph with a UV detector.
-
Column: ZIC-HILIC (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A mobile phase containing acetonitrile, water, and 50 mM to 200 mM boric acid. The ratio of acetonitrile to water is typically between 7:3 and 4:1.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.
-
Standard Preparation: Prepare a standard solution of Allantoin in the mobile phase.
Method 3: Reversed-Phase HPLC for Calcium Pantothenate[11][12][13]
-
Chromatographic System: A liquid chromatograph with a UV detector.
-
Column: Hypersil ODS (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and phosphoric acid (pH 2.5) in a ratio of 65:35 (v/v), or acetonitrile and potassium dihydrogen phosphate solution (pH 2.5).
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection: UV detection at 204 nm or 214 nm.
-
Sample Preparation: Extract the sample with water, followed by filtration.
-
Standard Preparation: Prepare standard solutions of Calcium Pantothenate in water.
Method 4: UV Spectrophotometry for Allantoin[14]
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Procedure: Dissolve the sample in the solvent and measure the absorbance at 280 nm. The concentration is calculated using a predetermined constant.
-
Standard Preparation: A standard solution of Allantoin in the same solvent is used for calibration.
Method 5: Derivative UV Spectrophotometry for Allantoin[15][16]
-
Instrument: A UV-Vis spectrophotometer capable of derivative spectroscopy.
-
Solvent: 0.1 mol/L NaOH with ethanol:water (70:30, v/v).
-
Procedure: Dissolve the sample in the solvent. Record the zero-order spectrum and then calculate the second-order derivative spectrum. Measure the absorbance at 266.6 nm.
-
Standard Preparation: Prepare standard solutions of Allantoin in the same solvent and generate a calibration curve using the second-order derivative absorbance values.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for UV-Vis spectrophotometry.
Caption: Relationship between analytical methods and validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 10. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 11. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Liquid chromatographic method for determination of calcium pantothenat" by T.-M. Wang, Y.-M. Chiu et al. [jfda-online.com]
- 13. Reverse phase liquid chromatographic assay for calcium pantothenate in multivitamin preparations and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Allantoin Calcium Pantothenate In Vitro Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of allantoin (B1664786) and calcium pantothenate, key components of allantoin calcium pantothenate, against common alternatives in skin care and wound healing research. The information presented is based on published experimental data to assist in the design and interpretation of reproducible in vitro studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of allantoin and calcium pantothenate on key cellular processes involved in wound healing, based on in vitro scratch assays. These assays measure the ability of cultured cells, typically fibroblasts, to migrate and proliferate to close a mechanically created "wound."
Table 1: In Vitro Efficacy of Allantoin on Fibroblast Migration
| Cell Line | Treatment | Concentration | Time Point | % Wound Closure (Mean ± SD) |
| 3T3 Fibroblasts | Allantoin (Positive Control) | Not Specified | 24 hours | 61.82 ± 9.86 |
| 3T3 Fibroblasts | Allantoin (Positive Control) | Not Specified | 48 hours | 94.96 ± 1.37 |
| Human Dermal Fibroblasts (HDFa) | Allantoin | 50 µg/mL | 24 hours | Statistically significant increase compared to control |
Data for 3T3 Fibroblasts from a study on flavonoid C-glycosides where allantoin was used as a positive control. Data for HDFa cells from a study on Jasione montana extracts where allantoin was also a positive control.
Table 2: In Vitro Efficacy of Calcium D-Pantothenate on Human Dermal Fibroblast Migration and Proliferation
| Parameter | Control (without Ca D-pantothenate) | Calcium D-pantothenate (100 µg/mL) | Fold Change |
| Migrated Cells/mm | 32 ± 7 | 76 ± 2 | ~2.4x |
| Mean Migration Distance (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 | ~1.4x |
| Mean Migration Speed (µm/hour) | 10.5 | 15 | ~1.4x |
| Final Cell Density (vs. initial) | Not specified | 1.2 to 1.6-fold higher than control | 1.2-1.6x |
Data from a study by Weimann and Hermann on the effects of Calcium D-Pantothenate on human dermal fibroblasts in culture.[1]
Experimental Protocols
In Vitro Scratch Assay for Cell Migration and Proliferation
This protocol is a standard method for assessing the effect of compounds on cell migration and proliferation in a 2D culture system.
1. Cell Seeding:
- Culture human dermal fibroblasts or other relevant skin cells (e.g., keratinocytes) in a multi-well plate (e.g., 12-well or 24-well) until they form a confluent monolayer. The seeding density should be optimized to reach confluence within 24-48 hours.
2. Creating the "Wound":
- Once a confluent monolayer is formed, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the cell layer.
- Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
3. Treatment Application:
- Replace the PBS with fresh culture medium containing the test compound (e.g., allantoin, calcium pantothenate, or alternatives) at the desired concentrations. A control group with vehicle-only medium should be included.
4. Imaging and Analysis:
- Capture images of the scratch in the same position for each well at different time points (e.g., 0, 12, 24, 48 hours) using a phase-contrast microscope.
- The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area at time 0.
Gene Expression Analysis in Dermal Fibroblasts
This protocol outlines the steps to analyze changes in gene expression in response to treatment with a test compound.
1. Cell Culture and Treatment:
- Culture human dermal fibroblasts in appropriate culture dishes.
- Treat the cells with the test compound (e.g., 20 µg/mL calcium pantothenate) or vehicle control for a specified period.
2. RNA Extraction:
- After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
3. Gene Expression Profiling (Microarray):
- The extracted RNA can be used for global gene expression analysis using microarrays (e.g., GeneChip Human Exon 1.0 ST Array). This provides a broad overview of genes that are up- or down-regulated by the treatment.
4. Quantitative Real-Time PCR (qRT-PCR) for Validation:
- To validate the microarray results for specific genes of interest, perform qRT-PCR.
- Convert the extracted RNA to complementary DNA (cDNA) using reverse transcriptase.
- Use specific primers for the target genes (e.g., IL-6, IL-8, HMOX-1) and a reference gene (housekeeping gene) to perform PCR amplification. The relative expression of the target genes is calculated after normalization to the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for allantoin and calcium pantothenate in wound healing and a typical experimental workflow for in vitro studies.
References
Allantoin Calcium Pantothenate: A Comparative Guide to its Efficacy in Cellular Proliferation and Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Allantoin (B1664786) Calcium Pantothenate and its alternatives in various cell lines, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the use of these compounds in promoting cell proliferation and wound healing.
I. Overview of Allantoin Calcium Pantothenate
This compound is a complex that combines the properties of two key molecules: allantoin and calcium pantothenate. Allantoin is known for its wound-healing, soothing, and anti-irritant properties, while calcium pantothenate (a salt of pantothenic acid or Vitamin B5) is crucial for various metabolic functions, including cell growth and differentiation. The combination of these two molecules suggests a synergistic effect in promoting tissue regeneration and repair.
II. Comparative Efficacy in Different Cell Lines
The following table summarizes the quantitative data on the efficacy of allantoin, calcium pantothenate, and common alternatives in promoting proliferation and migration in various cell lines. It is important to note that the experimental conditions, such as concentration and incubation time, vary across studies, which may influence the results.
| Compound | Cell Line | Assay | Concentration | Results | Reference |
| Allantoin | Human Gingival Fibroblasts (HGF) | WST-1 Assay | 0% - 0.05% | Significantly increased cell growth in a dose-dependent manner (p<0.01) | [1] |
| Human Keratinocytes (HaCaT) | Scratch Assay | Not Specified | 1.2-fold increased healing activity after 24 hours compared to control | [2] | |
| Human Dermal Fibroblasts (HDF) | Scratch Assay | Not Specified | Enhanced migration and wound closure comparable to the positive control | [3] | |
| Calcium D-Pantothenate | Human Dermal Fibroblasts (HDF) | Migration Assay | 100 µg/mL | Increased number of migrated cells from 32 ± 7 cells/mm to 76 ± 2 cells/mm | [4] |
| Human Dermal Fibroblasts (HDF) | Proliferation Assay | 100 µg/mL | 1.2 to 1.6-fold higher final cell densities compared to control | [4] | |
| Human Dermal Fibroblasts (HDF) | Proliferation Assay | 20 µg/mL | Strong stimulatory effect on proliferation | [3][5] | |
| Epidermal Growth Factor (EGF) | Human Fibroblasts | DNA Replication Assay | 10⁻⁹ - 10⁻¹⁰ M | Stimulated DNA replication and cell proliferation | [6] |
| Human Dermal Fibroblasts (HDF) | Proliferation Assay | 10 ng/mL | Markedly enhanced fibroblast growth | [7] | |
| Platelet-Derived Growth Factor (PDGF)-BB | Bone-Marrow-Derived Stem Cells | CCK-8 Assay | 100 ng/mL | Significantly increased cell viability on day 7 (p<0.05) | [8] |
| Platelet-Derived Growth Factor (PDGF)-D | Rat Cardiac Fibroblasts | Proliferation Assay | 200 ng/mL | Markedly increased cardiac fibroblast proliferation |
III. Experimental Protocols
A. MTT Cell Viability and Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., allantoin, calcium pantothenate) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
B. Scratch Wound Healing Assay
The scratch wound healing assay is a simple and widely used method to study cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip (e.g., p200).
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound at different concentrations. A control group with no treatment should be included.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the scratch at each time point. The percentage of wound closure can be calculated using the following formula: Wound Closure % = [(Area at 0h - Area at xh) / Area at 0h] x 100
IV. Signaling Pathways and Mechanisms of Action
A. Allantoin's Anti-inflammatory and Proliferative Effects
Allantoin is believed to exert its effects through multiple mechanisms. Its anti-inflammatory action is likely mediated by the downregulation of pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway.[6] By reducing inflammation, allantoin creates a more favorable environment for tissue repair. Furthermore, studies have shown that allantoin stimulates the proliferation of fibroblasts and keratinocytes, which are key cells in the wound healing process.[6]
B. Calcium Pantothenate's Role in Cellular Metabolism
Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. By ensuring an adequate supply of CoA, calcium pantothenate supports the high energy demands of proliferating and migrating cells during wound healing.
V. Comparison with Alternatives
While allantoin and calcium pantothenate demonstrate significant efficacy in promoting cell proliferation and migration, growth factors such as Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) are also potent stimulators.
-
Epidermal Growth Factor (EGF): EGF is a powerful mitogen for a variety of cells, including fibroblasts and keratinocytes. It plays a crucial role in all phases of wound healing, particularly in re-epithelialization.
-
Platelet-Derived Growth Factor (PDGF): PDGF is a potent chemoattractant and mitogen for fibroblasts and smooth muscle cells. It is released from platelets at the site of injury and initiates the formation of granulation tissue.
The choice between this compound and growth factors will depend on the specific application, cost-effectiveness, and desired cellular response. Growth factors are highly specific and potent but can be more expensive to produce and may have a shorter shelf life. Allantoin and calcium pantothenate offer a broader range of activities, including anti-inflammatory and moisturizing effects, and are generally more cost-effective.
VI. Conclusion
The available data suggests that allantoin and calcium pantothenate, both individually and potentially as a complex, are effective in promoting the proliferation and migration of key cell types involved in wound healing, such as fibroblasts and keratinocytes. Their multifaceted mechanism of action, including anti-inflammatory and metabolic support, makes them valuable components in formulations aimed at tissue regeneration. While growth factors like EGF and PDGF exhibit potent mitogenic activity, this compound offers a cost-effective and multi-functional alternative for researchers and drug development professionals. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these compounds.
References
- 1. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 2. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the effect of exogenous calcium on keratinocyte and HaCat cell proliferation and differentiation using an agent-based computational paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allantoin Calcium Pantothenate and Bisabolol on Cutaneous Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dermatological effects of Allantoin (B1664786) Calcium Pantothenate and Bisabolol, focusing on their mechanisms of action and supported by experimental data. The information presented is intended to assist in the evaluation of these compounds for use in skincare and therapeutic applications.
Overview of Compounds
Allantoin Calcium Pantothenate is a molecular complex combining allantoin and calcium pantothenate.[1][2][3] Allantoin, a diureide of glyoxylic acid, is known for its skin-soothing, moisturizing, and healing properties.[4] Calcium pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is essential for various metabolic functions and is recognized for its role in maintaining healthy skin.[5] This complex is described as a skin protectant with anti-irritant, soothing, and humectant properties that promotes regenerative processes like wound healing and epithelization.[1][2][3]
Bisabolol , specifically α-bisabolol, is a natural monocyclic sesquiterpene alcohol, primarily found in German chamomile (Matricaria recutita).[6] It is widely recognized for its potent anti-inflammatory, antioxidant, antimicrobial, and skin-lightening effects.[6][7] Its skin-soothing properties make it a common ingredient in formulations for sensitive skin.[6]
Comparative Data on Skin Effects
The following tables summarize quantitative data from various studies on the key dermatological effects of this compound and Bisabolol.
Anti-inflammatory and Soothing Effects
| Compound | Assay | Model | Concentration | Result | Citation |
| Allantoin | Inhibition of inflammatory markers | C48/80-stimulated RBL-2H3 cells | 30 µM, 60 µM | Dose-dependently reduced the release of histamine, TNF-α, and IL-8. | [8][9] |
| Anti-inflammatory activity | In vivo mouse model of passive cutaneous anaphylaxis | - | Decreased Evans Blue extravasation and paw swelling. | [8][9] | |
| Bisabolol | Inhibition of inflammatory mediators | LPS-stimulated RAW 264.7 macrophages | 50.0 µg/mL | Maximal inhibition of NO (55.5%), PGE2 (62.3%), and TNF-α (45.3%). | [3][10][11] |
| Inhibition of IL-6 production | LPS-stimulated human fibroblasts (HS27) | 50.0 µg/mL | Up to 63.5% inhibition. | [10] | |
| Erythema reduction | In vivo human study (UV-induced erythema) | 0.1% emulsion | Reduced erythema by 16.4% within 24 hours. | [12] | |
| Clinical trial on sensitive skin | 80 human subjects | 0.5–1% | 92% of users reported reduced redness after 12 weeks. | [13] |
Wound Healing and Skin Regeneration
| Compound | Assay | Model | Concentration | Result | Citation |
| Calcium D-Pantothenate | Fibroblast Migration (Scratch Assay) | Human Dermal Fibroblasts | 100 µg/mL | Increased the number of migrating cells from 32 to 76 cells/mm and mean migration speed from 10.5 to 15 µm/hour. | [11][13] |
| Fibroblast Proliferation | Human Dermal Fibroblasts | 100 µg/mL | Increased final cell densities by 1.2 to 1.6-fold. | [11][13] | |
| Allantoin | Wound Closure | In vivo rat model | 5% emulsion | Accelerated wound re-epithelialization and increased collagen deposition. | [5] |
| Bisabolol | Fibroblast Stimulation | - | - | Enhances skin healing by stimulating the growth of fibroblasts. | [6][7] |
Mechanisms of Action and Signaling Pathways
This compound
The mechanism of action for this compound is attributed to the combined effects of its components.
-
Allantoin : It is believed to exert its anti-inflammatory effects by downregulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[14] It also promotes cell proliferation of keratinocytes and fibroblasts, which is crucial for wound healing.[14] A study on allantoin's effect on pseudoallergic reactions suggests it may also suppress Ca2+/PLCγ/IP3R signaling pathways.[9]
-
Calcium Pantothenate : Studies have shown that calcium pantothenate can modulate the gene expression of various factors in human dermal fibroblasts, including an upregulation of the pro-inflammatory cytokines IL-6 and IL-8, which can play a role in the initial stages of wound healing.[10][15] It also stimulates the migration and proliferation of these cells, contributing to tissue repair.[11][13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pantothenic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. prescription-professional.nl [prescription-professional.nl]
- 7. This compound - Akema S.r.l. [akema.it]
- 8. researchgate.net [researchgate.net]
- 9. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo [mdpi.com]
- 10. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. doctorecksteinusa.com [doctorecksteinusa.com]
- 13. News - Alpha-Bisabolol: The Soothing Powerhouse Elevating Cosmetic Formulations [zfbiotec.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Synergistic Effects of Allantoin Calcium Pantothenate: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of available research indicates that the molecular complex of allantoin (B1664786) and calcium pantothenate, along with combinations of allantoin and D-panthenol, exhibits significant synergistic effects in mitigating inflammatory responses and promoting wound healing processes. This guide provides a detailed comparison of the performance of these combinations against individual components, supported by experimental data, for researchers, scientists, and drug development professionals.
I. Synergistic Anti-inflammatory Effects in UVB-Irradiated Keratinocytes
A recent study by Ong et al. (2024) demonstrated the potent synergistic anti-inflammatory activity of a combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D) in human epidermal keratinocytes exposed to UVB radiation. The combination was found to be more effective at reducing key inflammatory mediators than would be expected from the sum of the individual components' effects.
Experimental Data Summary
The study revealed a significant reduction in the secretion of several key inflammatory markers following treatment with the AB5D combination after UVB exposure.
| Inflammatory Mediator | Treatment Group | Mean Concentration (pg/mL) | % Reduction vs. UVB Control |
| Prostaglandin E2 (PGE2) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] | |
| Interleukin-1α (IL-1α) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] | |
| Interleukin-6 (IL-6) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] | |
| Interleukin-8 (IL-8) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] | |
| IL-1 Receptor Antagonist (IL-1RA) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] | |
| Tumor Necrosis Factor-α (TNF-α) | UVB Control | Data not fully available in abstract | - |
| AB5D Combination | Data not fully available in abstract | Significant Reduction [1] |
Note: While the abstract confirms a significant reduction, the precise quantitative data for each group is pending access to the full-text publication.
Experimental Protocol: Inhibition of UVB-Induced Inflammation
-
Cell Line: Human epidermal keratinocytes.
-
Stimulus: Cells were exposed to UVB radiation to induce an inflammatory response.
-
Treatment: Post-irradiation, cells were treated with the AB5D combination (allantoin, bisabolol, D-panthenol, and dipotassium glycyrrhizinate).
-
Analysis: The levels of inflammatory mediators (PGE2, IL-1α, IL-6, IL-8, IL-1RA, and TNF-α) in the cell culture media were quantified to assess the anti-inflammatory effects.
Signaling Pathway: UVB-Induced Pro-inflammatory Cascade
UVB radiation triggers a complex signaling cascade in keratinocytes, leading to the production of inflammatory mediators like PGE2. This process is primarily initiated by cellular damage and the activation of various stress-responsive pathways.
II. Comparative Efficacy in Wound Healing: Fibroblast Activity
While direct synergistic data for Allantoin Calcium Pantothenate on wound healing is limited, the individual and combined effects of allantoin and panthenol derivatives on fibroblast activity provide strong evidence for a synergistic relationship.
Experimental Data Summary: Fibroblast Proliferation and Migration
Studies on the individual components have demonstrated their efficacy in promoting key aspects of wound healing.
| Compound | Assay | Results |
| Allantoin | In vivo wound healing (rats) | Regulates inflammatory response, stimulates fibroblastic proliferation and extracellular matrix synthesis.[2][3] |
| Calcium D-Pantothenate | In vitro human dermal fibroblast migration | Dose-dependently stimulated cell migration.[4] |
| In vitro human dermal fibroblast proliferation | Dose-dependently stimulated cell proliferation.[4] |
A hypothetical synergistic effect would see a combination of allantoin and calcium pantothenate producing a greater than additive effect on both fibroblast proliferation and migration.
Experimental Protocol: In Vitro Fibroblast Migration Assay (Scratch Assay)
A common method to assess the potential for wound healing in vitro is the scratch assay.
III. Logical Relationship for Synergistic Wound Healing
The synergistic effect of allantoin and calcium pantothenate in wound healing can be attributed to their complementary mechanisms of action.
Conclusion
The combination of allantoin and panthenol derivatives, particularly in the form of this compound, presents a promising avenue for the development of advanced therapeutic and cosmetic formulations. The synergistic anti-inflammatory and wound-healing properties, supported by the available experimental evidence, suggest that these combinations are more effective than the individual components alone. Further quantitative in vivo and in vitro studies directly comparing this compound to its individual constituents are warranted to fully elucidate the extent of its synergistic potential.
References
Allantoin vs. Vehicle in the Management of Epidermolysis Bullosa Lesions: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of allantoin (B1664786) versus a vehicle in treating epidermolysis bullosa (EB) lesions. The following sections detail the quantitative outcomes, experimental methodologies from key clinical trials, and the proposed mechanism of action of allantoin.
Executive Summary
Clinical investigations into the efficacy of topical allantoin for the treatment of epidermolysis bullosa (EB) lesions have yielded mixed results when compared to a vehicle control. A Phase IIb study demonstrated promising outcomes with a 6% allantoin cream, showing a statistically significant improvement in wound closure at two months. However, the subsequent Phase III ESSENCE trial did not meet its primary endpoints, failing to show a significant difference between 6% allantoin cream and the vehicle. Notably, the vehicle in the Phase III trial exhibited a high therapeutic effect, which may be attributed to its composition, including lanolin and cod liver oil, both known to possess wound-healing properties. This guide provides a detailed comparison of the data and protocols from these pivotal studies to aid in the interpretation of these findings.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase IIb and the Phase III (ESSENCE) clinical trials comparing allantoin formulations to a vehicle control in the treatment of EB lesions.
Table 1: Phase IIb Clinical Trial Results [1]
| Outcome Measure | Allantoin 6% | Allantoin 3% | Vehicle |
| Complete Target Wound Closure at 1 Month | 67% | 38% | 41% |
| Complete Target Wound Closure at 2 Months | 82% | 44% | 41% |
| Median Time to Total Wound Closure | 30 days | 86 days | 91 days |
Table 2: Phase III (ESSENCE) Clinical Trial Results [2][3]
| Outcome Measure | Allantoin 6% (SD-101) | Vehicle |
| Time to Target Wound Closure (Hazard Ratio) | 1.004 (P = 0.985) | - |
| Proportion of Patients with Complete Target Wound Closure within 3 Months (Odds Ratio) | 0.733 (P = 0.390) | - |
| Mean Time to Target Wound Closure in Vehicle Arm | - | 53.6 days |
| Proportion of Patients with Wound Closure in Vehicle Arm at Day 14 | - | 7.1% |
| Proportion of Patients with Wound Closure in Vehicle Arm at Month 3 | - | 53.6% |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a clear understanding of the study designs.
Phase IIb Clinical Trial Protocol[1][4]
-
Study Design: A randomized, double-blind, vehicle-controlled Phase IIb study.
-
Participant Population: 48 patients with various types of Epidermolysis Bullosa (simplex, recessive dystrophic, or junctional). Ages ranged from 6 months to 44 years.
-
Intervention: Patients were randomized to receive one of three treatments applied topically to the entire body once daily for 3 months:
-
Allantoin 6% cream
-
Allantoin 3% cream
-
Vehicle cream
-
-
Primary Efficacy Endpoints:
-
Proportion of patients with complete target wound closure within 1 month.
-
-
Secondary Efficacy Endpoints:
-
Time to complete target wound closure.
-
Change in total body surface area of lesional skin.
-
-
Assessments: Conducted at baseline, day 14, day 30, day 60, and day 90.
Phase III (ESSENCE) Clinical Trial Protocol[2][5][6]
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled Phase III study (NCT02384460).
-
Participant Population: 169 patients with EB (simplex, recessive dystrophic, or intermediate junctional). Eligible patients were ≥1 month old with a target wound of 10-50 cm² present for ≥21 days.
-
Intervention: Patients were randomly assigned to receive either:
-
SD-101 6% cream (6% allantoin)
-
Vehicle cream (0% allantoin) The assigned treatment was applied topically once a day to the entire body for 3 months.
-
-
Primary Efficacy Endpoints:
-
Time to complete target wound closure within 3 months.
-
Proportion of patients who experienced complete target wound closure within 3 months.
-
-
Vehicle Composition: The vehicle cream contained lanolin oil and cod liver oil, both of which are known to have skin-healing properties.[3][4]
Experimental Workflow Visualization
References
- 1. Topical allantoin cream speeds wound healing in epidermolysis bullosa | MDedge [mdedge.com]
- 2. Efficacy and tolerability of the investigational topical cream SD-101 (6% allantoin) in patients with epidermolysis bullosa: a phase 3, randomized, double-blind, vehicle-controlled trial (ESSENCE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epidermolysisbullosanews.com [epidermolysisbullosanews.com]
- 4. epidermolysisbullosanews.com [epidermolysisbullosanews.com]
Allantoin and Panthenol Combination in Acne Treatment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial inflammatory skin condition characterized by the formation of comedones, papules, and pustules. Standard treatments often target key pathogenic factors: hyperkeratinization, excess sebum production, Cutibacterium acnes proliferation, and inflammation.[1] This guide provides a comparative analysis of a combination therapy involving allantoin (B1664786) and panthenol for the treatment of acne, evaluating its performance against established alternatives based on available experimental data. While direct clinical trials on a simple allantoin and panthenol combination are limited, this guide synthesizes data from studies on formulations containing these active ingredients and compares their potential efficacy with standard acne therapies.
Mechanisms of Action
Allantoin:
Allantoin is recognized for its keratolytic, moisturizing, and anti-inflammatory properties.[2] Its keratolytic action aids in the removal of dead skin cells, helping to prevent the obstruction of pores.[2] Allantoin's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase-2 (COX-2) and interfere with the activation of NF-κB, a key transcription factor in the inflammatory response.[2] These properties suggest a potential benefit in reducing the inflammation associated with acne.[2]
Panthenol:
Panthenol, a precursor to vitamin B5, is known to improve skin barrier function, hydration, and possess anti-inflammatory properties.[3] By enhancing the skin barrier, panthenol helps to reduce transepidermal water loss (TEWL) and can help mitigate the drying and irritating effects of some traditional acne treatments.[3] Its anti-inflammatory effects further contribute to its potential utility in managing inflammatory acne.
Combined Action:
The combination of allantoin and panthenol may offer a multi-pronged approach to acne treatment. Allantoin's keratolytic and anti-inflammatory actions could address follicular plugging and inflammation, while panthenol's moisturizing and barrier-strengthening properties could improve skin tolerance and reduce the irritation often associated with topical acne therapies. A study on a combination of allantoin, panthenol, and other ingredients demonstrated a reduction in UVB-induced inflammatory mediators like PGE2, IL-1α, IL-6, and IL-8, highlighting their combined anti-inflammatory potential.[4]
Comparative Efficacy Data
Table 1: Comparison of Efficacy Data for Acne Treatments
| Treatment | Study Population | Key Efficacy Endpoints & Results | Reference |
| Formulation with Allantoin (in a complex with hydrocortisone (B1673445) acetate, sulfur, and nicotinic acids) | 37 patients with acne vulgaris | Mean lesion count reduction from 39.5 to 14.3 over 3 months. | [5] |
| Panthenol-Enriched Mask | Individuals with oily, acne-prone skin | Significant reduction in sebum content, redness, TEWL, post-inflammatory erythema, and hyperpigmentation over 14 days. | [6] |
| Benzoyl Peroxide (BPO) 2.5% - 10% | Meta-analysis of various studies | Average reduction in total acne lesions of 44.3%. Average reduction in inflammatory lesions of 52.1%. | [7] |
| Topical Retinoids (e.g., Adapalene 0.1%) | Not specified in the provided abstract | Effective in reducing the number of comedones and inflammatory lesions. | [8] |
| Combination Therapy (Clindamycin Phosphate 1.2%/Adapalene 0.15%/BPO 3.1% Gel) | 20 adult participants with moderate facial acne | Mean inflammatory lesions decreased from 20.1 to 7.3 and non-inflammatory lesions from 24.6 to 12.1 over 12 weeks. | [9] |
| Oral Spironolactone (B1682167) (50-100 mg/day) | Women with persistent facial acne | Statistically significant improvement in Acne-QoL symptom subscale score at 12 and 24 weeks compared to placebo. | [10] |
Experimental Protocols
To ensure objective comparison, it is crucial to adhere to standardized experimental protocols in clinical trials for acne treatments.
A. Study Design:
A randomized, double-blind, vehicle-controlled or active-controlled study is the gold standard.[11]
-
Participants: Subjects with a defined severity of facial acne (e.g., mild to moderate) based on an Investigator's Global Assessment (IGA) scale.[12] Inclusion criteria often specify a minimum number of inflammatory and non-inflammatory lesions.[12]
-
Treatment Arms:
-
Investigational product (e.g., Allantoin and Panthenol combination).
-
Vehicle control (formulation without the active ingredients).
-
Active comparator (a standard acne treatment like benzoyl peroxide or a topical retinoid).
-
-
Duration: Typically 12 to 24 weeks to assess efficacy and tolerability.[11][12]
B. Efficacy Assessments:
-
Lesion Counting:
-
Methodology: Trained investigators count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face at baseline and subsequent follow-up visits.[13] Lesion counts are typically performed for the entire face.[13]
-
Data Analysis: The primary efficacy endpoints are the mean percent change and absolute change in lesion counts from baseline compared between treatment groups.[13]
-
-
Investigator's Global Assessment (IGA):
-
Methodology: A trained investigator assesses the overall severity of the subject's acne using a validated ordinal scale (e.g., a 5- or 6-point scale from 'clear' to 'severe').[14]
-
Data Analysis: Treatment success is often defined as a two-grade improvement in the IGA score from baseline and an IGA score of 'clear' or 'almost clear'.[9]
-
-
Sebum Production Measurement:
-
Methodology: A Sebumeter® can be used to measure the casual sebum level on the skin's surface, typically on the forehead.
-
Data Analysis: The change in sebum production from baseline is compared between treatment groups.
-
C. Safety and Tolerability Assessments:
-
Methodology: Assessment of local skin reactions (erythema, scaling, dryness, stinging/burning) using a graded scale. Recording of all adverse events.
-
Data Analysis: Comparison of the incidence and severity of adverse events between treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Acne Pathogenesis:
The inflammatory component of acne is largely driven by the innate immune response to C. acnes. This involves the activation of Toll-like receptors (TLRs), particularly TLR2, on keratinocytes and immune cells.[8][15] This activation triggers downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[8]
Caption: Simplified signaling pathway of acne inflammation.
Experimental Workflow for a Clinical Trial:
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating an acne treatment.
Caption: Standard workflow for an acne clinical trial.
Conclusion
The combination of allantoin and panthenol presents a theoretically sound approach for the management of acne vulgaris, addressing both the inflammatory and skin barrier aspects of the condition. Allantoin's keratolytic and anti-inflammatory properties, coupled with panthenol's moisturizing and barrier-restorative effects, suggest potential for a gentle yet effective treatment. However, the lack of direct, robust clinical trial data specifically evaluating this combination against standard acne therapies necessitates further research. Future studies should employ rigorous, standardized protocols to definitively establish the efficacy and safety of an allantoin and panthenol combination in the therapeutic landscape of acne treatment.
References
- 1. Acne | Preclinical & Clinical Dermatology Research [qima-lifesciences.com]
- 2. us.typology.com [us.typology.com]
- 3. A new topical panthenol-containing emollient: Results from two randomized controlled studies assessing its skin moisturization and barrier restoration potential, and the effect on skin microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of acne vulgaris comparing two similar lotion formulations, one with ('Actinac') and one without chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a panthenol-enriched mask for individuals with distinct impaired skin barrier subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating clinical trial design: systematic review of randomized vehicle-controlled trials for determining efficacy of benzoyl peroxide topical therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on etiopathogenesis and treatment of Acne - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Study: Dual-Action Topical Treatment Reduces Lesion Counts in Adult Acne Patients - Be part of the knowledge - ReachMD [reachmd.com]
- 10. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial | The BMJ [bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fda.gov [fda.gov]
- 14. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 15. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. Microbiological Assay for Calcium Pantothenate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of calcium pantothenate (Vitamin B5) is crucial for quality control and formulation development. Two primary analytical methods are employed for this purpose: High-Performance Liquid Chromatography (HPLC) and the microbiological assay. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) offers a highly specific and precise method for the determination of calcium pantothenate, separating it from other components in a sample matrix. In contrast, the microbiological assay is a classic method that relies on the growth response of a specific microorganism, Lactobacillus plantarum, to varying concentrations of the vitamin. While both are recognized as official methods, they differ significantly in their principles, procedures, and performance characteristics.
Performance Comparison at a Glance
The choice between HPLC and microbiological assay often depends on the specific requirements of the analysis, such as sample throughput, specificity needs, and available laboratory equipment. Studies have shown that the results obtained from a well-developed HPLC method and the USP microbiological assay are comparable, with no significant differences observed at a 95% confidence level.[1][2]
| Parameter | HPLC | Microbiological Assay |
| Principle | Chromatographic separation based on polarity | Measurement of microbial growth in response to vitamin concentration |
| Specificity | High; distinguishes pantothenic acid from related compounds | High for biologically active forms; may be susceptible to interference from other growth-promoting or inhibiting substances |
| Linearity | Excellent (r ≥ 0.9999)[1][2] | Good over a defined concentration range (e.g., 0.01 - 0.04 µg/mL) |
| Precision (RSD) | Very high; Intra-day: < 1%, Inter-day: < 1%[1][2] | Good; Representative Intra-assay: < 7%, Inter-assay: < 4%[3] |
| Recovery | Excellent (>98%)[1][2] | Good (Representative recovery: 93-100%[3]) |
| Analysis Time | Rapid (minutes per sample) | Slow (requires incubation period of 16-24 hours) |
| Throughput | High; suitable for automation | Low to moderate |
| Expertise | Requires skilled operator and knowledge of chromatography | Requires expertise in microbiology and aseptic techniques |
| Equipment | HPLC system with UV or DAD detector | Incubator, spectrophotometer, autoclave, sterile handling facilities |
| Cost | High initial instrument cost; moderate running costs | Lower initial equipment cost; can be labor-intensive |
Visualizing the Workflow
To better understand the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.
References
Safety Operating Guide
Proper Disposal of Allantoin Calcium Pantothenate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Allantoin calcium pantothenate, ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Classification
Before disposal, it is crucial to assess the hazards associated with this compound. Based on available Safety Data Sheets (SDS), the individual components have the following classifications:
-
Allantoin: May be classified as harmful if swallowed[1].
-
Calcium Pantothenate: Generally not classified as a hazardous substance or mixture.
The complex, this compound, should be handled with care. While not always formally classified as hazardous for transport, it is prudent to treat it as a chemical waste product that must not enter the regular trash or sewer systems[2][3][4]. Disposal must adhere to local, state, and federal regulations[3][4].
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected prior to use[5]. |
| Eye Protection | Tightly fitting safety goggles or glasses[5]. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary[5]. |
III. Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound"[7].
-
Include the date of accumulation and any known hazard characteristics.
-
-
Storage:
-
Waste Pickup and Disposal:
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. guinama.com [guinama.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. avenalab.com [avenalab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Allantoin Calcium Pantothenate
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Allantoin calcium pantothenate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a molecular complex valued for its skin-protecting and soothing properties.[1][2][3] While generally considered non-hazardous, proper handling and disposal are paramount to mitigate any potential risks associated with chemical exposure. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, the following personal protective equipment is mandatory to prevent contact with skin and eyes and to avoid inhalation of dust particles.[4][5][6]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects against dust particles and splashes.[4] |
| Hand Protection | Chemical-resistant gloves | EN 374 | Prevents direct skin contact.[4] |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Dust respirator or full-face respirator | NIOSH or EN 149 approved | Required when dust is generated or if exposure limits are exceeded.[4][5][7] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Handle the compound in a manner that minimizes dust generation.[6][8]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Ground all equipment containing the material to prevent static discharge.[5][9]
-
Avoid contact with skin and eyes.[4]
-
Do not ingest or breathe in the dust.[5]
-
-
Post-Handling:
Accidental Release Measures
In the event of a spill, follow these procedures to safely manage the situation.
| Spill Size | Containment & Cleanup |
| Small Spill | 1. Use a dust binding material to contain the spill. 2. Sweep or shovel the material into a suitable, labeled container for disposal.[10] 3. Avoid generating dust during cleanup.[6][8] |
| Large Spill | 1. Evacuate the area. 2. Use a shovel to place the material into a convenient waste disposal container.[9] 3. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[9] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Disposal Guidelines:
-
Chemical Disposal:
-
Container Disposal:
PPE Selection Workflow
A flowchart for selecting appropriate PPE.
References
- 1. akema.it [akema.it]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. lewisu.edu [lewisu.edu]
- 9. bio.vu.nl [bio.vu.nl]
- 10. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
